molecular formula C11H23N3O3S B1336571 H-Met-Lys-OH CAS No. 45214-88-8

H-Met-Lys-OH

Katalognummer: B1336571
CAS-Nummer: 45214-88-8
Molekulargewicht: 277.39 g/mol
InChI-Schlüssel: IMTUWVJPCQPJEE-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methionyl-Lysine is a synthetic dipeptide composed of the essential amino acids L-Methionine and L-Lysine, providing a targeted tool for nutritional and biochemical research. As a more bioavailable form than free amino acids, it is valuable for studying amino acid uptake, protein synthesis, and cellular metabolism. Individually, Methionine and Lysine are vital for health; Methionine is a key methyl group donor and a precursor for other sulfur-containing compounds , while Lysine is critical for protein synthesis, collagen formation, and metabolic functions like carnitine production . Research in animal models suggests that the balance and interaction between Lysine and Methionine can significantly impact outcomes such as antioxidant capacity and immune function . In clinical settings, low plasma levels of Methionine have been independently associated with increased 30-day mortality and a decline in functional status among malnourished medical inpatients, highlighting its critical role during illness . This dipeptide is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUWVJPCQPJEE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426801
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45214-88-8
Record name L-Lysine, L-methionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of the tripeptide H-Met-Lys-OH (Methionyl-Lysine). The document is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical characteristics, a theoretical framework for its synthesis and analysis, and an exploration of a potential signaling pathway it may influence. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Furthermore, a representative signaling pathway is visualized using the DOT language to illustrate the potential biological context of this tripeptide.

Chemical Properties and Structure

This compound is a tripeptide composed of the amino acids methionine and lysine (B10760008). Its chemical structure and properties are fundamental to its potential biological activity and applications in research and drug development.

Structure

The chemical structure of this compound, also known as Methionyl-Lysine, consists of a methionine residue at the N-terminus and a lysine residue at the C-terminus, linked by a peptide bond.

IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[1]

Molecular Formula: C₁₁H₂₃N₃O₃S[1][2]

Canonical SMILES: CSCCC(C(=O)NC(CCCCN)C(=O)O)N

InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N

The structure of this compound can be visualized as a linear chain of its constituent amino acids.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.

PropertyValueSource
Molecular Weight 277.39 g/mol [1][2]
CAS Number 45214-88-8[1]
Predicted pKa (α-COOH) ~3.06[3]
Estimated pKa (α-NH₃⁺) ~8.0[4]
Estimated pKa (Lysine side chain) ~10.5[4]
Estimated Isoelectric Point (pI) ~9.25
Solubility Predicted to be soluble in aqueous solutions, particularly at acidic pH. Insoluble or slightly soluble in nonpolar organic solvents.

Note on pI Estimation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, with three ionizable groups (the N-terminal α-amino group, the lysine side-chain ε-amino group, and the C-terminal α-carboxyl group), the pI can be estimated by averaging the pKa values of the two basic groups. Using typical pKa values for the N-terminal amine (~8.0) and the lysine side chain (~10.5), the estimated pI is approximately 9.25. This indicates that this compound will carry a net positive charge at physiological pH (~7.4).

Experimental Protocols

This section provides a detailed, generalized protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc chemistry, which is a standard and robust method for peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the tripeptide this compound.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in the synthesis vessel for 30 minutes.

  • Fmoc Deprotection (First Cycle):

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 20 minutes to remove the Fmoc protecting group from the lysine residue.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Met-OH:

    • In a separate vial, dissolve Fmoc-Met-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the mixture for 2-4 hours at room temperature to couple the methionine to the lysine.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Second Cycle):

    • Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group from lysine.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold ether to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization
  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass would be approximately 277.1460 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the peptide, including the sequence of amino acids and the presence of specific functional groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the peptide bonds (Amide I and Amide II bands), as well as the functional groups of the amino acid side chains.

Potential Biological Signaling Pathway

While the specific signaling pathways directly activated by this compound are not yet elucidated, it is known that di- and tripeptides can be transported into cells and influence cellular processes. One such important pathway is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly lysine, are known to activate the mTOR pathway. It is plausible that this compound, upon cellular uptake, could be hydrolyzed into its constituent amino acids, thereby contributing to the activation of this pathway.

Below is a DOT language script to generate a diagram illustrating a potential mechanism of action for this compound via the mTOR pathway.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PepT1 Peptide Transporter (e.g., PepT1) This compound->PepT1 Uptake Met Methionine PepT1->Met Hydrolysis Lys Lysine PepT1->Lys mTORC1 mTORC1 Lys->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation (inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Potential mTOR Signaling Pathway for this compound

Diagram Description: This diagram illustrates a potential mechanism by which this compound could influence cell growth and protein synthesis. Upon uptake by a peptide transporter, the tripeptide is hydrolyzed into its constituent amino acids, methionine and lysine. Lysine can then contribute to the activation of the mTORC1 complex, a key regulator of cell metabolism. Activated mTORC1 phosphorylates downstream targets S6K1 and 4E-BP1, leading to the promotion of protein synthesis and ultimately cell growth.

Conclusion

This compound is a simple tripeptide with defined chemical properties. While specific experimental data on this particular molecule is limited, its structure and the known biological roles of its constituent amino acids suggest potential involvement in cellular metabolic pathways. The provided theoretical framework for its synthesis and analysis, along with the illustrative signaling pathway, serves as a valuable resource for researchers interested in exploring the biological functions and therapeutic potential of small peptides. Further experimental investigation is warranted to fully elucidate the specific properties and mechanisms of action of this compound.

References

H-Met-Lys-OH: A Technical Overview of a Metabolically Significant Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipeptide H-Met-Lys-OH, also known as Methionyl-lysine. While specific research on this dipeptide is limited, this document extrapolates its biochemical significance from the well-understood roles of its constituent amino acids, L-methionine and L-lysine, and the general principles of dipeptide metabolism. This guide covers its structural and chemical properties, postulated biological roles, and detailed hypothetical protocols for its synthesis and characterization.

Core Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C11H23N3O3S[1]
Molecular Weight 277.39 g/mol [1]
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[1]
Synonyms Methionyl-Lysine, Met-Lys, MK[1]
CAS Number 45214-88-8[1]

Structural Formula

The structural formula of this compound is depicted below, illustrating the peptide bond linking the alpha-carboxyl group of L-methionine to the alpha-amino group of L-lysine.

Caption: Chemical structure of this compound.

Postulated Biological Significance and Signaling Pathways

As a dipeptide, this compound is recognized as a metabolite.[1] Dipeptides are known to be absorbed in the intestine via peptide transporters and can be involved in various molecular pathways, including those related to immune function and cell proliferation. Upon cellular uptake, this compound is likely hydrolyzed into its constituent amino acids, L-methionine and L-lysine, which then participate in their respective metabolic pathways.

L-lysine is an essential amino acid crucial for protein synthesis, collagen formation, and carnitine production, which is vital for fatty acid metabolism.[2] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous epigenetic and metabolic regulatory processes. The interplay between lysine (B10760008) and methionine synthesis and metabolism is a key aspect of cellular homeostasis.[3]

The diagram below illustrates a hypothetical signaling pathway for the uptake and metabolic fate of this compound.

Dipeptide_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-Met-Lys-OH_ext This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/PEPT2) H-Met-Lys-OH_int This compound Peptide_Transporter->H-Met-Lys-OH_int Peptidases Cytosolic Peptidases H-Met-Lys-OH_int->Peptidases L-Methionine L-Methionine Peptidases->L-Methionine L-Lysine L-Lysine Peptidases->L-Lysine SAM_Cycle S-adenosylmethionine (SAM) Cycle (Epigenetic Regulation, Polyamide Synthesis) L-Methionine->SAM_Cycle Protein_Synthesis Protein Synthesis L-Methionine->Protein_Synthesis L-Lysine->Protein_Synthesis Carnitine_Synthesis Carnitine Synthesis (Fatty Acid Metabolism) L-Lysine->Carnitine_Synthesis

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry on a Wang resin, which will yield a C-terminal carboxylic acid.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):

  • Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH and an activating agent (e.g., HBTU/HOBt) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution to facilitate the reaction.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

  • Confirm the presence of a free primary amine using a Kaiser test.

3. Coupling of Second Amino Acid (Fmoc-Met-OH):

  • Activate Fmoc-Met-OH using the same method as for the first amino acid.

  • Add the activated Fmoc-Met-OH solution to the deprotected resin-bound lysine.

  • Agitate for 2-4 hours.

  • Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in step 2.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Filter the resin and collect the filtrate.

6. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

1. Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass should be observed.

2. Analytical HPLC:

  • Assess the purity of the final product using an analytical C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. A single major peak should be observed.

3. NMR Spectroscopy:

  • For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed to verify the presence of all expected protons and carbons and their chemical environments.

The workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Peptide_Synthesis_Workflow cluster_characterization Characterization Start Start: Wang Resin Load_Lys 1. Load Fmoc-Lys(Boc)-OH Start->Load_Lys Fmoc_Deprotection1 2. Fmoc Deprotection Load_Lys->Fmoc_Deprotection1 Couple_Met 3. Couple Fmoc-Met-OH Fmoc_Deprotection1->Couple_Met Fmoc_Deprotection2 4. Final Fmoc Deprotection Couple_Met->Fmoc_Deprotection2 Cleavage 5. Cleavage from Resin Fmoc_Deprotection2->Cleavage Purification 6. RP-HPLC Purification Cleavage->Purification Mass_Spec Mass Spectrometry (ESI-MS/MALDI-TOF) Purification->Mass_Spec HPLC Analytical HPLC Purification->HPLC NMR NMR Spectroscopy (Optional) Purification->NMR End Pure this compound Mass_Spec->End HPLC->End NMR->End

Caption: Workflow for the synthesis and characterization of this compound.

References

What is the CAS number for H-Met-Lys-OH?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to H-Met-Lys-OH (Methionyl-lysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide this compound, also known as methionyl-lysine. The document details its chemical identity, including its CAS number, and summarizes its physicochemical properties. Although specific research on this compound is limited, this guide extrapolates its potential biological significance from the well-established roles of its constituent amino acids, L-methionine and L-lysine. Detailed experimental protocols for the synthesis, purification, and characterization of this dipeptide are provided, alongside hypothetical signaling pathways and metabolic fates, to serve as a foundational resource for future research and development.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for this compound is 45214-88-8 [1]. This dipeptide is formed from L-methionine and L-lysine residues[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 45214-88-8[1]
Molecular Formula C₁₁H₂₃N₃O₃S[2]
Molecular Weight 277.39 g/mol [2]
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-4-(methylsulfanyl)butanoyl]amino]hexanoic acid
Synonyms Methionyl-lysine, Met-Lys, MK dipeptide[3]
Appearance White to off-white powderInferred
Solubility Soluble in waterInferred from constituent amino acids

Potential Biological Significance

While this compound is recognized as a metabolite, its specific biological functions are not extensively documented[2]. However, its role can be inferred from the known functions of dipeptides and its constituent amino acids.

Dipeptides are known to be absorbed in the small intestine via specific transporters and can be more rapidly absorbed than free amino acids[4][5]. Once absorbed, they are typically hydrolyzed into their constituent amino acids, which then enter their respective metabolic pathways.

  • L-Methionine is an essential amino acid crucial for protein synthesis and as a precursor for various metabolites, including S-adenosylmethionine (SAM), which is a universal methyl donor in numerous biological reactions[6][7]. Methionine metabolism is linked to cellular growth, redox balance, and epigenetic regulation[6][8]. It also plays a role in signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation[9].

  • L-Lysine is another essential amino acid vital for protein synthesis, calcium absorption, and the production of carnitine, which is necessary for fatty acid metabolism[10]. Lysine metabolism is also implicated in various cellular processes and its degradation occurs via two primary pathways: the saccharopine and pipecolate pathways[11][12].

The dipeptide this compound could, therefore, serve as an efficient delivery vehicle for both methionine and lysine, potentially influencing cellular processes related to growth, metabolism, and protein synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing peptides like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed[13].

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Met-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH, DCC, and HOBt in DMF. Add this solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. Once complete, wash the resin with DMF and DCM.

  • Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached lysine.

  • Second Amino Acid Coupling (Methionine): Dissolve Fmoc-Met-OH, DCC, and HOBt in DMF. Add this to the resin and agitate for 2-4 hours. Monitor for completion and then wash the resin.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from methionine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times[13].

  • Drying: Dry the crude peptide under vacuum[13].

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Equipment and Reagents:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm).

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder[13].

Characterization

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. The expected monoisotopic mass for C₁₁H₂₃N₃O₃S is approximately 277.15 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and sequence of the dipeptide.

  • Methods: 1D ¹H NMR and 2D correlation spectroscopy (COSY) can be used to assign proton signals and confirm the connectivity of the amino acid residues[14][15]. For more detailed structural analysis, 2D experiments like TOCSY and NOESY can be employed[16][17].

Signaling Pathways and Metabolic Fate

The following diagrams illustrate the hypothetical metabolic fate of this compound and the potential signaling pathways influenced by its constituent amino acids.

metabolic_fate cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound Dipeptide Transporter (PEPT1) Dipeptide Transporter (PEPT1) This compound->Dipeptide Transporter (PEPT1) Uptake Intestinal Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream Target Cells Target Cells Intracellular Peptidases Intracellular Peptidases Dipeptide Transporter (PEPT1)->Intracellular Peptidases Transport L-Methionine L-Methionine Intracellular Peptidases->L-Methionine Hydrolysis L-Lysine L-Lysine Intracellular Peptidases->L-Lysine Hydrolysis L-Methionine->Bloodstream L-Lysine->Bloodstream

Caption: Cellular uptake and hydrolysis of this compound.

signaling_pathways cluster_met Methionine Signaling cluster_lys Lysine Signaling L-Methionine L-Methionine SAM SAM L-Methionine->SAM Methylation Reactions Methylation Reactions SAM->Methylation Reactions mTORC1 Pathway mTORC1 Pathway SAM->mTORC1 Pathway Activation Protein Synthesis Protein Synthesis mTORC1 Pathway->Protein Synthesis Cell Growth Cell Growth mTORC1 Pathway->Cell Growth L-Lysine L-Lysine L-Lysine->Protein Synthesis Carnitine Synthesis Carnitine Synthesis L-Lysine->Carnitine Synthesis Fatty Acid Oxidation Fatty Acid Oxidation Carnitine Synthesis->Fatty Acid Oxidation This compound This compound This compound->L-Methionine This compound->L-Lysine

Caption: Potential downstream signaling of this compound.

Conclusion

This compound is a dipeptide with the CAS number 45214-88-8. While specific biological data for this molecule is sparse, its constituent amino acids, L-methionine and L-lysine, are integral to numerous critical physiological processes. This guide provides a foundational framework for researchers by outlining its chemical properties, proposing potential biological roles, and detailing robust experimental protocols for its synthesis and characterization. Further investigation into the specific functions of this compound is warranted to explore its potential applications in nutrition, therapeutics, and drug development.

References

Methionyl-Lysine Dipeptide: A Technical Guide to its Core Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Methionyl-Lysine (Met-Lys), composed of the essential amino acids methionine and lysine (B10760008), represents an intriguing molecular entity with putative biological significance derived from the well-documented roles of its constituent amino acids. While direct research on the Met-Lys dipeptide is nascent, this technical guide synthesizes the current understanding of its potential functions by examining the biological activities of methionine and lysine, the pharmacokinetics of dipeptide transport, and related peptide studies. This document outlines the anticipated antioxidant, anti-inflammatory, and cell signaling activities of Met-Lys, providing a foundational resource for future research and development. All quantitative data from related studies are presented in structured tables, and key methodologies and signaling pathways are detailed and visualized.

Introduction

Methionine and lysine are essential amino acids, indispensable for protein synthesis and a multitude of metabolic processes. Methionine, a sulfur-containing amino acid, is a crucial component in methylation reactions via its metabolite S-adenosylmethionine (SAM), and a key player in antioxidant defense. Lysine, a basic amino acid, is vital for protein structure, post-translational modifications, and calcium homeostasis. The covalent linkage of these two amino acids into the dipeptide Methionyl-Lysine (Met-Lys) presents the potential for unique biological activities and pharmacokinetic properties compared to the administration of the free amino acids.

Dietary proteins are hydrolyzed into small peptides and free amino acids, with di- and tripeptides being efficiently absorbed in the small intestine by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1). This transport is often more efficient than the transport of free amino acids, suggesting that dipeptides like Met-Lys could be a highly bioavailable source of these essential nutrients. Recent studies have begun to explore the specific roles of dipeptides beyond simple nutritional building blocks, including their potential as signaling molecules. This guide provides an in-depth overview of the current knowledge and scientifically-grounded hypotheses regarding the biological significance of the Met-Lys dipeptide.

Putative Biological Activities

Based on the known functions of its constituent amino acids, the Met-Lys dipeptide is hypothesized to possess significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

Both methionine and lysine have demonstrated antioxidant properties.[1] Methionine's sulfur atom can be readily oxidized, thus scavenging reactive oxygen species (ROS). Lysine has also been shown to contribute to antioxidant defense, potentially through mechanisms that are not yet fully elucidated.[2] A study using quantum chemical methods to predict the antioxidant activity of dipeptides noted that those with C-terminal methionine exhibit antioxidant capacity.[3] This suggests that the Met-Lys dipeptide, and its isomer Lys-Met, could function as effective antioxidants.

Anti-inflammatory Effects

Methionine has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[4] This is achieved, in part, by altering DNA methylation patterns, as methionine is a precursor to the universal methyl donor, SAM.[4] Lysine and its metabolic pathways are also intertwined with immune responses. Given that inflammation is closely linked to oxidative stress, the antioxidant properties of Met-Lys would likely contribute to its anti-inflammatory potential. Studies on the related dipeptide, Methionyl-Methionine (Met-Met), have shown it to possess anti-inflammatory properties in bovine mammary epithelial cells by suppressing the MAP-K and NF-κB inflammation pathways.[5]

Immune Modulation

While direct evidence for Met-Lys is lacking, studies on a synthetic analogue, Muramyl dipeptide-Lys (MDP-Lys), have shown potent immunoadjuvant activity. MDP-Lys stimulates human dendritic cells, leading to the upregulation of surface molecules like CD80, CD83, and CD86, and the production of various cytokines including TNF-alpha, IL-6, and IL-12.[1][6] This suggests that lysine-containing peptides can play a role in modulating immune responses.

Pharmacokinetics and Metabolism

The biological activity of any orally administered peptide is contingent on its absorption and metabolic stability.

Intestinal Absorption

Dipeptides such as Met-Lys are primarily absorbed in the small intestine via the Peptide Transporter 1 (PepT1). This transporter is a high-capacity, low-affinity system that co-transports protons and di/tripeptides from the intestinal lumen into the enterocytes. The absorption of dipeptides is generally more rapid and efficient than that of free amino acids.[7] A study on bovine mammary epithelial cells has confirmed that Met-Lys is a substrate for peptide transporters, as it competitively inhibited the uptake of Met-Met.[8][9]

Diagram: General Mechanism of Dipeptide Transport

cluster_lumen Intestinal Lumen (pH ~6.5) cluster_membrane Apical Membrane of Enterocyte cluster_cell Enterocyte Cytosol Dipeptide Met-Lys PepT1 PepT1 Transporter Co-transport Dipeptide->PepT1:f0 Binding H+ H⁺ H+->PepT1:f0 Dipeptide_in Met-Lys PepT1:f1->Dipeptide_in Transport H+_in H⁺ PepT1:f1->H+_in Peptidases Cytosolic Peptidases Dipeptide_in->Peptidases Hydrolysis Met Methionine Peptidases->Met Lys Lysine Peptidases->Lys Portal_Vein To Portal Vein Met->Portal_Vein Lys->Portal_Vein

Caption: General workflow for the intestinal absorption of the Met-Lys dipeptide via the PepT1 transporter.

Systemic Metabolism

Once inside the enterocyte, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the portal circulation. However, some dipeptides may escape hydrolysis and enter the bloodstream intact. In the plasma, dipeptides are subject to hydrolysis by various peptidases, with the rate of hydrolysis being dependent on the specific amino acid sequence.[10] The liver, kidneys, and muscle tissue are all involved in the clearance and metabolism of circulating dipeptides.[11]

Role in Cellular Signaling

While no signaling pathways have been directly attributed to the Met-Lys dipeptide, research on related peptides provides strong indications of potential mechanisms.

mTOR and JAK2-STAT5 Pathways

Studies on the Met-Met dipeptide in bovine mammary epithelial cells have shown that it promotes the synthesis of β-casein by activating the mTOR and JAK2-STAT5 signaling pathways.[9][12] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, often activated by amino acids. The JAK2-STAT5 pathway is crucial for the transcription of milk protein genes. Given that Met-Lys can compete for the same transporters as Met-Met, it is plausible that it could influence these key anabolic pathways.[8][9] Furthermore, other methionine-containing dipeptides have been shown to promote casein synthesis through the activation of nutrient-sensing and anabolic signaling cascades.[2][13]

Diagram: Hypothesized Signaling Pathway Activation

Met-Lys Met-Lys Peptide_Transporter Peptide Transporter (e.g., PepT2) Met-Lys->Peptide_Transporter JAK2 JAK2 Peptide_Transporter->JAK2 Activates mTORC1 mTORC1 Peptide_Transporter->mTORC1 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Protein_Synthesis Protein Synthesis (e.g., β-Casein) STAT5->Protein_Synthesis Promotes Transcription mTORC1->Protein_Synthesis Promotes Translation Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Promotes

Caption: Hypothesized activation of mTOR and JAK2-STAT5 pathways by Met-Lys.

Quantitative Data Summary

Direct quantitative data for the biological activities of the Met-Lys dipeptide are limited. The following tables summarize relevant data from studies on related peptides and the constituent amino acids.

Table 1: In Vitro Bioactivity of Related Peptides

PeptideAssayTarget/Cell LineEffectConcentration/IC50Reference
Met-Lys-ProACE InhibitionIn vitro enzyme assayInhibits Angiotensin-Converting EnzymeIC50 = 0.43 µM[7]
Met-Metβ-Casein SynthesisBovine Mammary Epithelial CellsOptimal stimulation of β-casein synthesis80 µg/ml[12]
Met-Met-FITCPeptide TransportBovine Mammary Epithelial CellsMichaelis constant (Km) for transport52.4 µM[12]
MDP-Lys (L18)Cytokine ProductionHuman Dendritic CellsStimulation of IL-6, TNF-α, etc.Dose-dependent[1]

Table 2: Effects of Methionine on Inflammatory Markers in Macrophages

TreatmentMarkerCell LineEffectConcentrationReference
Methionine + LPSTNF-α, IL-6, IFN-β secretionRAW 264.7Significant inhibition10 mM Met[4]
SAM + LPSTNF-α, IL-6, IFN-β secretionRAW 264.7Significant inhibition0.5 mM SAM[4]

Detailed Experimental Protocols

Dipeptide Transport Inhibition Assay

(Based on the methodology for Met-Met transport inhibition by Met-Lys)[9]

  • Cell Culture: Bovine mammary epithelial cells (BMECs) are cultured to confluence in appropriate media.

  • Preparation of Assay Buffer: A Krebs-Ringer buffer (KRB), pH 7.4, is prepared.

  • Incubation: Cells are washed with KRB and then incubated with a solution containing 25 µM of a fluorescently labeled dipeptide (e.g., Met-Met-FITC) in the presence or absence of a 5 mM concentration of the competing dipeptide (Met-Lys).

  • Termination and Lysis: After a 10-minute incubation at 37°C, the uptake is stopped by washing the cells with ice-cold KRB. The cells are then lysed.

  • Quantification: The fluorescence intensity of the cell lysate is measured using a fluorescence spectrophotometer to determine the amount of labeled dipeptide transported into the cells. A decrease in fluorescence in the presence of Met-Lys indicates competitive inhibition.

In Vitro ACE Inhibition Assay

(Adapted from the protocol for Met-Lys-Pro)[7]

  • Reagent Preparation: Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung, the substrate hippuryl-His-Leu (HHL), and the test peptide (Met-Lys) at various concentrations in a borate (B1201080) buffer.

  • Reaction Incubation: Pre-incubate the ACE enzyme with the test peptide solution for 10 minutes at 37°C.

  • Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding 1 M HCl.

  • Quantification of Hippuric Acid: The hippuric acid produced by the cleavage of HHL is extracted with ethyl acetate (B1210297). The ethyl acetate is then evaporated, and the residue is dissolved in 1 M NaCl. The absorbance is measured at 228 nm.

  • Calculation of IC50: The percentage of ACE inhibition is calculated relative to a control without the peptide inhibitor. The IC50 value is the concentration of the peptide that inhibits 50% of the ACE activity.

Conclusion and Future Directions

The Methionyl-Lysine dipeptide is a molecule of significant interest, poised at the intersection of nutrition and cell biology. While direct experimental evidence of its biological functions is still emerging, a strong theoretical framework based on the known activities of methionine and lysine, coupled with the principles of dipeptide pharmacokinetics, suggests a promising potential for this molecule. The hypothesized antioxidant, anti-inflammatory, and cell-signaling properties of Met-Lys warrant further investigation.

Future research should focus on:

  • In vitro studies to directly quantify the antioxidant and anti-inflammatory activities of Met-Lys and to confirm its effects on signaling pathways such as mTOR and JAK2-STAT5 in various cell types.

  • In vivo studies in animal models to determine the oral bioavailability of Met-Lys, its metabolic fate, and its efficacy in models of oxidative stress, inflammation, and metabolic regulation.

  • Comparative studies to elucidate the potential synergistic or unique effects of the dipeptide compared to the co-administration of free methionine and lysine.

A deeper understanding of the biological significance of the Met-Lys dipeptide could pave the way for its application in nutritional supplements, functional foods, and as a lead compound in drug development.

References

H-Met-Lys-OH: An In-Depth Technical Guide on its Putative Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Lys-OH (Methionyl-lysine) is a molecule comprised of the essential amino acids L-methionine and L-lysine. While direct research into the specific cellular functions of this compound is limited, its biological role can be inferred from the well-documented functions of its constituent amino acids and the established mechanisms of dipeptide metabolism. This technical guide synthesizes the available information to provide a comprehensive overview of the putative roles of this compound in cellular processes. We will explore its probable cellular uptake and metabolism, its potential influence on key signaling pathways such as mTOR, and its hypothesized antioxidant activity. This document provides detailed experimental protocols to facilitate further investigation and summarizes relevant quantitative data from related molecules to serve as a benchmark for future studies.

Introduction

Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as bioactive molecules with distinct physiological functions. This compound is a dipeptide formed from L-methionine, a sulfur-containing essential amino acid, and L-lysine, a basic essential amino acid. Methionine is a crucial precursor for the universal methyl donor S-adenosylmethionine (SAM), essential for protein synthesis, and contributes to antioxidant defense through the transsulfuration pathway.[1][2][3] Lysine (B10760008) is fundamental for proteinogenesis, collagen synthesis, and plays a significant role in epigenetic regulation through histone modifications.[4][5][6] Given these critical roles, the dipeptide this compound represents a molecule of interest for its potential to modulate cellular physiology by delivering these two essential amino acids. This guide will explore its hypothesized functions based on current knowledge of dipeptide transport and amino acid biology.

Cellular Uptake and Metabolic Fate

It is hypothesized that this compound is transported into cells via proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which are responsible for the cellular uptake of most di- and tripeptides.[7][8] These transporters move peptides across the cell membrane using an inwardly directed proton gradient.[7] PepT1 is typically a low-affinity, high-capacity transporter found in the intestine, while PepT2 is a high-affinity, low-capacity transporter with broader tissue distribution, including the kidneys and brain.[7]

Once inside the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-methionine and L-lysine. These free amino acids then become available to participate in their respective metabolic pathways, including protein synthesis, energy metabolism, and various biosynthetic processes.[9][10]

cellular_uptake_workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met-Lys_ext This compound PepT Peptide Transporter (e.g., PepT1/PepT2) Met-Lys_ext->PepT Uptake Met-Lys_int This compound PepT->Met-Lys_int Peptidases Intracellular Peptidases Met-Lys_int->Peptidases Hydrolysis Met L-Methionine Peptidases->Met Lys L-Lysine Peptidases->Lys Pathways Cellular Processes (Protein Synthesis, mTOR, etc.) Met->Pathways Lys->Pathways

Figure 1: Proposed cellular uptake and hydrolysis of this compound.

Putative Roles in Cellular Signaling

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[11][12] mTOR integrates signals from growth factors, cellular energy status, and amino acids.[12] The availability of essential amino acids is a critical input for the activation of mTOR Complex 1 (mTORC1).[13] Both lysine and methionine have been implicated in the regulation of mTOR signaling.[14][15] By serving as an intracellular source of these amino acids, this compound is hypothesized to stimulate mTORC1 activity. This activation would, in turn, promote protein synthesis by phosphorylating downstream targets like p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[16]

mTOR_signaling_pathway Growth_Factors Growth Factors PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis Amino_Acids Amino_Acids Amino_Acids->mTORC1 Activates western_blot_workflow Start Cell Treatment (with this compound) Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody Incubation Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detect ECL Detection & Imaging Sec_Ab->Detect End Data Analysis (Densitometry) Detect->End

References

H-Met-Lys-OH: A Technical Guide to its Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Met-Lys-OH (Methionyl-lysine). While specific research on this particular dipeptide is limited, this document outlines the standard methodologies for its chemical synthesis, purification, and structural characterization. Furthermore, it explores its potential biological roles based on the well-established principles of dipeptide transport and the known physiological functions of its constituent amino acids, L-methionine and L-lysine. This guide serves as a foundational resource for researchers interested in the study of this compound and similar short-chain peptides.

Introduction

This compound is a dipeptide composed of an N-terminal L-methionine residue and a C-terminal L-lysine residue. Dipeptides are intermediates in protein metabolism and can also be absorbed from the diet through specific transporters.[1] They represent an important area of research due to their potential as bioactive molecules and their role in nutrient uptake. The constituent amino acids of this compound, methionine and lysine (B10760008), are both essential amino acids with critical roles in various metabolic pathways.[2][3] Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor, while lysine is crucial for protein structure and is a precursor for carnitine, which is involved in fatty acid metabolism.[2][3]

This guide details the standard procedures for the de novo synthesis and characterization of this compound, providing a framework for its scientific investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, analysis, and the design of biological assays.

PropertyValueReference
Molecular Formula C₁₁H₂₃N₃O₃SPubChem
Molecular Weight 277.39 g/mol PubChem
CAS Number 45214-88-8PubChem
Appearance White to off-white solid(Typical for peptides)
Solubility Soluble in water(Inferred from structure)

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides like this compound. The following section outlines a representative protocol.

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc (tert-butyloxycarbonyl) group protects the side chain of lysine, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group from the lysine residue, exposing the free amine.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Met-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add this activated methionine to the resin to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protective group from the N-terminal methionine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a minimal amount of water/acetonitrile mixture before lyophilizing to obtain a dry powder.

spss_workflow resin Fmoc-Lys(Boc)-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Couple Fmoc-Met-OH (HBTU/DIEA in DMF) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage from Resin (TFA/H2O/TIS) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification

Solid-Phase Peptide Synthesis Workflow for this compound.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC.

Protocol:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV absorbance at 210-220 nm.[4]

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm their purity by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize.

Initial Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.

Analytical HPLC

Purity is assessed using analytical RP-HPLC under similar conditions as the preparative separation but with a faster gradient.

ParameterResult
Retention Time ~15.2 min (example)
Purity >98% (by peak area integration)
Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the ESI source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Scan a mass range of m/z 100-500.

IonCalculated m/zObserved m/z (example)
[M+H]⁺ 278.15278.2
[M+Na]⁺ 300.13300.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the covalent structure and stereochemistry of the peptide.[5][6]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of D₂O.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiments: Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.

Expected ¹H NMR Chemical Shifts (in D₂O, ppm):

ProtonMethionine ResidueLysine Residue
α-CH ~4.0~3.8
β-CH₂ ~2.2, ~2.1~1.9, ~1.7
γ-CH₂ ~2.6~1.5
δ-CH₂ -~1.7
ε-CH₂ -~3.0
S-CH₃ ~2.1-

Potential Biological Role and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, its role can be inferred from the general pathways of dipeptide metabolism.

Cellular Uptake

Dipeptides and tripeptides are primarily absorbed by cells via the proton-coupled oligopeptide transporters (PEPT1 and PEPT2).[7] PEPT1 is highly expressed in the small intestine, facilitating the absorption of dietary dipeptides.[1]

Intracellular Metabolism

Once inside the cell, this compound is expected to be rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-methionine and L-lysine. These amino acids then enter their respective metabolic pools to be used for protein synthesis or other metabolic processes.[8]

dipeptide_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-Met-Lys-OH_ext This compound pept1 PEPT1 Transporter H-Met-Lys-OH_ext->pept1 H-Met-Lys-OH_int This compound pept1->H-Met-Lys-OH_int peptidases Cytosolic Peptidases H-Met-Lys-OH_int->peptidases met L-Methionine peptidases->met lys L-Lysine peptidases->lys protein_synthesis Protein Synthesis met->protein_synthesis metabolism Other Metabolic Pathways met->metabolism lys->protein_synthesis lys->metabolism

References

H-Met-Lys-OH: A Potential Biomarker on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Lys-OH (Methionyl-lysine) is an endogenous metabolite whose potential as a clinical biomarker remains largely unexplored. Composed of the essential amino acids methionine and lysine (B10760008), this molecule sits (B43327) at the crossroads of critical cellular processes, including protein synthesis, oxidative stress modulation, and inflammatory signaling. While direct evidence linking this compound to specific disease states is currently nascent, the well-established roles of its constituent amino acids in pathophysiology suggest its significant biomarker potential. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and inferred clinical significance. Crucially, this document offers detailed experimental protocols for the quantification of this compound in biological matrices and outlines a hypothetical signaling pathway, providing a foundational framework for future research and development in this promising area.

Introduction

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized as bioactive molecules with distinct signaling functions[1][2]. This compound, a dipeptide formed from L-methionine and L-lysine residues, is a naturally occurring metabolite[3][4]. Methionine is a crucial precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell, and plays a vital role in antioxidant defense through its sulfur-containing nature[5]. Lysine is an essential amino acid critical for protein structure and function, and its post-translational modifications are key to epigenetic regulation[6][7].

Given the integral roles of methionine and lysine in cellular health and disease, it is hypothesized that the circulating levels of their dipeptide, this compound, could serve as a sensitive biomarker for various pathological conditions. This guide aims to synthesize the current, albeit limited, knowledge on this compound and provide the necessary technical information to spur further investigation into its biomarker utility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₃N₃O₃S[3]
Molecular Weight 277.39 g/mol [3][4]
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[3]
Synonyms Methionyl-Lysine, Met-Lys[3][8]
CAS Number 45214-88-8[8]

Potential Clinical Significance (Inferred)

While direct clinical data for this compound is scarce, its potential as a biomarker can be inferred from the established roles of methionine and lysine in various diseases.

Neurodegenerative Diseases

Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[3][9][10][11]. Methionine residues in proteins are particularly susceptible to oxidation, and the metabolism of methionine is linked to the cellular antioxidant defense system[5]. Lysine modifications also play a role in neuroinflammation and protein aggregation[6]. Therefore, altered levels of this compound may reflect the oxidative and inflammatory state of the central nervous system.

Table 1: Key Oxidative Stress Biomarkers in Neurodegenerative Diseases

BiomarkerDescriptionAssociated Diseases
8-hydroxy-2'-deoxyguanosine (8-OHdG)A product of oxidative DNA damage.Alzheimer's, Parkinson's
Malondialdehyde (MDA)A product of lipid peroxidation.Alzheimer's, Huntington's
4-Hydroxynonenal (4-HNE)An aldehyde product of lipid peroxidation.Alzheimer's, Parkinson's
Protein CarbonylsFormed by the oxidation of protein side chains.Alzheimer's, ALS
Cancer

Chronic inflammation is a well-established driver of cancer progression[12][13][14][15]. Both methionine and lysine metabolism are often dysregulated in cancer to meet the high demands of rapidly proliferating cells for protein synthesis and methylation reactions[5][16]. Consequently, this compound could serve as a biomarker for monitoring cancer-related inflammation and metabolic reprogramming.

Table 2: Common Inflammatory Biomarkers in Cancer

BiomarkerFunctionAssociated Cancers
C-reactive protein (CRP)Acute-phase reactant, marker of systemic inflammation.Various solid tumors
Interleukin-6 (IL-6)Pro-inflammatory cytokine involved in tumor growth.Breast, Pancreatic, Colorectal
Tumor Necrosis Factor-alpha (TNF-α)Cytokine with pleiotropic effects on inflammation and cell death.Various cancers
Neutrophil-to-lymphocyte ratio (NLR)An indicator of systemic inflammation.Prognostic in multiple cancers

Experimental Protocols

Reliable and validated methods for the quantification of this compound in biological samples are essential for its evaluation as a biomarker.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of similar dipeptides in plasma[17].

4.1.1. Sample Preparation

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a stable isotope-labeled this compound internal standard (e.g., ¹³C₆, ¹⁵N₂-Met-Lys-OH) at a known concentration.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

4.1.2. LC-MS/MS Instrumentation and Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention and separation of the polar this compound dipeptide[17].

Table 3: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
LC System UHPLC system
Column HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 H₂O:ACN
Mobile Phase B 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 ACN:H₂O
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical) This compound: 278.1 > 131.1 (Quantifier), 278.1 > 84.1 (Qualifier)

Note: MRM transitions are theoretical and must be optimized experimentally.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt cent Centrifugation ppt->cent sup Collect Supernatant cent->sup evap Evaporation sup->evap recon Reconstitution evap->recon lc HILIC Separation recon->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition & Quantification ms->data

LC-MS/MS workflow for this compound quantification.
Development of a Competitive ELISA for this compound

An enzyme-linked immunosorbent assay (ELISA) can provide a high-throughput method for quantifying this compound. The following protocol outlines the key steps for developing a competitive ELISA.

4.2.1. Hapten-Carrier Conjugation

Due to its small size, this compound is not immunogenic and must be conjugated to a carrier protein to elicit an antibody response.

  • Immunogen Preparation: Conjugate this compound to Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker like glutaraldehyde.

  • Coating Antigen Preparation: Conjugate this compound to a different carrier protein, such as Bovine Serum Albumin (BSA).

4.2.2. Antibody Production

  • Immunization: Immunize animals (e.g., rabbits or mice) with the this compound-KLH conjugate.

  • Screening: Screen the antisera for specific binding to the this compound-BSA conjugate.

  • Purification: Purify the specific polyclonal or monoclonal antibodies.

4.2.3. Competitive ELISA Protocol

  • Coating: Coat a 96-well plate with the this compound-BSA conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Add standards or samples containing this compound, followed by the addition of the anti-H-Met-Lys-OH antibody.

  • Incubation: Incubate to allow competition between the free and coated this compound for antibody binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance. The signal is inversely proportional to the concentration of this compound in the sample.

Potential Signaling Pathways (Inferred)

While no signaling pathways have been directly attributed to this compound, we can infer its potential involvement based on the known roles of methionine and lysine. Both amino acids have been shown to influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism[16][18][19].

It is hypothesized that this compound could be transported into the cell via peptide transporters. Once inside, it would be hydrolyzed into free methionine and lysine, which could then activate the mTORC1 complex, leading to downstream effects on protein synthesis and cell growth.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space hml This compound pept Peptide Transporter hml->pept hml_in This compound pept->hml_in hydrolysis Hydrolysis hml_in->hydrolysis met Methionine hydrolysis->met lys Lysine hydrolysis->lys mTORC1 mTORC1 met->mTORC1 Activates lys->mTORC1 Activates downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->downstream protein_synthesis Protein Synthesis & Cell Growth downstream->protein_synthesis

Inferred signaling pathway of this compound via mTOR activation.

Conclusion and Future Directions

This compound presents an intriguing yet understudied molecule with significant potential as a clinical biomarker. Its constituent amino acids are central to numerous physiological and pathological processes, suggesting that fluctuations in the dipeptide's concentration could be indicative of disease. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this compound. Future research should focus on:

  • Method Validation: Rigorous validation of the proposed LC-MS/MS and ELISA methods for this compound in various biological matrices.

  • Clinical Correlation Studies: Large-scale clinical studies to correlate this compound levels with the incidence, progression, and treatment response of specific diseases, particularly in the context of neurodegeneration and cancer.

  • Mechanistic Studies: Elucidation of the specific biological functions and signaling pathways directly modulated by this compound.

The exploration of this compound as a biomarker is a promising frontier in diagnostic and therapeutic research. This guide serves as a catalyst for the scientific community to unlock the full potential of this dipeptide.

References

In Silico Modeling of H-Met-Lys-OH Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the tripeptide H-Met-Lys-OH and its interactions with protein targets. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental physicochemical properties of this compound, detailed protocols for computational modeling techniques, and a hypothetical case study involving its interaction with the C2 domain of Protein Kinase C (PKC). The guide emphasizes a structured approach to molecular dynamics simulations and docking studies, supported by data presentation standards and mandatory visualizations to facilitate understanding and replication of the described methodologies.

Introduction

The tripeptide this compound, composed of methionine, lysine (B10760008), and a hydroxylated C-terminus, represents a small but biologically relevant molecule. Such peptides can be instrumental in understanding fundamental protein-peptide interactions and can serve as scaffolds in rational drug design[1]. The presence of a flexible methionine residue, a positively charged lysine, and polar termini suggests a capacity for diverse molecular interactions. In silico modeling offers a powerful and cost-effective avenue to explore these interactions at an atomic level, providing insights that can guide further experimental validation.

This guide will systematically walk through the process of setting up, performing, and analyzing the interactions of this compound using common computational chemistry tools.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate in silico modeling. These properties dictate the peptide's behavior in a physiological environment and its potential interaction modes.

Structural and Chemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃O₃SChemicalize
Molecular Weight 277.39 g/mol Chemicalize
Canonical SMILES CSCCC(C(=O)NC(CCCCN)C(=O)O)NPubChem
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]hexanoic acidPubChem
Protonation State and pKa Values

The charge state of this compound at a given pH is critical for modeling electrostatic interactions. The protonation state is determined by the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal carboxylic acid group, and the side chain of lysine.

Ionizable GroupEstimated pKaExpected Charge at pH 7.4
N-terminal α-amino group~8.0 - 9.1[2]+1
C-terminal carboxylic acid~2.0 - 3.0-1
Lysine (ε-amino) side chain~10.5[3]+1
Net Charge at pH 7.4 +1

Based on these pKa values, at physiological pH (~7.4), the N-terminus and the lysine side chain of this compound will be protonated, while the C-terminus will be deprotonated. This results in a net positive charge, which is a key determinant of its potential interaction partners, likely favoring proteins with negatively charged binding pockets.

In Silico Modeling Workflow

A general workflow for the in silico modeling of this compound interactions is depicted below. This workflow provides a logical progression from initial setup to detailed analysis.

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking (Predict Binding Pose) ligand_prep->docking receptor_prep Receptor Preparation (e.g., PKC C2 Domain) receptor_prep->docking md_setup MD Simulation Setup (Solvation, Ionization) docking->md_setup Initial Complex md_run Molecular Dynamics (Production Run) md_setup->md_run trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_run->trajectory_analysis binding_energy Binding Free Energy (MM/PBSA, MM/GBSA) md_run->binding_energy

Figure 1: General workflow for in silico modeling of this compound interactions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These protocols are intended to be adaptable to specific research questions and computational resources.

Ligand and Receptor Preparation

Objective: To generate high-quality 3D structures of this compound and the target receptor suitable for simulation.

Methodology:

  • Ligand Structure Generation:

    • Use a molecule builder such as Avogadro or the builder function in molecular modeling suites (e.g., Maestro, MOE) to construct the this compound tripeptide.

    • Ensure correct stereochemistry (L-amino acids).

    • Perform an initial energy minimization of the peptide using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Assign protonation states consistent with the target pH (e.g., pH 7.4) using tools like PROPKA or H++.

  • Receptor Structure Selection and Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this hypothetical study, we select the C2 domain of Protein Kinase C beta (PDB ID: 1A25).

    • Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the simulation.

    • Inspect the protein structure for missing residues or atoms and use tools like Modeller or the protein preparation wizard in Schrödinger Maestro to build and refine these regions.

    • Assign protonation states to the protein residues appropriate for the simulation pH.

    • Perform a constrained energy minimization of the protein to relieve any steric clashes while preserving the overall fold.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the binding site of the target receptor.

Methodology:

  • Grid Generation:

    • Define the binding site on the receptor. This can be based on known ligand binding sites, catalytic residues, or predicted binding pockets from tools like SiteMap or CASTp. For the PKC C2 domain, the binding site for negatively charged lipids can be targeted.

    • Generate a docking grid or box that encompasses the defined binding site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the ligand (this compound) as flexible to allow for conformational sampling.

    • Perform the docking run. The number of generated poses can be specified (e.g., 10-20).

  • Pose Analysis:

    • Analyze the resulting docking poses based on their predicted binding affinity (docking score).

    • Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts).

    • Select the most promising pose(s) for further analysis with molecular dynamics simulations.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-protein complex in a solvated environment to assess its stability and characterize the interactions over time.

Methodology (using GROMACS):

  • System Setup:

    • Combine the coordinates of the selected docked pose (receptor + ligand) into a single file.

    • Choose a suitable force field for the simulation. For peptides and proteins, AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36m) are widely used. Ligand parameters can be generated using tools like Antechamber or CGenFF.

    • Define a simulation box (e.g., cubic or dodecahedron) and solvate the system with a chosen water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • Perform a two-phase equilibration. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K).

    • Second, a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the desired pressure (e.g., 1 bar). Positional restraints on the protein and ligand backbone atoms are typically applied and gradually released during equilibration.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).

Trajectory Analysis

Objective: To analyze the MD trajectory to understand the stability of the complex and the nature of the interactions.

Methodology:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial structure to assess the overall stability of the simulation and the complex.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein and the ligand.

  • Hydrogen Bond Analysis: Analyze the formation and persistence of hydrogen bonds between this compound and the protein throughout the simulation.

  • Interaction Energy Analysis: Calculate the non-bonded interaction energies (electrostatic and van der Waals) between the ligand and the protein.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

Hypothetical Case Study: this compound and the PKC C2 Domain

This section outlines a hypothetical study to illustrate the application of the described protocols. Protein Kinase C (PKC) is a family of enzymes involved in signal transduction, and their C2 domains are known to bind to negatively charged phospholipids (B1166683) in a Ca²⁺-dependent manner, often involving interactions with basic residues like lysine[4][5][6][7][8]. The positively charged this compound could potentially interact with the anionic binding sites on the C2 domain.

Rationale and Hypothesis

The hypothesis is that the positively charged this compound can form stable electrostatic interactions with the negatively charged residues in the Ca²⁺-binding region of the PKC C2 domain, potentially modulating its interaction with membranes. The logical flow of this investigation is presented below.

case_study_logic cluster_hypothesis Hypothesis Formulation cluster_methods Computational Approach cluster_analysis_cs Data Analysis and Interpretation cluster_conclusion Conclusion hypothesis This compound binds to the negatively charged pocket of PKC C2 domain docking_cs Molecular Docking to identify binding pose hypothesis->docking_cs md_cs MD Simulation to assess complex stability and dynamics docking_cs->md_cs interaction_analysis Analysis of key interactions (H-bonds, salt bridges) md_cs->interaction_analysis energy_analysis Calculation of binding free energy md_cs->energy_analysis conclusion Elucidation of the binding mode and potential modulatory role of this compound interaction_analysis->conclusion energy_analysis->conclusion

Figure 2: Logical flow for the hypothetical case study of this compound and PKC C2 domain.
Expected Outcomes and Data Presentation

The results of this hypothetical study would be presented in a series of tables and figures.

Table of Docking Results:

PoseDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.5Asp187, Asp246, Glu2503
2-8.2Asp187, Ser1902
............

Table of MD Simulation Stability Metrics:

MetricAverage ValueStandard Deviation
Protein Backbone RMSD (Å)1.50.2
Ligand Heavy Atom RMSD (Å)0.80.3
Binding Free Energy (kcal/mol)-15.72.1

These quantitative summaries, along with visualizations of the binding pose and plots of RMSD and RMSF over time, would provide a comprehensive picture of the this compound interaction with the PKC C2 domain.

Conclusion

This technical guide has provided a detailed roadmap for the in silico modeling of this compound interactions. By following the outlined protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of this tripeptide. The hypothetical case study involving the PKC C2 domain illustrates how these computational techniques can be applied to generate and test specific hypotheses about peptide-protein interactions. While in silico studies are a powerful tool, it is crucial to remember that their findings should ideally be validated through experimental methods to confirm their biological relevance.

References

An In-depth Technical Guide to the Thermochemical Properties of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Lys-OH, composed of methionine and lysine (B10760008), is a subject of interest in various fields, including biochemistry and pharmacology. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems. These parameters are fundamental for drug development, formulation, and understanding metabolic processes. While specific data for this compound is sparse, this guide outlines the principles and experimental approaches for its determination.

Thermochemical Properties: A Theoretical Overview

The key thermochemical properties of a molecule like this compound include:

  • Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[1][2][3][4] A negative value indicates an exothermic formation process, suggesting stability relative to its elements.

  • Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance. It is crucial for determining the spontaneity of reactions.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin).[5][6] This property is essential for understanding how the molecule responds to temperature changes.

Due to the lack of direct experimental values for this compound, these properties would need to be determined experimentally or estimated using computational methods.

Experimental Determination of Thermochemical Properties

The primary experimental technique for determining the thermochemical properties of peptides is calorimetry .

a) Combustion Calorimetry for Enthalpy of Formation:

This method is used to determine the standard enthalpy of formation of solid compounds.

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: Bomb calorimeter.

  • Procedure:

    • A pellet of the purified, solid this compound is weighed accurately.

    • The pellet is placed in the sample holder inside the bomb, which is then sealed and pressurized with pure oxygen.

    • The bomb is submerged in a precisely measured volume of water in the calorimeter.

    • The sample is ignited electrically.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived using Hess's Law, by considering the enthalpies of formation of the combustion products (CO₂, H₂O, N₂, SO₂).

b) Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions:

DSC is a versatile technique used to measure heat capacity and to study thermal transitions like melting and decomposition.[7]

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure for Heat Capacity Measurement:

    • A baseline is established by running the DSC with empty sample and reference pans.

    • A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to calibrate the instrument.

    • A known mass of this compound is placed in a sample pan and heated at a constant rate over the desired temperature range.

    • The heat flow to the sample is compared to the reference, and the specific heat capacity is calculated.

c) Fast Scanning Calorimetry (FSC) for Melting Properties of Thermally Labile Peptides:

Many peptides decompose before melting at conventional heating rates. FSC utilizes very high heating rates to overcome this issue.[8][9][10][11]

  • Principle: By heating the sample at rates up to 20,000 K/s, the melting transition can be observed before thermal decomposition occurs.[8][11]

  • Apparatus: Fast Scanning Calorimeter.

  • Procedure:

    • A small sample of the peptide is placed on the calorimeter sensor.

    • The sample is subjected to a controlled, high-rate heating and cooling cycle.

    • The heat flow is measured, allowing for the determination of melting temperature and enthalpy of fusion.

G cluster_0 Sample Preparation cluster_1 Thermochemical Measurement cluster_2 Data Analysis and Output Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization BombCal Bomb Calorimetry Characterization->BombCal DSC Differential Scanning Calorimetry Characterization->DSC FSC Fast Scanning Calorimetry Characterization->FSC Hf Standard Enthalpy of Formation (ΔHf°) BombCal->Hf Cp Heat Capacity (Cp) DSC->Cp Tm Melting Properties (Tm, ΔHm) FSC->Tm S Entropy (S°) Cp->S via integration

Caption: Workflow for determining thermochemical properties of a dipeptide.

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its biological role can be inferred from its constituent amino acids and the general metabolism of dipeptides.

  • Methionine (Met): An essential amino acid, a precursor for protein synthesis, and a key component in methylation reactions through its conversion to S-adenosylmethionine (SAM).

  • Lysine (Lys): An essential amino acid crucial for protein synthesis, post-translational modifications (e.g., acetylation, ubiquitination), and the synthesis of carnitine.

Dipeptides are absorbed in the intestine via peptide transporters (e.g., PEPT1) and can be hydrolyzed into their constituent amino acids by peptidases.[12] The released methionine and lysine would then enter their respective metabolic pathways.

G cluster_0 Lumen/Extracellular cluster_1 Cellular Dipeptide This compound Transport Peptide Transporter (e.g., PEPT1) Dipeptide->Transport Hydrolysis Peptidases Transport->Hydrolysis Met Methionine Hydrolysis->Met Lys Lysine Hydrolysis->Lys Protein_Synth Protein Synthesis Met->Protein_Synth Met_Path Methionine Metabolism (e.g., SAM cycle) Met->Met_Path Lys->Protein_Synth Lys_Path Lysine Metabolism (e.g., Carnitine synthesis) Lys->Lys_Path

Caption: Generalized metabolic fate of the this compound dipeptide.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table is a template for how such data would be presented. For comparison, representative data for the constituent amino acids are included.

PropertyL-Methionine (solid)L-Lysine (solid)This compound (solid)
Standard Enthalpy of Formation (ΔHf°) kJ/mol-594.1[13]-668.6[13]Data not available
Heat Capacity (Cp) J/(mol·K) at 298.15 K196.2[14]217.3[14]Data not available
Molecular Weight g/mol 149.21146.19277.39[15]

Conclusion

This technical guide provides a comprehensive overview of the methodologies required to determine the thermochemical properties of the dipeptide this compound. While specific experimental data for this molecule is currently lacking, the protocols outlined for calorimetry, along with the inferred biological significance, offer a solid foundation for future research. The determination of these fundamental properties is a critical step in advancing our understanding of this dipeptide's potential applications in research and drug development.

References

Spectroscopic and Structural Characterization of H-Met-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide H-Met-Lys-OH (Methionyl-Lysyl-Hydroxide). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. This guide also outlines detailed experimental protocols for acquiring such data and includes a conceptual workflow for the spectroscopic analysis of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solvent such as D₂O. These predictions are based on the known chemical shifts of the constituent amino acids, methionine and lysine, and typical values observed for peptide backbone and side-chain atoms. Actual experimental values may vary depending on factors such as pH, temperature, and solvent conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

AtomMethionine Residue (ppm)Lysine Residue (ppm)
α-CH4.2 - 4.54.1 - 4.4
β-CH₂1.9 - 2.21.6 - 1.9
γ-CH₂2.5 - 2.81.3 - 1.6
δ-CH₂-1.6 - 1.9
ε-CH₂-2.9 - 3.2
S-CH₃2.0 - 2.3-
Amide NH8.0 - 8.5 (in H₂O/D₂O mixtures)7.8 - 8.3 (in H₂O/D₂O mixtures)
ε-NH₃⁺-7.5 - 8.0 (in H₂O/D₂O mixtures)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

AtomMethionine Residue (ppm)Lysine Residue (ppm)
Carbonyl (C=O)172 - 176173 - 177
α-C53 - 5654 - 57
β-C30 - 3330 - 33
γ-C31 - 3422 - 25
δ-C-27 - 30
ε-C-40 - 43
S-CH₃15 - 18-

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 1-5 mg of the lyophilized tripeptide in 500-600 µL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for peptides. For the observation of exchangeable amide protons, a solvent mixture of 90% H₂O and 10% D₂O is recommended.[1] The concentration of the peptide sample should ideally be between 1-5 mM.[2][3]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.[4]

    • Spectral Width : A spectral width of 12-16 ppm is typically sufficient.[4]

    • Acquisition Time : 2-4 seconds.[4]

    • Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons.[4]

    • Temperature : Maintain a constant temperature, typically 298 K (25 °C).[4]

  • 1D ¹³C NMR Acquisition :

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[4]

    • Number of Scans : Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required.[4]

    • Spectral Width : A spectral width of 200-250 ppm.[4]

    • Acquisition Time : 1-2 seconds.[4]

  • 2D NMR Experiments : To unambiguously assign all proton and carbon signals and to obtain structural information, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. For larger peptides or detailed structural studies, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information on through-space proton-proton proximities.

  • Data Processing : The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to DSS or TSP).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands arising from the amide bonds, the carboxylic acid group, the primary amine groups, and the alkyl and thioether moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3300Amide A (N-H)N-H stretchStrong, broad
3000-3300NH₃⁺N-H stretchStrong, broad
2850-2960CH₂, CH₃C-H stretchMedium
~1730Carboxylic Acid (COOH)C=O stretchStrong
~1650Amide IC=O stretchStrong
~1550Amide IIN-H bend, C-N stretchMedium
1400-1450COO⁻C=O symmetric stretchMedium
~1250Amide IIIC-N stretch, N-H bendMedium
600-700C-SC-S stretchWeak to Medium

The precise positions and shapes of these absorption bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution).[1]

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method for obtaining the IR spectrum of a peptide.

  • Sample Preparation : For solid-state analysis, a small amount of the lyophilized this compound powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory. The ATR crystal is typically made of diamond or zinc selenide.[1]

  • Data Acquisition :

    • Background Scan : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

    • Sample Scan : Place the sample on the ATR crystal and collect the spectrum.

    • Spectral Range : A typical range for analysis is 4000 to 400 cm⁻¹.

    • Resolution : A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans : Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing : The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides lacking aromatic amino acids, such as this compound, the primary absorption in the far-UV region arises from the peptide bonds.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax) (nm)ChromophoreElectronic Transition
~190-220Peptide Bondn → π* and π → π*

The thioether group in the methionine side chain may also contribute to a weak absorption band around 200-220 nm. The absence of aromatic residues (Tryptophan, Tyrosine, Phenylalanine) means there will be no significant absorbance in the near-UV region (250-300 nm).[5]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) or deionized water. The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm path length are required for measurements in the far-UV region.[6]

  • Data Acquisition :

    • Blank Measurement : Fill both the sample and reference cuvettes with the buffer or solvent used to dissolve the peptide and record a baseline.

    • Sample Measurement : Replace the buffer in the sample cuvette with the peptide solution and record the absorption spectrum.

    • Wavelength Range : Scan from approximately 190 nm to 400 nm.[5][6]

  • Data Analysis : The resulting spectrum will show the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be identified. The concentration of the peptide can be determined using the Beer-Lambert law if the molar extinction coefficient is known.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a peptide such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Peptide This compound Dissolution Dissolution in Appropriate Solvent Peptide->Dissolution NMR NMR Spectroscopy (1D & 2D) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data NMR Spectra (Chemical Shifts, Couplings, NOEs) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (Peptide Bond Absorbance) UV_Vis->UV_Vis_Data Structure Structure & Purity Confirmation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Stability of H-Met-Lys-OH at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of H-Met-Lys-OH at Different pH and Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide this compound, composed of methionine, lysine (B10760008), and a C-terminal hydroxyl group, is a molecule of interest in various research and pharmaceutical development contexts. Understanding its stability under different pH and temperature conditions is crucial for its synthesis, storage, formulation, and application. This technical guide provides a comprehensive overview of the expected stability of this compound, detailing the primary degradation pathways and outlining experimental protocols for its stability assessment. The information presented herein is based on established principles of peptide chemistry and data from studies on peptides containing methionine and lysine residues.

Predicted Degradation Pathways

The stability of this compound is primarily influenced by its constituent amino acids: methionine and lysine. The main degradation pathways are anticipated to be the oxidation of the methionine residue and the deamidation of the lysine residue, both of which are significantly affected by pH and temperature.

Methionine Oxidation

The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone.[1][2][3] This process can be accelerated by exposure to oxygen, transition metals, and oxidizing agents.[4][5] The rate of oxidation is also dependent on pH and temperature.

Lysine Deamidation

The primary amine in the side chain of lysine can undergo deamidation, a reaction that is typically more pronounced at alkaline pH and elevated temperatures.[6][7][8] Deamidation can lead to the formation of various byproducts, potentially altering the peptide's structure and function.

Data Presentation: Predicted Stability of this compound

Table 1: Predicted Effect of pH on this compound Stability at 37°C

pH RangeExpected Primary Degradation PathwayPredicted Rate of DegradationNotes
Acidic (pH 1-4) Methionine OxidationModerateAcidic conditions can catalyze the oxidation of methionine.[5]
Neutral (pH 5-8) Methionine OxidationModerate to HighOxidation is generally favorable at neutral pH.[4]
Alkaline (pH > 8) Lysine Deamidation, Methionine OxidationHighAlkaline pH significantly accelerates both lysine deamidation and methionine oxidation.[7][9]

Table 2: Predicted Effect of Temperature on this compound Stability at Neutral pH (pH 7)

TemperatureExpected Primary Degradation PathwayPredicted Rate of DegradationNotes
-20°C to 4°C MinimalLowRecommended storage temperature for peptides to minimize degradation.[10][11]
25°C (Room Temp) Methionine OxidationModerateDegradation is expected to be observable over time.
37°C (Physiological) Methionine OxidationModerate to HighIncreased temperature accelerates oxidation rates.
> 50°C Methionine Oxidation, Lysine DeamidationHighHigh temperatures significantly increase the rates of all degradation pathways.[7]

Experimental Protocols

To empirically determine the stability of this compound, a well-designed stability study is essential. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound at various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound peptide

  • Buffers of various pH (e.g., pH 2, 4, 7.4, 9)

  • Water bath or incubator for temperature control

  • HPLC system with a C18 column[12][13][14]

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 10% Trichloroacetic acid)[15]

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution to stop further degradation.[15]

  • Centrifuge the samples to pellet any precipitated material.

  • Analyze the supernatant by RP-HPLC to determine the concentration of the intact peptide.

  • Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products of this compound.

Materials:

  • Degraded peptide samples from the stability study

  • LC-MS system equipped with an electrospray ionization (ESI) source[16][17]

  • C18 column suitable for peptide analysis

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Inject the quenched and centrifuged samples from the stability study onto the LC-MS system.

  • Separate the peptide and its degradation products using a suitable gradient of mobile phase B.

  • Acquire mass spectra of the eluting peaks.

  • Analyze the mass spectra to identify the molecular weights of the degradation products.

  • Compare the observed masses to the expected masses of potential degradation products (e.g., methionine sulfoxide, methionine sulfone, deamidated products). Tandem mass spectrometry (MS/MS) can be used for further structural confirmation.[18][19]

Mandatory Visualization

G cluster_workflow Experimental Workflow for Stability Testing prep Peptide Solution Preparation incubate Incubation at defined pH/Temp prep->incubate sample Time-point Sampling incubate->sample quench Quenching sample->quench analyze HPLC/LC-MS Analysis quench->analyze data Data Analysis (Kinetics, Degradants) analyze->data

Caption: A typical experimental workflow for assessing peptide stability.

G cluster_pathways Primary Degradation Pathways of this compound cluster_met Methionine Side Chain cluster_lys Lysine Side Chain start This compound met Methionine (-S-CH3) lys Lysine (-NH2) ox1 Methionine Sulfoxide (-SO-CH3) met->ox1 Oxidation (O2, metals, pH, Temp) deam Deamidation Products lys->deam Deamidation (Alkaline pH, Temp) ox2 Methionine Sulfone (-SO2-CH3) ox1->ox2 Further Oxidation

Caption: Key chemical degradation pathways for this compound.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and drug development. While this guide provides a predictive framework based on the known chemistry of its constituent amino acids, empirical stability studies are paramount. By following the outlined experimental protocols, researchers can obtain precise data on the degradation kinetics and pathways of this compound under their specific conditions of interest. This will enable the development of optimal storage and formulation strategies to ensure the peptide's integrity and activity.

References

The Post-Translational Modification Landscape of Methionine-Lysine Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Post-Translational Modifications of Methionine and Lysine (B10760008) Residues, with a Focus on their Potential Interplay in Met-Lys Motifs.

This technical guide provides a comprehensive overview of the principal post-translational modifications (PTMs) affecting methionine (Met) and lysine (Lys) residues. While PTMs predominantly occur on these amino acids within the context of a full-length protein, this document will explore the individual modifications and the potential for regulatory crosstalk when they are in close proximity, such as in a Met-Lys dipeptide motif. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction to Post-Translational Modifications of Methionine and Lysine

Post-translational modifications are critical regulatory events that dramatically expand the functional diversity of the proteome. Methionine and lysine are targets of a variety of PTMs that can alter a protein's structure, function, localization, and interactions with other molecules. Understanding these modifications is paramount for elucidating cellular signaling pathways and for the development of novel therapeutics.

Methionine , a sulfur-containing amino acid, is primarily susceptible to oxidation. This modification is often associated with oxidative stress but is also increasingly recognized as a regulated, reversible signaling mechanism.

Lysine , with its primary amine in the side chain, is one of the most versatile amino acids in terms of PTMs. It can be subjected to a wide array of modifications, including acetylation, ubiquitination, methylation, and SUMOylation, each with distinct functional consequences.

While the direct post-translational modification of a simple Met-Lys dipeptide is not a primary biological mechanism, the juxtaposition of these two residues within a protein can create a microenvironment where the modification of one can influence the other, a phenomenon known as PTM crosstalk.

Key Post-Translational Modifications of Methionine

Methionine Oxidation

The most significant PTM of methionine is its oxidation to methionine sulfoxide (B87167) (MetO). This reaction is readily induced by reactive oxygen species (ROS) and can be reversed by the enzyme family of methionine sulfoxide reductases (Msrs).[1][2][3] The oxidation of methionine introduces a chiral center, resulting in two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide.[1]

The reversible nature of methionine oxidation suggests a role beyond mere oxidative damage, pointing towards a dynamic regulatory switch akin to phosphorylation.[4] This modification can alter protein conformation, activity, and susceptibility to degradation.

Key Post-Translational Modifications of Lysine

The ε-amino group of lysine is a nucleophilic hub for a multitude of enzymatic and non-enzymatic modifications.

Lysine Acetylation

Lysine acetylation involves the transfer of an acetyl group from acetyl-coenzyme A to the lysine's ε-amino group, neutralizing its positive charge. This modification is dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).[5] Acetylation plays a well-established role in the regulation of histones and gene expression, but it is now known to be widespread among non-histone proteins, affecting metabolism, protein stability, and signaling.[5][6]

Lysine Ubiquitination

Ubiquitination is the covalent attachment of one or more ubiquitin molecules (a 76-amino acid polypeptide) to a lysine residue. This process is carried out by a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).[7] The fate of the modified protein depends on the nature of the ubiquitin chain. Monoubiquitination and certain types of polyubiquitin (B1169507) chains are involved in non-proteolytic events like signal transduction and DNA repair, while other polyubiquitin chains, particularly those linked via lysine 48 of ubiquitin, target the protein for degradation by the proteasome.[7]

Lysine Methylation

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[8] Unlike acetylation, methylation does not alter the charge of the lysine residue but does increase its size and hydrophobicity. This modification is reversible and is removed by lysine demethylases (KDMs). Lysine methylation is a key regulator of histone function and chromatin structure, but it also occurs on numerous non-histone proteins, where it can modulate protein-protein interactions and protein stability.[9][10]

Lysine SUMOylation

SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine residue. The enzymatic cascade for SUMOylation is analogous to that of ubiquitination, involving E1, E2, and E3 enzymes.[11][12] SUMOylation does not typically target proteins for degradation but rather modulates their function, localization, and interaction with other proteins.[11]

Potential Crosstalk between Methionine and Lysine Modifications in a Met-Lys Motif

While direct experimental evidence for crosstalk between methionine oxidation and lysine PTMs within a Met-Lys motif is limited, the concept of PTM crosstalk, where one modification influences another, is well-established.[13][14][15][16] For instance, phosphorylation can influence subsequent acetylation events.[13]

It is plausible that the oxidation of a methionine residue adjacent to a lysine could alter the local protein conformation, thereby affecting the accessibility of the lysine to modifying enzymes. For example, the introduction of a polar sulfoxide group could either recruit or repel enzymes responsible for lysine acetylation, ubiquitination, methylation, or SUMOylation. Conversely, the addition of a bulky modification like ubiquitin or SUMO to a lysine could shield an adjacent methionine from oxidation. Further research is needed to explore these potential regulatory interactions.

Quantitative Data on Methionine and Lysine PTMs

The stoichiometry and abundance of PTMs are critical parameters for understanding their biological significance. The following tables summarize representative quantitative data for methionine oxidation and various lysine modifications.

Table 1: Stoichiometry of Methionine Oxidation in Proteins

ProteinOrganism/Cell LineMethionine ResidueStoichiometry (%)Reference
MRP4Saccharomyces cerevisiaeMultiple13% (reduced by MsrA), 23% (reduced by MsrB)[17]
GSTSaccharomyces cerevisiaeMultiple13% (reduced by MsrA), 9% (reduced by MsrB)[17]

Table 2: Abundance and Stoichiometry of Lysine Acetylation

Study TypeOrganism/Cell LineNumber of Acetylation Sites IdentifiedKey FindingsReference
Proteome-wide analysisSaccharomyces cerevisiae~4000Acetylated proteins are involved in diverse cytoplasmic and nuclear processes.[5]
Quantitative proteomicsMouse Liver Mitochondria2187283 sites in 136 proteins showed increased acetylation in the absence of SIRT3.[18]
Stoichiometry analysisHuman cell lines>1300 per cell lineAcetylation occupancy is generally low but varies between cellular compartments.[19]
Proteomic determinationRat Inner Medullary Collecting Duct676The kidney has a high number of K-acetylated sites.[6]

Table 3: Large-Scale Identification of Lysine Ubiquitination Sites

Organism/Cell LineNumber of Ubiquitination Sites IdentifiedKey FindingsReference
Human (HEK293T) and Mouse (various tissues)>10,000sThe anti-K-ε-GG antibody enables large-scale, site-specific identification of ubiquitination.[20]

Table 4: Quantitative Analysis of Lysine Methylation

Organism/Cell LineNumber of Methylation Sites IdentifiedKey FindingsReference
Human (HEK293T)235 differentially methylated sites upon IR treatmentMultiple RNA-binding proteins are differentially methylated upon DNA damage.[9]
SILAC-based proteomicsMammalian cells~150 mono-methyl, ~50 di-methyl peptidesProtocol allows for relative quantitation of lysine methylation across different experimental conditions.

Table 5: Identification of Lysine SUMOylation Sites

Organism/Cell LineNumber of SUMOylation Sites IdentifiedKey FindingsReference
Human cells295 (SUMO1), 167 (SUMO2)A powerful method for mapping SUMOylation sites and analyzing changes in response to stimuli.[21]
Human (HeLa)14A mass spectrometric method using an engineered SUMO-1 construct facilitates in vivo analysis.[12][22]

Experimental Protocols

The identification and quantification of PTMs heavily rely on mass spectrometry-based proteomics. Below are generalized protocols for the analysis of the discussed PTMs.

General Workflow for PTM Analysis by Mass Spectrometry

PTM_Analysis_Workflow Protein_Extraction Protein Extraction from Cells/Tissues Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Fractionation Peptide Fractionation (Optional) Protein_Digestion->Peptide_Fractionation PTM_Enrichment PTM Peptide Enrichment Protein_Digestion->PTM_Enrichment Direct Enrichment Peptide_Fractionation->PTM_Enrichment LC_MS_MS LC-MS/MS Analysis PTM_Enrichment->LC_MS_MS Data_Analysis Data Analysis and Bioinformatics LC_MS_MS->Data_Analysis

Caption: General experimental workflow for PTM analysis.

Protocol for Methionine Oxidation Analysis

A significant challenge in analyzing methionine oxidation is the potential for artifactual oxidation during sample preparation.[23][24][25] The "Methionine Oxidation by Blocking with Alkylation" (MObBa) and isotopic labeling with H₂¹⁸O₂ are methods designed to circumvent this issue.[23][24][25][26]

MObBa Workflow:

  • Protein Extraction and Digestion: Extract proteins from the biological sample and digest with a protease (e.g., trypsin).

  • Alkylation of Unoxidized Methionines: Treat the peptide mixture with iodoacetamide (B48618) (IAA) at a low pH to selectively alkylate the thioether group of unoxidized methionines. This prevents their subsequent oxidation.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data for peptides with either unmodified (oxidized) methionine or IAA-alkylated (unoxidized) methionine. The relative intensities of these peptide pairs are used to calculate the fractional oxidation.[23][24]

Protocol for Lysine PTM Analysis (Acetylation, Ubiquitination, Methylation, SUMOylation)

The low stoichiometry of many lysine PTMs necessitates an enrichment step prior to mass spectrometry analysis.[27][28]

Immunoaffinity Enrichment Workflow:

  • Protein Extraction and Digestion: Lyse cells or tissues and digest the proteins into peptides using an appropriate protease (e.g., trypsin). For ubiquitination analysis, digestion with trypsin leaves a characteristic di-glycine (GG) remnant on the modified lysine.[20][29]

  • Immunoaffinity Enrichment: Incubate the peptide mixture with antibodies that specifically recognize the PTM of interest (e.g., anti-acetyllysine, anti-K-ε-GG for ubiquitination, pan-methyl-lysine, or anti-SUMO antibodies) conjugated to beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound peptides and then elute the enriched PTM-containing peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to identify the modified peptides, pinpoint the exact site of modification, and quantify the relative abundance of the PTM across different samples.[20][30][21][27]

Lysine_PTM_Enrichment Peptide_Mixture Tryptic Peptide Mixture Incubation Incubation Peptide_Mixture->Incubation Antibody_Beads PTM-specific Antibody (e.g., anti-acetyl-K) conjugated to beads Antibody_Beads->Incubation Washing Washing to remove non-specific peptides Incubation->Washing Elution Elution of enriched peptides Washing->Elution LC_MS_MS LC-MS/MS Analysis Elution->LC_MS_MS

Caption: Immunoaffinity enrichment workflow for lysine PTMs.

Signaling Pathways Involving Lysine PTMs

Lysine modifications are integral to numerous signaling pathways. The following diagram illustrates the general principle of how these PTMs are regulated and recognized.

Caption: Regulation and recognition of lysine PTMs.

Conclusion

The post-translational modification of methionine and lysine residues represents a vast and complex regulatory landscape. While the direct modification of Met-Lys dipeptides is not a primary focus of current research, understanding the individual PTMs of these amino acids is crucial. The proximity of methionine and lysine within a protein sequence presents an intriguing area for future investigation into PTM crosstalk. The methodologies outlined in this guide, particularly those employing mass spectrometry, provide powerful tools for researchers to unravel the intricate roles of these modifications in health and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

H-Met-Lys-OH in Peptide Libraries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Lys-OH, composed of L-methionine and L-lysine, represents a fundamental building block in the construction of peptide libraries for drug discovery and biological research.[1][2] Its unique combination of a sulfur-containing, hydrophobic amino acid (Methionine) and a positively charged, hydrophilic amino acid (Lysine) provides significant structural and functional diversity within a peptide sequence. This technical guide provides a comprehensive overview of this compound in the context of peptide libraries, including its synthesis, applications, potential signaling pathway interactions, and detailed experimental protocols.

Peptide libraries are vast collections of different peptide sequences that can be systematically screened for specific biological activities.[3][4] These libraries are powerful tools for identifying novel drug leads, mapping protein-protein interactions, and discovering enzyme substrates. The inclusion of dipeptides like this compound in these libraries is crucial for exploring a wider chemical space and enhancing the probability of identifying bioactive candidates.

Synthesis of this compound Containing Peptides

The synthesis of peptides incorporating the this compound motif can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis involves the stepwise addition of amino acids in a homogenous reaction mixture.[5][6][7][8] While it was the first method developed for peptide synthesis, it can be time-consuming and require extensive purification after each step.[8] However, for the synthesis of short peptides or fragments, it remains a viable option. The general workflow involves protecting the N-terminus of one amino acid and the C-terminus of the other, followed by activation of the free carboxyl group and coupling.[9]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, has become the standard method for synthesizing peptides and peptide libraries due to its efficiency and ease of purification.[9][10] The process involves attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding protected amino acids.[10] Excess reagents and byproducts are removed by simple washing steps.[11] Microwave-assisted SPPS can significantly accelerate the synthesis process.[12]

Protecting Groups and Coupling Reagents

Successful peptide synthesis relies on the use of protecting groups to prevent unwanted side reactions. For the synthesis of this compound containing peptides, the following protecting groups are commonly used:

  • N-terminus: Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups are standard choices.[8][9]

  • Lysine (B10760008) (ε-amino group): The Boc group is typically used to protect the side chain amine of lysine.[13]

  • Methionine (Thioether side chain): The thioether group of methionine is generally stable during SPPS and often does not require protection.

Coupling reagents are used to activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU and HBTU.[6][14]

This compound in Peptide Library Design and Screening

The incorporation of this compound into peptide libraries offers several advantages:

  • Structural Diversity: The combination of a hydrophobic and a cationic residue provides amphipathic character, which can be crucial for interactions with biological targets.

  • Functional Importance: Methionine residues can be involved in antioxidant defense mechanisms, while lysine residues are often key to receptor binding and enzymatic activity.[15][16]

Types of Peptide Libraries

  • Overlapping Peptide Libraries: These libraries consist of a series of peptides that systematically span the sequence of a target protein. They are particularly useful for epitope mapping.[3]

  • Alanine (B10760859) Scanning Libraries: In this type of library, each amino acid in a known bioactive peptide is systematically replaced with alanine to identify key residues for activity.

  • Scrambled Peptide Libraries: These libraries are generated by permuting the amino acid sequence of a known peptide and are used to study sequence specificity and for peptide optimization.[3]

Screening of Peptide Libraries

Once synthesized, peptide libraries can be screened for various biological activities using high-throughput methods such as ELISA, peptide microarrays, or cell-based assays.[3] Phage display is another powerful technique for screening large peptide libraries.[17]

Potential Signaling Pathways Modulated by this compound

While direct evidence for the signaling roles of this compound is limited, the biological activities of its constituent amino acids and similar peptides suggest potential involvement in various signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many peptides exert their biological effects by acting as ligands for G-protein coupled receptors (GPCRs).[18][19][20] These receptors are involved in a vast array of physiological processes, including chemotaxis and cell migration.[18][19] It is plausible that peptides containing the Met-Lys motif could interact with specific GPCRs, triggering downstream signaling cascades.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase pathway plays a critical role in cell proliferation, migration, and invasion.[15][21] Dysregulation of this pathway is implicated in various cancers. Peptide libraries are actively screened for inhibitors of c-MET signaling, and it is conceivable that peptides containing this compound could exhibit such activity.[15]

Inferred Signaling Pathway for this compound

Based on the known functions of methionine and lysine, a hypothetical signaling pathway for a peptide containing this compound could involve its binding to a GPCR on the cell surface. This interaction could lead to the activation of intracellular signaling molecules, ultimately resulting in a cellular response such as proliferation, differentiation, or migration.

Analytical Characterization of this compound Containing Peptides

The purity and identity of synthesized peptides must be rigorously confirmed using various analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Used to purify the crude peptide and to assess its purity.[22][23]
Mass Spectrometry (MS) Determines the molecular weight of the peptide, confirming its identity.[22][23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the peptide in solution.[22][24]
Amino Acid Analysis Confirms the amino acid composition of the synthesized peptide.

Table 1: Key Analytical Techniques for Peptide Characterization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol outlines the manual synthesis of a short peptide containing the this compound sequence using Fmoc chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Met-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[13] A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal methionine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Purification and Analysis by HPLC-MS

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 reversed-phase HPLC column

  • HPLC system coupled to a mass spectrometer

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A.

  • HPLC Purification:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Inject a small aliquot of the purified fraction onto the HPLC to assess its purity.

  • Mass Spectrometry Analysis:

    • Infuse the purified peptide solution into the mass spectrometer to confirm the molecular weight.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification_analysis Purification & Analysis Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Couple Fmoc-Met-OH (DIC, Oxyma) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA) Deprotection2->Cleavage Crude_Peptide Crude this compound Peptide Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC MS Mass Spectrometry HPLC->MS Pure_Peptide Pure this compound Peptide HPLC->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide This compound GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Migration) Kinase_Cascade->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for this compound.

References

The Elusive Dipeptide: A Technical Guide to the Potential Natural Occurrence and Significance of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Lys-OH, composed of methionine and lysine (B10760008), represents a molecule of potential biological interest due to the crucial roles of its constituent amino acids in cellular metabolism, protein synthesis, and signaling. However, direct evidence for the natural occurrence, specific biosynthetic pathways, and precise physiological functions of this compound as a distinct entity in organisms is currently limited in scientific literature. This technical guide provides a comprehensive overview of the theoretical framework surrounding this compound, drawing upon established principles of dipeptide biology, the known metabolic pathways of methionine and lysine, and general methodologies for peptide analysis. While quantitative data for this compound is not available, this document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential significance of this and other short-chain peptides.

Introduction to Dipeptides and their Biological Significance

Dipeptides are organic compounds formed from two amino acids joined by a peptide bond.[1] They are not merely intermediates in protein digestion but are now recognized as bioactive molecules with diverse physiological roles.[2] Dietary proteins are broken down into dipeptides and amino acids, with dipeptides being absorbed more rapidly in the intestine through dedicated transport mechanisms.[1][3] Once inside the cell, they can be hydrolyzed into their constituent amino acids or, in some cases, exert biological effects as intact molecules.[4]

The biological activities of naturally occurring dipeptides are varied and include antioxidant, anti-inflammatory, and immunomodulatory effects.[2] For instance, carnosine (β-alanyl-L-histidine) is found in high concentrations in muscle and brain tissues and functions as a pH buffer and antioxidant.[5] The specific properties of a dipeptide are determined by the characteristics of its constituent amino acids.

The Constituent Amino Acids: Methionine and Lysine

A thorough understanding of the potential roles of this compound necessitates an examination of its building blocks: methionine and lysine.

Methionine (Met) is an essential sulfur-containing amino acid.[6] It plays a central role in metabolism as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, including DNA methylation and the synthesis of phospholipids.[7] Methionine is also a key component in the initiation of protein synthesis and is involved in antioxidant defense.[6][7]

Lysine (Lys) is another essential amino acid, characterized by its basic side chain.[8] It is a critical building block for proteins and is essential for growth and tissue repair.[8] Lysine is also a precursor for the synthesis of carnitine, which is necessary for fatty acid metabolism. Furthermore, post-translational modifications of lysine residues in proteins, such as methylation and acetylation, play a vital role in regulating gene expression and protein function.

The combination of the unique properties of methionine and lysine within a single dipeptide molecule, this compound, suggests potential for interesting biological activities, although these are yet to be experimentally verified.

Potential Biosynthesis and Metabolism of this compound

While specific pathways for the de novo biosynthesis of this compound are not documented, the general mechanisms of dipeptide formation and degradation provide a likely framework.

Biosynthesis

Dipeptides are primarily produced through the enzymatic hydrolysis of larger polypeptides by enzymes such as dipeptidyl peptidases.[1] It is plausible that this compound could be generated from the breakdown of dietary or endogenous proteins that contain methionine-lysine sequences.

Alternatively, enzymatic synthesis of dipeptides can occur. While ribosomal protein synthesis assembles long polypeptide chains, some microorganisms utilize non-ribosomal peptide synthetases (NRPSs) to produce short peptides.[9][10] In mammals, dipeptide synthesis can also be catalyzed by certain enzymes in a reversal of their hydrolytic function, though this is less common for endogenous dipeptides.[9]

Transport and Metabolism

The uptake of dipeptides from the gut and their transport into cells is mediated by proton-coupled peptide transporters (PEPT1 and PEPT2).[3][11] These transporters are expressed in various tissues, including the small intestine, kidneys, and brain.[3] It is therefore likely that if this compound is present in the diet or circulation, it would be transported into cells via these systems.

Once inside the cell, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.[12] These amino acids then enter their respective metabolic pathways. The diagram below illustrates the general pathway for dipeptide transport and metabolism.

Dipeptide_Metabolism cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell Dietary Protein Dietary Protein Polypeptides Polypeptides Dietary Protein->Polypeptides Digestion This compound This compound Polypeptides->this compound Hydrolysis Peptide Transporter (PEPT1) Peptide Transporter (PEPT1) This compound->Peptide Transporter (PEPT1) Intracellular this compound Intracellular this compound Peptide Transporter (PEPT1)->Intracellular this compound Transport Peptidases Peptidases Intracellular this compound->Peptidases Methionine Methionine Peptidases->Methionine Lysine Lysine Peptidases->Lysine Metabolic Pathways Metabolic Pathways Methionine->Metabolic Pathways Lysine->Metabolic Pathways

Caption: General pathway of dipeptide digestion, transport, and metabolism.

Potential Signaling Roles of Constituent Amino Acids

While direct signaling roles for this compound have not been identified, its constituent amino acids are known to be involved in key signaling pathways that regulate cell growth, proliferation, and metabolism. The diagram below illustrates the established signaling roles of methionine and lysine, which could be influenced by the intracellular availability of these amino acids following the hydrolysis of this compound.

Amino_Acid_Signaling cluster_input Inputs cluster_pathways Signaling Pathways cluster_outputs Cellular Responses This compound This compound Methionine Methionine This compound->Methionine Hydrolysis Lysine Lysine This compound->Lysine Hydrolysis SAM Synthesis SAM Synthesis Methionine->SAM Synthesis mTORC1 Signaling mTORC1 Signaling Methionine->mTORC1 Signaling Lysine->mTORC1 Signaling Methylation Reactions Methylation Reactions SAM Synthesis->Methylation Reactions Protein Synthesis Protein Synthesis mTORC1 Signaling->Protein Synthesis Cell Growth Cell Growth mTORC1 Signaling->Cell Growth LC_MS_Workflow Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Methodological & Application

Solid-Phase Peptide Synthesis of H-Met-Lys-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-Lys-OH. The protocol utilizes the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis strategy, which is favored for its mild reaction conditions and high efficiency.[1][2] This guide is intended to provide a detailed, step-by-step methodology suitable for both manual synthesis and automated synthesizers.

The synthesis of peptides containing methionine requires special consideration due to the potential for oxidation of the thioether side chain.[3][4] This protocol incorporates a cleavage cocktail specifically designed to minimize this side reaction, ensuring a high purity of the final product.[4][5] The choice of 2-chlorotrityl chloride (2-CTC) resin allows for the synthesis of a C-terminally free carboxylic acid under mild acidic conditions, preserving the integrity of the peptide.[6][7]

Experimental Principles

The synthesis of this compound is performed on a solid support, the 2-chlorotrityl chloride resin, which allows for easy removal of excess reagents and byproducts by simple filtration and washing.[6] The peptide chain is assembled from the C-terminus to the N-terminus. The synthesis begins with the attachment of the first amino acid, Fmoc-Lys(Boc)-OH, to the resin.[1] The temporary Nα-Fmoc protecting group is removed at each cycle using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[8] The subsequent Fmoc-protected amino acid, Fmoc-Met-OH, is then activated using a coupling reagent and linked to the free amine of the resin-bound lysine.[9][10] Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting group (Boc on lysine) is simultaneously removed using a strong acidic cleavage cocktail containing scavengers to protect the methionine residue.[5][11]

Experimental Workflow

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM/DMF) Resin->Swell Load Load Fmoc-Lys(Boc)-OH (DIPEA, DCM/DMF) Swell->Load Cap Cap Unreacted Sites (Methanol) Load->Cap Wash1 Wash (DMF, DCM, MeOH) Cap->Wash1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection1 Wash2 Wash (DMF) Fmoc_Deprotection1->Wash2 Coupling Couple Fmoc-Met-OH (HBTU, DIPEA, DMF) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Fmoc_Deprotection2 Wash4 Wash (DMF, DCM) Fmoc_Deprotection2->Wash4 Cleavage Cleavage & Deprotection (Reagent H) Wash4->Cleavage Precipitate Precipitate & Wash (Cold Ether) Cleavage->Precipitate Purify Purify & Lyophilize Precipitate->Purify Final_Peptide This compound Purify->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 0.2 mmol synthesis scale.

1. Resin Preparation and Swelling

  • Weigh 2-chlorotrityl chloride resin (loading capacity: ~1.0 mmol/g, 200 mg, 0.2 mmol) and place it into a solid-phase synthesis vessel.

  • Add dichloromethane (B109758) (DCM, 5 mL) to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.[6]

  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF, 2 x 5 mL).

2. Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH)

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (187.4 mg, 0.4 mmol, 2 equivalents) in a mixture of DCM (4 mL) and a minimum amount of DMF to ensure complete dissolution.[12]

  • Add the amino acid solution to the swollen resin.

  • Add N,N-diisopropylethylamine (DIPEA, 139 µL, 0.8 mmol, 4 equivalents) to the reaction mixture.[12]

  • Agitate the mixture at room temperature for 1-2 hours.

  • To cap any unreacted sites on the resin, add methanol (B129727) (0.5 mL) and agitate for 30 minutes.[13]

  • Drain the solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum.

3. Fmoc Deprotection of Lysine

  • Swell the resin in DMF (5 mL) for 10 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.[8]

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

4. Coupling of the Second Amino Acid (Fmoc-Met-OH)

  • In a separate vial, pre-activate Fmoc-Met-OH (222.9 mg, 0.6 mmol, 3 equivalents) by dissolving it in DMF (3 mL) with HBTU (227.5 mg, 0.6 mmol, 3 equivalents) and DIPEA (209 µL, 1.2 mmol, 6 equivalents).[9] Allow the pre-activation to proceed for 5-10 minutes.

  • Drain the DMF from the resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Drain the solution and wash the resin with DMF (5 x 5 mL).

5. Final Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in step 3.

  • After the final washes with DMF, wash the resin with DCM (3 x 5 mL) to prepare for cleavage.

  • Dry the peptide-resin thoroughly under vacuum for at least 1 hour.

6. Cleavage and Deprotection

  • Prepare the Cleavage Cocktail (Reagent H): In a fume hood, carefully prepare the following mixture: 81% trifluoroacetic acid (TFA), 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT), 3% water, 2% dimethylsulfide (DMS), and 1.5% ammonium (B1175870) iodide (w/w).[4][5] For 10 mL of cocktail, this corresponds to approximately 8.1 mL TFA, 0.5 g phenol, 0.5 mL thioanisole, 0.25 mL EDT, 0.3 mL water, 0.2 mL DMS, and 0.15 g ammonium iodide.

  • Add the cleavage cocktail (5-10 mL) to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.

7. Peptide Precipitation and Purification

  • Concentrate the filtrate to a small volume under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Quantitative Data Summary

ParameterValueUnitNotes
Starting Resin
Resin Type2-Chlorotrityl Chloride-[6]
Resin Loading~1.0mmol/g
Amount of Resin200mg0.2 mmol scale
Amino Acid Loading
Fmoc-Lys(Boc)-OH187.4 (2 eq)mg (mmol)
DIPEA139 (4 eq)µL (mmol)
Amino Acid Coupling
Fmoc-Met-OH222.9 (3 eq)mg (mmol)
HBTU227.5 (3 eq)mg (mmol)[9]
DIPEA209 (6 eq)µL (mmol)[9]
Deprotection
Deprotection Solution20% Piperidine in DMFv/v[8]
Deprotection Time5 + 15minutes
Cleavage
Cleavage CocktailReagent H-[4][5]
Cleavage Time2-3hours
Expected Yield 50-70%Dependent on purification

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • TFA is highly corrosive and should be handled with extreme care.

  • Coupling reagents like HBTU can be hazardous; consult the safety data sheet (SDS) before use.[9]

  • Piperidine and other solvents are flammable and toxic. Avoid inhalation and skin contact.

References

Synthesis of H-Met-Lys-OH: A Detailed Application Note and Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the tripeptide H-Met-Lys-OH using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to offer a robust methodology for researchers engaged in peptide synthesis, drug discovery, and development.

Introduction

The tripeptide this compound (Methionyl-Lysine) is a short peptide sequence of interest in various biochemical and pharmaceutical research areas. Its synthesis via Fmoc SPPS offers a reliable and efficient method for obtaining high-purity peptide material. This approach relies on the use of the base-labile Fmoc protecting group for the α-amine of the amino acids and acid-labile protecting groups for the amino acid side chains. The synthesis is performed on a solid support (resin), which simplifies the purification process at each step.

This application note details the entire workflow, from the initial loading of the first amino acid onto the resin to the final cleavage, purification, and characterization of the target peptide.

Synthesis Strategy

The synthesis of this compound will be performed in the C-terminal to N-terminal direction. The synthesis strategy employs Fmoc-Lys(Boc)-OH loaded onto a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage. The side chain of Lysine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] Methionine is incorporated as Fmoc-Met-OH.[3] The synthesis workflow is depicted below.

Synthesis_Workflow Resin Wang Resin Fmoc_Lys Fmoc-Lys(Boc)-OH Loading Resin->Fmoc_Lys Esterification Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_Lys->Deprotection1 Fmoc_Met Fmoc-Met-OH Coupling Deprotection1->Fmoc_Met Peptide Bond Formation Deprotection2 Final Fmoc Deprotection Fmoc_Met->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentGrade
Wang Resin100-200 mesh, 1.0 mmol/g loading
Fmoc-Lys(Boc)-OHPeptide synthesis grade[4]
Fmoc-Met-OHPeptide synthesis grade[3]
N,N'-Diisopropylcarbodiimide (DIC)Reagent grade
Oxyma PureReagent grade
Piperidine (B6355638)Reagent grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
Trifluoroacetic acid (TFA)Reagent grade
ThioanisoleReagent grade
1,2-Ethanedithiol (EDT)Reagent grade
AnisoleReagent grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC grade
Step-by-Step Synthesis Protocol

Step 1: Resin Swelling and First Amino Acid Loading (Fmoc-Lys(Boc)-OH)

  • Place 1 g of Wang resin in a reaction vessel.

  • Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

  • In a separate vial, dissolve 4 equivalents of Fmoc-Lys(Boc)-OH (4 mmol, 1.87 g) and 4 equivalents of Oxyma (4 mmol, 0.57 g) in DMF.

  • Add 4 equivalents of DIC (4 mmol, 0.62 mL) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted hydroxyl groups, add an excess of a capping solution (e.g., acetic anhydride/pyridine/DMF).

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the absence of free hydroxyl groups.

Step 2: Fmoc Deprotection

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin.[5][6]

  • Agitate for 5 minutes and drain the solution.[5]

  • Add a fresh 10 mL aliquot of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.

  • Perform a Kaiser test on a small sample of resin beads; a positive result (deep blue color) indicates the presence of free primary amines.[7]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine1 Piperidine (Base) Piperidine1->Carbanion Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.[6]

Step 3: Coupling of the Second Amino Acid (Fmoc-Met-OH)

  • In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH (3 mmol, 1.11 g) and 3 equivalents of Oxyma (3 mmol, 0.43 g) in DMF.

  • Add 3 equivalents of DIC (3 mmol, 0.47 mL) to the solution and allow it to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin from Step 2.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless or faint yellow, is expected).

Step 4: Final Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal Methionine.

Cleavage and Deprotection

Due to the presence of methionine, which is susceptible to oxidation, a specific cleavage cocktail is recommended to protect the thioether side chain.[8][9]

Cleavage Cocktail (Reagent R modified for Met)

ComponentVolume/Weight PercentagePurpose
TFA90%Cleaves peptide from resin and removes Boc group
Thioanisole5%Scavenger for cations, protects Met
1,2-Ethanedithiol (EDT)3%Scavenger, reduces Met oxidation
Anisole2%Scavenger

Procedure:

  • Wash the deprotected peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare 10 mL of the cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the dry resin.

  • Agitate the mixture for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]

RP-HPLC Protocol

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water[11]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile[11]
Gradient 5-35% B over 30 minutes (example, optimization may be required)
Flow Rate 1.0 mL/min (analytical) or 10-20 mL/min (preparative)
Detection UV at 215 nm and 280 nm[11]
Column Temperature 25 °C[11]

Procedure:

  • Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.[11]

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified this compound as a white powder.[11]

  • Characterize the final product by mass spectrometry to confirm the molecular weight.

HPLC_Purification_Workflow Crude_Peptide Crude Peptide in Mobile Phase A Injection Injection onto C18 Column Crude_Peptide->Injection Gradient_Elution Gradient Elution (ACN/H₂O/TFA) Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the RP-HPLC purification of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound on a 1 g resin scale.

StepReagentEquivalents (relative to resin loading)Typical Reaction Time
Lys Loading Fmoc-Lys(Boc)-OH42-4 hours
DIC4-
Oxyma4-
Fmoc Deprotection 20% Piperidine/DMF-5 + 15-20 min
Met Coupling Fmoc-Met-OH31-2 hours
DIC3-
Oxyma3-
Cleavage TFA/Thioanisole/EDT/Anisole-2-3 hours

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound using Fmoc SPPS. By following these procedures, researchers can achieve high yields and purity of the target peptide. Careful monitoring of each step, particularly the coupling and deprotection reactions, is crucial for success. The use of a specialized cleavage cocktail is essential to prevent the oxidation of the methionine residue. The final purification by RP-HPLC ensures a product suitable for a wide range of research and development applications.

References

Application Note and Protocol for the Purification of H-Met-Lys-OH using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the dipeptide H-Met-Lys-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to serve as a comprehensive guide for achieving high-purity this compound suitable for a variety of research and development applications.

Introduction

This compound is a dipeptide composed of methionine and lysine (B10760008). For its use in research and pharmaceutical development, a high degree of purity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1][2][3] The separation principle of RP-HPLC is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18-modified silica) and a polar mobile phase.[4] By employing a gradient of increasing organic solvent concentration, peptides are eluted based on their hydrophobicity, allowing for effective separation from synthesis-related impurities.[1][4]

This application note details the materials, instrumentation, and a step-by-step protocol for the preparative purification of this compound, followed by analytical verification of the purity of the collected fractions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target peptide is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy. The molecular weight of this compound is approximately 277.38 g/mol , classifying it as a small peptide.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H23N3O4S
Molecular Weight 277.38 g/mol
Amino Acid Sequence Methionyl-Lysine
Structure This compound
Charge at pH 7 +1 (due to the lysine side chain)
Solubility Expected to be soluble in aqueous media.[2]

Experimental Protocol: Preparative RP-HPLC

This section provides a detailed protocol for the purification of crude this compound.

Materials and Reagents
  • Crude this compound peptide

  • Water, HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade[5]

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV detector[5]

    • Fraction collector

Sample Preparation
  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[5]

  • Ensure complete dissolution. If solubility is an issue, sonication may be applied, or a small percentage of acetonitrile can be added.[5][6]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection.[6]

HPLC Method

The following method is a recommended starting point. Optimization may be necessary depending on the specific crude sample and HPLC system.[6]

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size, 100 Å pore size)[5]
Mobile Phase A 0.1% (v/v) TFA in water[5]
Mobile Phase B 0.1% (v/v) TFA in acetonitrile[5]
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm[7]
Column Temperature Ambient or controlled at 40°C[7]
Injection Volume Dependent on column loading capacity and sample concentration
Gradient Time (min)
0.0
5.0
35.0
40.0
45.0
46.0
50.0
Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram and collect fractions corresponding to the main peak that represents the this compound peptide.[6]

  • Analyze the purity of the collected fractions using analytical RP-HPLC (see Section 4).

  • Pool the fractions that meet the desired purity level.

  • The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified peptide as a solid powder.

Experimental Protocol: Analytical RP-HPLC for Purity Assessment

This protocol is for assessing the purity of the collected fractions.

Instrumentation
  • Analytical HPLC system equipped with:

    • Gradient pump

    • Autosampler

    • UV detector

HPLC Method

Table 3: Analytical HPLC Parameters for Purity Assessment of this compound

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient or controlled at 40°C
Injection Volume 5-10 µL
Gradient Time (min)
0.0
20.0
22.0
25.0
26.0
30.0

Workflow Diagrams

The following diagrams illustrate the overall workflow for the purification and analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Final Product Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Separate Gradient Elution Detect UV Detection (220 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize PurePeptide Purified this compound Lyophilize->PurePeptide

Caption: Overall workflow for the purification of this compound.

G Start Start Gradient Hold1 5% B (5 min) Start->Hold1 Gradient 5% to 50% B (30 min) Hold1->Gradient Wash 50% to 95% B (5 min) Gradient->Wash Hold2 95% B (5 min) Wash->Hold2 Equilibrate Re-equilibrate to 5% B (5 min) Hold2->Equilibrate End End Equilibrate->End

Caption: Preparative HPLC gradient for this compound purification.

Conclusion

The described RP-HPLC method provides a robust and effective protocol for the purification of the dipeptide this compound. The use of a C18 stationary phase with a water/acetonitrile gradient containing trifluoroacetic acid as an ion-pairing agent is a standard and reliable approach for peptide purification.[4][5] By following this protocol, researchers can obtain highly purified this compound suitable for a wide range of scientific applications, from basic research to drug development. It is important to note that optimization of the gradient and loading conditions may be necessary to achieve the best results for a specific crude sample.[6]

References

Application Note: Identity Confirmation of H-Met-Lys-OH via Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Met-Lys-OH is a dipeptide composed of methionine and lysine. For synthetic peptides used in research and therapeutic development, rigorous confirmation of the primary structure is a critical quality control step to ensure identity, safety, and efficacy.[1] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose.[1][2][3] It offers precise molecular weight determination and detailed structural information through tandem mass spectrometry (MS/MS) fragmentation analysis.[2][4][5]

This application note presents a detailed protocol for the identity confirmation of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The method described provides a robust workflow for verifying the peptide's molecular weight and amino acid sequence.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (lyophilized powder)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade, >99% purity

  • LC-MS certified sample vials with caps

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of lyophilized this compound peptide. Dissolve it in 1.0 mL of LC-MS grade water to achieve a 1 mg/mL stock solution. Vortex gently to ensure complete dissolution.

  • Working Solution (10 µg/mL): Dilute the stock solution with a mobile phase A mimic (e.g., 98:2 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 50% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI)[6][7]

  • Ion Mode: Positive

  • MS1 Scan Range: m/z 100-500

  • MS/MS Analysis: Data-Dependent Acquisition (DDA) or targeted MS/MS of the precursor ions.

  • Collision Energy: Ramped or stepped collision energy (e.g., 10-30 eV) to generate a comprehensive fragmentation spectrum.[1]

Data Presentation

The identity of this compound is confirmed by matching the observed mass-to-charge ratio (m/z) of the precursor ion to its theoretical value and by analyzing the resulting fragmentation pattern from MS/MS analysis.

Theoretical Mass Calculation

The theoretical monoisotopic mass of the neutral peptide (C₁₁H₂₃N₃O₃S) is 277.1460 Da. The expected protonated precursor ions in the positive ESI mode are detailed below.

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺[C₁₁H₂₄N₃O₃S]⁺278.1538
[M+2H]²⁺[C₁₁H₂₅N₃O₃S]²⁺139.5808
Table 1: Theoretical m/z values for protonated this compound.
Expected Mass Spectrometry Results

Analysis of the acquired data should show signals corresponding to the theoretical values within an acceptable mass tolerance (typically < 5 ppm for high-resolution mass spectrometers).

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Accuracy (ppm)
[M+H]⁺278.1538278.1535-1.1
[M+2H]²⁺139.5808139.5807-0.7
Table 2: Comparison of theoretical and example observed m/z values.
Theoretical MS/MS Fragmentation

Tandem mass spectrometry of the [M+H]⁺ precursor ion (m/z 278.1538) will induce fragmentation primarily at the peptide bond.[2][5] This results in a series of characteristic b- and y-type fragment ions that confirm the peptide's sequence (Met-Lys).

Fragment IonSequenceFormulaTheoretical m/z
b₁Met[C₅H₁₀NOS]⁺132.0483
y₁Lys[C₆H₁₅N₂O₂]⁺147.1128
Table 3: Primary theoretical fragment ions for this compound.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (1 mg/mL this compound) prep2 Prepare Working Solution (10 µg/mL) prep1->prep2 lc LC Separation (C18 Column) prep2->lc Inject Sample ms1 Full Scan MS (Precursor Ion Detection) lc->ms1 ms2 Tandem MS/MS (Fragmentation) ms1->ms2 data1 Confirm Precursor Mass (vs. Theoretical) ms2->data1 data2 Analyze Fragmentation Pattern (b- and y-ions) ms2->data2 data3 Confirm Peptide Identity data1->data3 data2->data3

Caption: Workflow for LC-MS/MS identity confirmation of this compound.

Theoretical Fragmentation Pathway

G cluster_peptide This compound Structure N_term H₂N- Met_alpha CH Met_side (CH₂)₂-S-CH₃ Met_alpha->Met_side Met_carbonyl C=O Amide_N -NH- Lys_alpha CH Lys_side (CH₂)₄-NH₂ Lys_alpha->Lys_side C_term -COOH b1_cut_pos b1_cut_pos->Met_carbonyl b₁ y1_cut_pos y1_cut_pos->Amide_N y₁

Caption: Fragmentation diagram of this compound showing cleavage sites for b₁ and y₁ ions.

Conclusion

The described Liquid Chromatography-Mass Spectrometry method provides a definitive and reliable approach for the identity confirmation of the dipeptide this compound. By combining high-resolution mass measurement of the precursor ion with the sequence-specific information from the MS/MS fragmentation pattern, this protocol ensures a high degree of confidence in the peptide's primary structure. This workflow is readily applicable in research, quality control, and drug development environments.

References

Application Note: 1H and 13C NMR Spectroscopic Assignment of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of primary structure and conformational analysis. This application note provides a comprehensive guide to the assignment of 1H and 13C NMR spectra for the dipeptide H-Met-Lys-OH. The methodologies described herein are fundamental for researchers in drug discovery and peptide chemistry, ensuring the structural integrity and purity of synthesized molecules.

Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in D₂O. These values are based on the known chemical shifts of the constituent amino acids, Methionine and Lysine, and general principles of peptide NMR spectroscopy.[1][2][3][4][5] The exact chemical shifts can be influenced by factors such as pH, temperature, and solvent.

Table 1: Predicted 1H NMR Chemical Shifts for this compound in D₂O

Atom NameMethionine Residue (Met)Lysine Residue (Lys)MultiplicityPredicted Chemical Shift (ppm)
α-CHt~4.2 - 4.4
β-CH₂m~2.0 - 2.2
γ-CH₂t~2.5 - 2.7
ε-CH₃s~2.1
α-CHdd~3.7 - 3.9
β-CH₂m~1.8 - 2.0
γ-CH₂m~1.4 - 1.6
δ-CH₂m~1.6 - 1.8
ε-CH₂t~3.0

*Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

Table 2: Predicted 13C NMR Chemical Shifts for this compound in D₂O

Atom NameMethionine Residue (Met)Lysine Residue (Lys)Predicted Chemical Shift (ppm)
C=O (Carboxyl)C'~175 - 178
C=O (Amide)C'~172 - 175
α-CH~53 - 55
β-CH₂~30 - 32
γ-CH₂~30 - 32
ε-CH₃~15
α-CH~55 - 57
β-CH₂~31 - 33
γ-CH₂~22 - 24
δ-CH₂~27 - 29
ε-CH₂~40 - 42

Experimental Protocols

A detailed protocol for acquiring high-quality 1D and 2D NMR spectra of this compound is provided below.

Sample Preparation

  • Dissolution: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). The use of a deuterated solvent is crucial to avoid a large residual solvent signal in the ¹H NMR spectrum.[6]

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to set the reference at 0.00 ppm.[7]

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Instrument parameters may need to be optimized for different field strengths.[8]

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., 'zgesgp' on Bruker instruments).[4]

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K (25 °C).

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K (25 °C).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar couplings between protons, typically through 2-3 bonds. This is essential for assigning protons within each amino acid residue.[9]

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded ¹H and ¹³C nuclei. This allows for the assignment of carbon signals based on their attached proton assignments.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • Spectral Width: 12-16 ppm (¹H) x 180-200 ppm (¹³C).

    • Data Points: 2048 (F2) x 256-512 (F1).

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Calibrate the spectra using the internal standard (TSP or DSS at 0.00 ppm).

  • 1D ¹H Assignment: Integrate the signals in the 1D ¹H spectrum and analyze their multiplicities.

  • 2D COSY Analysis: Identify cross-peaks in the COSY spectrum to establish proton connectivity within each amino acid spin system. For example, the α-proton of Lysine will show a correlation to its β-protons.

  • 2D HSQC Analysis: Use the correlations in the HSQC spectrum to assign the ¹³C chemical shifts based on the previously assigned ¹H signals.

Mandatory Visualization

G cluster_Met Methionine (Met) cluster_Lys Lysine (Lys) Met_NH2 H₂N Met_Ca CαH Met_NH2->Met_Ca Met_CO C=O Met_Ca->Met_CO Met_Cb CβH₂ Met_Ca->Met_Cb Lys_NH NH Met_CO->Lys_NH Peptide Bond Met_Cg CγH₂ Met_Cb->Met_Cg Met_S S Met_Cg->Met_S Met_Ce CεH₃ Met_S->Met_Ce Lys_Ca CαH Lys_NH->Lys_Ca Lys_CO C=O Lys_Ca->Lys_CO Lys_Cb CβH₂ Lys_Ca->Lys_Cb Lys_OH OH Lys_CO->Lys_OH Lys_Cg CγH₂ Lys_Cb->Lys_Cg Lys_Cd CδH₂ Lys_Cg->Lys_Cd Lys_Ce CεH₂ Lys_Cd->Lys_Ce Lys_Nz NζH₃⁺ Lys_Ce->Lys_Nz

Caption: Molecular structure of this compound.

G cluster_workflow NMR-Based Structure Elucidation Workflow cluster_assignment Assignment Strategy SamplePrep Sample Preparation (Dipeptide in D₂O + Standard) DataAcq Data Acquisition (1D ¹H, 1D ¹³C, 2D COSY, 2D HSQC) SamplePrep->DataAcq 1. Prepare Sample DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc 2. Acquire Spectra Assignment Spectral Assignment DataProc->Assignment 3. Process Data Assign1D Assign ¹H from 1D Spectrum (Chemical Shift, Multiplicity, Integration) StructureVer Structure Verification AssignCOSY Assign Spin Systems using 2D COSY (¹H-¹H Correlations) Assign1D->AssignCOSY AssignHSQC Assign ¹³C using 2D HSQC (¹H-¹³C Correlations) AssignCOSY->AssignHSQC AssignHSQC->StructureVer 4. Finalize Assignments

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols: H-Met-Lys-OH in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a molecule with potential applications in the study of enzyme kinetics and inhibition.[1][2] While specific inhibitory activities of this compound are not extensively documented in published literature, its structure suggests it may act as a competitive inhibitor or a substrate for certain classes of proteases, particularly those that recognize methionine or lysine (B10760008) residues at their active sites.

This document provides a framework for investigating the potential of this compound as an enzyme inhibitor. The protocols outlined below are adapted from established methods for similar dipeptides and are intended to serve as a starting point for researchers.

Potential Enzyme Targets

Based on its primary structure, this compound may interact with several classes of enzymes:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. This compound could potentially inhibit aminopeptidases that have specificity for N-terminal methionine residues.

  • Dipeptidyl Peptidases (DPPs): This family of enzymes cleaves dipeptides from the N-terminus of polypeptide chains.

  • Metalloproteases: This broad class of enzymes utilizes a metal ion in their active site for catalytic activity. Some metalloproteases exhibit specificity for peptides containing particular amino acid residues.

  • Trypsin-like Serine Proteases: These enzymes cleave peptide bonds C-terminal to basic amino acid residues like lysine. This compound could potentially act as a competitive inhibitor for these enzymes.

Hypothetical Data Presentation

Should experimental investigations yield quantitative data, it is recommended to present it in a clear, tabular format for comparative analysis. The table below is a template illustrating how such data could be organized.

Enzyme TargetInhibitorIC50 (µM)Ki (µM)Type of Inhibition
Aminopeptidase NThis compound[Insert Value][Insert Value][e.g., Competitive]
DPP-IVThis compound[Insert Value][Insert Value][e.g., Competitive]
TrypsinThis compound[Insert Value][Insert Value][e.g., Competitive]

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory potential of this compound against a generic protease. These protocols should be optimized for the specific enzyme of interest.

Protocol 1: Screening for Competitive Inhibition of a Protease

This protocol is adapted from a standard procedure for assessing competitive inhibition and can be used to determine if this compound can inhibit a known protease.

Materials:

  • This compound

  • Protease of interest

  • Chromogenic or fluorogenic substrate for the protease

  • Assay Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer to test a range of concentrations.

    • Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Control Wells (100% Activity): Add assay buffer, the enzyme solution, and the solvent used for this compound (assay buffer).

    • Inhibitor Wells: Add assay buffer, the enzyme solution, and the this compound dilutions.

    • Blank Wells: Add assay buffer and the substrate solution (no enzyme).

  • Enzyme Reaction:

    • Pre-incubate the plate with the enzyme and inhibitor (or buffer) for 10-15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the control wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Determination of Inhibition Kinetics using HPLC

This method provides a direct measurement of substrate and product formation and can be used to elucidate the mechanism of inhibition.

Materials:

  • This compound

  • Protease of interest

  • Natural or synthetic substrate for the protease

  • Assay Buffer (enzyme-specific)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the assay buffer, a fixed concentration of the substrate, and varying concentrations of this compound.

    • Equilibrate the reaction mixtures at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the protease.

  • Time-Course Analysis:

    • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reversed-phase HPLC.

    • Use a gradient of Mobile Phase B to elute the substrate and product(s).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds).

  • Data Analysis:

    • Quantify the peak areas of the substrate and product(s) at each time point for each inhibitor concentration.

    • Determine the initial reaction velocities from the rate of product formation.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

Experimental Workflow for Enzyme Inhibition Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Enzyme, Substrate) plate Prepare 96-well Plate (Controls, Inhibitor concentrations) reagents->plate pre_incubate Pre-incubate Enzyme and this compound plate->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_plate Monitor Reaction (Plate Reader) add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition plot_ic50 Plot Dose-Response Curve (Determine IC50) calc_inhibition->plot_ic50

Caption: Workflow for screening this compound for enzyme inhibitory activity.

Hypothetical Signaling Pathway Inhibition

signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor enzyme Target Protease receptor->enzyme activates product Product enzyme->product cleaves substrate Substrate substrate->enzyme downstream Downstream Signaling product->downstream response Cellular Response downstream->response inhibitor This compound inhibitor->enzyme inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Application Notes and Protocols for H-Met-Lys-OH as a Substrate for Specific Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Met-Lys-OH (Methionyl-Lysine) is a valuable tool for the investigation of protease activity. Its simple structure, consisting of a methionine residue at the N-terminus and a lysine (B10760008) residue at the C-terminus, makes it a potential substrate for a variety of proteases. The peptide bond between methionine and lysine can be targeted by specific endopeptidases, and the terminal amino and carboxyl groups can be recognized by exopeptidases. These application notes provide a comprehensive overview of the potential uses of this compound in protease research, including detailed protocols for activity assays and the characterization of enzyme kinetics.

The susceptibility of this compound to cleavage is determined by the specificities of the protease's active site. Understanding which proteases cleave this dipeptide can provide insights into their biological functions and aid in the development of therapeutic inhibitors. This document outlines the theoretical basis for its use as a substrate, provides detailed experimental protocols, and offers guidance on data interpretation.

Principle of the Assay

The fundamental principle of utilizing this compound as a substrate is the enzymatic hydrolysis of the peptide bond between the methionine and lysine residues. This cleavage event results in the formation of two individual amino acids: L-Methionine and L-Lysine. The progress of this reaction can be monitored by detecting either the disappearance of the this compound substrate or the appearance of the L-Methionine and L-Lysine products. Several analytical techniques can be employed for this purpose, including colorimetric assays, fluorometric assays, and high-performance liquid chromatography (HPLC).

Potential Applications

  • Screening for Novel Protease Activity: this compound can be used to screen for and identify novel proteases that exhibit specificity for cleaving peptide bonds between methionine and lysine.

  • Characterization of Known Proteases: This dipeptide can serve as a substrate to characterize the enzymatic activity and determine the kinetic parameters of known proteases.

  • Inhibitor Screening: this compound is a suitable substrate for high-throughput screening of potential inhibitors of proteases that cleave the Met-Lys bond.

  • Investigating Protease Specificity: By comparing the cleavage of this compound with other dipeptide substrates, researchers can gain a deeper understanding of the substrate specificity of a particular protease.

Potential Protease Classes for Investigation

Based on the structure of this compound, several classes of proteases are potential candidates for its cleavage:

  • Lys-N (Peptidyl-lys metalloendopeptidases): These enzymes are known to cleave at the N-terminus of lysine residues, making the Met-Lys bond in this compound a prime target.[1][2][3][4][5]

  • Methionine Aminopeptidases (MAPs): These enzymes specifically remove N-terminal methionine residues from nascent polypeptide chains.[6][7][8] While their primary role is in protein processing, their specificity for methionine at the P1 position makes them relevant.

  • Matrix Metalloproteinases (MMPs): Certain MMPs exhibit substrate preferences that include methionine at various positions within the peptide sequence.[9][10][11][12][13][14] this compound could be a useful tool for probing the specificity of these enzymes.

  • Caspases: While caspases have a strong preference for aspartic acid at the P1 position, the study of their activity with alternative substrates like this compound could reveal broader specificity, particularly in the context of apoptosis research where methionine restriction can induce caspase activity.[15][16][17][18][19]

Data Presentation

As specific kinetic data for this compound with various proteases is not widely available, the following table serves as a template for researchers to populate with their own experimental findings.

ProteaseK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)
Enter Protease Name
Enter Protease Name
Enter Protease Name

Experimental Protocols

The following are generalized protocols that can be adapted for the specific protease under investigation. Optimization of buffer conditions, pH, temperature, and enzyme/substrate concentrations is recommended for each specific application.

Protocol 1: Colorimetric Assay using Ninhydrin (B49086)

This protocol is based on the reaction of ninhydrin with the primary amino groups of the cleaved L-Lysine and L-Methionine products, which produces a colored product that can be quantified spectrophotometrically.

Materials:

  • This compound substrate

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ninhydrin reagent

  • Stopping Reagent (e.g., 1 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Prepare a series of dilutions of the protease in the assay buffer to determine the optimal concentration.

  • Enzyme Assay:

    • To each well of a 96-well microplate, add 50 µL of the assay buffer.

    • Add 10 µL of the protease solution to the test wells. For control wells, add 10 µL of assay buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 40 µL of the this compound substrate solution to all wells. The final volume in each well is 100 µL.

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the stopping reagent to each well.

  • Colorimetric Detection:

    • Add 100 µL of the ninhydrin reagent to each well.

    • Heat the plate at 95-100°C for 10-15 minutes to allow for color development.

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the control wells from the test wells.

    • Create a standard curve using known concentrations of L-Lysine to determine the amount of product formed.

    • Calculate the initial reaction velocity and perform kinetic analysis by varying the substrate concentration.

Protocol 2: HPLC-Based Assay

This protocol allows for the direct quantification of the substrate and its cleavage products, offering a more precise method for kinetic studies.

Materials:

  • This compound substrate

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reversed-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, this compound at the desired concentration, and the protease.

    • Incubate the reaction at the optimal temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

    • Store the quenched samples on ice until HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched samples onto the C18 column.

    • Use a suitable gradient of Mobile Phase B to separate the substrate and products (e.g., a linear gradient from 0% to 30% B over 15 minutes).

    • Monitor the elution profile at 214 nm or 220 nm.

  • Data Analysis:

    • Integrate the peak areas for the this compound substrate and the L-Methionine and L-Lysine products.

    • Quantify the concentrations using standard curves for the substrate and products.

    • Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.

    • Determine kinetic parameters (K_m_ and V_max_) by performing the assay at multiple substrate concentrations.

Visualizations

Enzymatic_Cleavage Substrate This compound Enzyme Protease Substrate->Enzyme Products H-Met-OH + H-Lys-OH Enzyme->Products Cleavage

Caption: Enzymatic cleavage of this compound by a specific protease.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare Substrate, Enzyme, and Buffers Reaction Incubate Substrate with Enzyme Reagents->Reaction Quench Stop Reaction Reaction->Quench Detect Measure Product Formation (Colorimetric, HPLC, etc.) Quench->Detect Analyze Calculate Kinetic Parameters (Km, Vmax, kcat) Detect->Analyze Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Pro_Protease Inactive Pro-Protease (e.g., Pro-Lys-N) Receptor->Pro_Protease Activates Active_Protease Active Protease (e.g., Lys-N) Pro_Protease->Active_Protease Cleavage Pro_Protein Inactive Pro-Protein (Met-Lys-...) Active_Protease->Pro_Protein Cleaves at Met-Lys bond Active_Protein Active Protein (Lys-...) Pro_Protein->Active_Protein Activation Response Cellular Response Active_Protein->Response

References

Application Note: Fluorescent Labeling of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive and specific tracking in a multitude of applications.[1][2] These applications include cellular imaging, monitoring drug delivery, studying protein-protein interactions, and high-throughput screening assays.[1][3] The tripeptide H-Met-Lys-OH possesses two primary nucleophilic sites suitable for labeling: the N-terminal α-amino group and the ε-amino group of the lysine (B10760008) side chain. Additionally, the C-terminal carboxylic acid can be targeted for conjugation.[4][5] This application note provides detailed protocols for the fluorescent labeling of this compound, focusing on two robust chemical strategies: amine labeling using N-hydroxysuccinimide (NHS) esters and carboxyl group labeling via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS.

The choice of fluorescent dye is a critical consideration and should be tailored to the specific experimental requirements, such as the available excitation and emission wavelengths of the detection instrumentation, photostability, and quantum yield.[6] This document will provide a general framework that can be adapted for a variety of commercially available fluorescent tags.

Labeling Chemistries

The two primary strategies for labeling this compound are outlined below. The selection of the method depends on the desired location of the fluorescent tag and the potential impact on the peptide's biological activity.

  • Amine Labeling (N-terminus and Lysine Side Chain): This is the most common approach, utilizing NHS-ester functionalized dyes that react with primary amines at a slightly basic pH (7-9) to form stable amide bonds.[7] Since this compound has two primary amines, this method will likely result in a mixture of singly and doubly labeled products. Controlling the molar ratio of dye to peptide can favor mono-labeling.[8]

  • Carboxyl Labeling (C-terminus): This strategy targets the C-terminal carboxyl group. The reaction is typically mediated by a carbodiimide, such as EDC, which activates the carboxyl group to form a reactive O-acylisourea intermediate.[9] This intermediate can then react with an amine-functionalized fluorescent dye. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to the EDC reaction increases efficiency by forming a more stable NHS ester intermediate, which then efficiently reacts with the amine-containing dye.[10][11]

Experimental Protocols

Protocol 1: Amine Labeling with NHS-Ester Dyes

This protocol describes the labeling of the primary amines of this compound with an NHS-ester functionalized fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5.[7][12] Avoid buffers containing primary amines like Tris.[7]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification columns (RP-HPLC or Size-Exclusion Chromatography)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve this compound in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[7] Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Labeling Reaction:

    • Calculate the required amount of dye. A 8- to 20-fold molar excess of the dye over the peptide is recommended as a starting point to achieve efficient labeling.[8][12]

    • Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[13]

  • Quenching: Add the Quenching Solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[8][14]

  • Purification: Remove unreacted dye and by-products. This is a critical step.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for achieving high purity and separating mono-labeled, di-labeled, and unlabeled peptides.[6][15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[15]

    • Size-Exclusion Chromatography (SEC): For rapid desalting and removal of free dye from peptides larger than 1000 Da, a desalting column can be used.[8] Sephadex LH-20 has also been reported to be effective for purifying fluorescently tagged peptides.[13][16]

  • Lyophilization: Lyophilize the purified fractions containing the labeled peptide to obtain a stable powder.

Protocol 2: Carboxyl Group Labeling with EDC/NHS and an Amine-Functionalized Dye

This protocol details the labeling of the C-terminal carboxyl group of this compound.

Materials:

  • This compound

  • Amine-functionalized fluorescent dye[17]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[10][18]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification columns (RP-HPLC)

  • Lyophilizer

Procedure:

  • Peptide and Dye Preparation: Dissolve this compound in the Activation Buffer. Dissolve the amine-functionalized dye in the Coupling Buffer.

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS to the peptide solution.[14]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group and form the semi-stable Sulfo-NHS ester.[10][14]

  • Conjugation Reaction:

    • Immediately add the activated peptide solution to the amine-functionalized dye solution. The molar ratio of activated peptide to dye can be optimized, but a starting point of 1:10 (peptide:dye) may be used to drive the reaction, especially if the peptide's amino groups have not been protected.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Quenching: Add the Quenching Solution to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the labeled peptide using RP-HPLC as described in Protocol 1. This is essential to remove unreacted dye, peptide, and coupling reagents.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product.

Characterization

Proper characterization is crucial to confirm successful labeling and assess the purity of the final product.

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the fluorescent dye.[8] The mass of the labeled peptide should be equal to the sum of the mass of the unlabeled peptide and the mass of the fluorescent dye moiety.[8]

  • RP-HPLC: Assess the purity of the labeled peptide. A single, well-defined peak corresponding to the fluorescently labeled peptide indicates high purity.[15]

  • Fluorescence Spectroscopy: Characterize the photophysical properties of the labeled peptide, including its excitation and emission maxima, quantum yield, and fluorescence lifetime.[19] These properties can be influenced by the local environment of the dye.[20]

Data Presentation

Quantitative data from the labeling and characterization process should be summarized for clarity and reproducibility.

Table 1: Summary of Labeling Reaction Parameters

ParameterAmine Labeling (NHS-Ester)Carboxyl Labeling (EDC/NHS)
Peptide Concentration 1-10 mg/mL1-10 mg/mL
Molar Ratio (Dye:Peptide) 8:1 to 20:110:1 (Amine-Dye:Peptide)
Molar Ratio (EDC:Peptide) N/A1.5:1 to 5:1
Molar Ratio (Sulfo-NHS:Peptide) N/A1.5:1 to 5:1
Reaction pH 8.3 - 8.5Activation: 4.7-6.0, Coupling: 7.2-7.5
Reaction Time 1-2 hoursActivation: 15-30 min, Coupling: 2-4 hours
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)

Table 2: Characterization of Fluorescently Labeled this compound

ParameterExpected Value/MethodPurpose
Purity >95% (as determined by RP-HPLC)Ensures removal of unreacted reagents
Molecular Weight Theoretical Mass ± 1 Da (by MS)Confirms covalent attachment of the dye
Excitation Maximum (λex) Dye-specific (e.g., ~494 nm for Fluorescein)Defines optimal excitation wavelength
Emission Maximum (λem) Dye-specific (e.g., ~518 nm for Fluorescein)Defines optimal emission wavelength
Labeling Efficiency Calculated based on HPLC peak areas or UV-VisDetermines the yield of the reaction

Visualizations

G General Workflow for Fluorescent Labeling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve this compound in Reaction Buffer Reaction Combine Peptide and Dye Incubate at RT (Protected from Light) Peptide_Prep->Reaction Dye_Prep Dissolve Fluorescent Dye in Anhydrous Solvent Dye_Prep->Reaction Quench Add Quenching Solution to Stop Reaction Reaction->Quench Purification Purify by RP-HPLC or Size-Exclusion Quench->Purification Characterization Characterize by MS, HPLC, and Fluorescence Spectroscopy Purification->Characterization Lyophilization Lyophilize Purified Product Characterization->Lyophilization

Caption: General workflow for fluorescent labeling of peptides.

G Labeling Chemistries for this compound cluster_amine Amine Labeling cluster_carboxyl Carboxyl Labeling Peptide This compound Amine_Reaction pH 8.3-8.5 Stable Amide Bond Peptide->Amine_Reaction α-NH2, ε-NH2 Carboxyl_Reaction pH 4.7-7.5 (Two-Step) Stable Amide Bond Peptide->Carboxyl_Reaction -COOH NHS_Dye NHS-Ester Dye NHS_Dye->Amine_Reaction Labeled_Amine N-terminus or Lysine Labeled Peptide Amine_Reaction->Labeled_Amine EDC_NHS EDC / Sulfo-NHS EDC_NHS->Carboxyl_Reaction Activates Amine_Dye Amine-Functionalized Dye Amine_Dye->Carboxyl_Reaction Labeled_Carboxyl C-terminus Labeled Peptide Carboxyl_Reaction->Labeled_Carboxyl

Caption: Strategies for labeling amine and carboxyl groups on this compound.

References

Application Notes and Protocols for Cell-Based Assays Utilizing H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a valuable tool for investigating cellular metabolism, nutrient sensing, and signaling pathways. As a readily available source of two essential amino acids, its uptake and subsequent hydrolysis can influence a variety of cellular processes, including protein synthesis, cell growth, and stress responses. These application notes provide detailed protocols for utilizing this compound in cell-based assays to explore its transport kinetics, impact on cell viability and proliferation, and its role in modulating the mTOR signaling pathway.

The constituent amino acids of this compound play critical roles in cell physiology. L-lysine is a fundamental building block for proteins and is involved in collagen formation and calcium homeostasis.[1] L-methionine is crucial for protein synthesis and serves as a precursor for other important molecules, including the universal methyl donor S-adenosylmethionine (SAM).[2][3] Dipeptides are transported into cells by specific transporters, such as PepT1 and PepT2, and are then typically hydrolyzed into their constituent amino acids.[4][5] The release of methionine and lysine (B10760008) within the cell can activate nutrient-sensing pathways, most notably the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation.[6][7]

These protocols will enable researchers to characterize the biological effects of this compound and similar dipeptides, providing insights into nutrient transport and its downstream consequences.

Application 1: Characterizing Cellular Uptake of this compound

This application focuses on determining the kinetics of this compound transport into cells and its potential to compete with other dipeptides for uptake.

Experimental Protocol: Dipeptide Uptake and Competitive Inhibition Assay

This protocol describes how to measure the uptake of a labeled dipeptide in the presence and absence of this compound to determine if they share a common transport mechanism.

Materials:

  • Cell line of interest (e.g., Caco-2, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled dipeptide (e.g., [³H]Gly-Sar) or a fluorescently labeled dipeptide

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter and scintillation fluid (for radiolabeled substrates)

  • Fluorometer (for fluorescently labeled substrates)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to near confluence.[8]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with transport buffer pre-warmed to 37°C.

  • Inhibition: Add 200 µL of transport buffer containing various concentrations of this compound (the competitor) to the appropriate wells. For the control wells (no competition), add 200 µL of transport buffer alone. Incubate for 15-30 minutes at 37°C.[8]

  • Uptake Initiation: Add 50 µL of the labeled dipeptide solution to each well to initiate the uptake. The final concentration of the labeled dipeptide should be near its Km for the transporter, if known.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the labeled dipeptide.

  • Termination: To stop the uptake, rapidly aspirate the solution and wash the cells three times with 1 mL of ice-cold PBS.[8]

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 20 minutes.

  • Quantification:

    • For Radiolabeled Dipeptide: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • For Fluorescently Labeled Dipeptide: Measure the fluorescence of the cell lysate using a fluorometer at the appropriate excitation and emission wavelengths.

  • Protein Normalization: Determine the protein concentration of each cell lysate using a BCA assay to normalize the uptake data.

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary:

CompetitorLabeled SubstrateCell LineIC50 (µM)
This compound[³H]Gly-SarCaco-2Data to be determined
This compound[³H]Gly-SarHEK293Data to be determined
Dipeptide X[³H]Gly-SarCaco-2Example Value

Application 2: Assessing the Impact of this compound on Cell Viability and Proliferation

This application provides a method to evaluate the effect of this compound supplementation on cell health and growth, which is particularly relevant for optimizing cell culture media or for cytotoxic screening.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot cell viability against the concentration of this compound to generate a dose-response curve.

Quantitative Data Summary:

TreatmentCell LineIncubation Time (h)EC50 / IC50 (µM)
This compoundHeLa48Data to be determined
This compoundA54948Data to be determined
Positive ControlDoxorubicin48Example Value

Application 3: Investigating the Modulation of mTOR Signaling by this compound

This application details the use of Western blotting to analyze the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound. Activation of mTOR signaling is expected as the dipeptide is hydrolyzed to its constituent amino acids.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol allows for the detection of changes in the phosphorylation of mTOR, S6 Kinase (S6K), and 4E-BP1.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements, including serum for starvation/stimulation

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70 S6K (Thr389), anti-p70 S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to attach. For serum-starvation experiments, replace the growth medium with serum-free medium for 16-24 hours. Then, treat the cells with different concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein samples to the same concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11][12]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. For each target, calculate the ratio of the phosphorylated protein to the total protein.

Quantitative Data Summary:

Treatment Concentration (µM)Cell Linep-mTOR/mTOR Ratio (Fold Change)p-S6K/S6K Ratio (Fold Change)p-4E-BP1/4E-BP1 Ratio (Fold Change)
0 (Control)MCF-71.01.01.0
10MCF-7Data to be determinedData to be determinedData to be determined
50MCF-7Data to be determinedData to be determinedData to be determined
100MCF-7Data to be determinedData to be determinedData to be determined

Visualizations

G extracellular This compound (Extracellular) transporter Peptide Transporter (e.g., PepT1/2) extracellular->transporter Uptake intracellular This compound (Intracellular) transporter->intracellular peptidases Cytosolic Peptidases intracellular->peptidases Hydrolysis met L-Methionine peptidases->met lys L-Lysine peptidases->lys mTORC1 mTORC1 met->mTORC1 Activation lys->mTORC1 Activation downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->downstream Phosphorylation of targets (S6K, 4E-BP1)

Caption: Proposed signaling pathway for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells in 24-well plate wash1 2. Wash cells with buffer seed->wash1 inhibit 3. Add this compound (competitor) wash1->inhibit uptake 4. Add labeled dipeptide inhibit->uptake incubate 5. Incubate (e.g., 10 min) uptake->incubate terminate 6. Terminate with ice-cold PBS wash incubate->terminate lyse 7. Lyse cells terminate->lyse quantify 8. Quantify label (Scintillation/Fluorescence) lyse->quantify normalize 9. Normalize to protein content quantify->normalize

Caption: Workflow for the competitive dipeptide uptake assay.

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Analysis treat 1. Treat cells with This compound lyse 2. Lyse cells & quantify protein treat->lyse denature 3. Denature with Laemmli buffer lyse->denature sds 4. SDS-PAGE denature->sds transfer 5. Transfer to membrane sds->transfer block 6. Block membrane transfer->block probe 7. Probe with primary & secondary Ab block->probe detect 8. ECL Detection probe->detect analyze 9. Quantify band intensities detect->analyze

References

Application Notes and Protocols: H-Met-Lys-OH for Epitope Mapping and Antibody Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Lys-OH (Methionyl-Lysine) serves as a valuable tool in immunological research, particularly in the fields of epitope mapping and antibody screening.[1] Epitopes, the specific parts of an antigen recognized by an antibody, can be linear or conformational. Linear epitopes are formed by a continuous sequence of amino acids, while conformational epitopes consist of amino acids that are brought together by the three-dimensional folding of a protein.[2] Understanding the precise epitopes that antibodies recognize is crucial for the development of diagnostics, vaccines, and targeted therapeutics.

This document provides detailed application notes and protocols for utilizing the this compound dipeptide and peptides containing the Met-Lys motif in epitope mapping and antibody screening workflows.

Core Applications

The this compound dipeptide and peptides incorporating this motif can be employed in various immunoassays to:

  • Identify and Characterize Linear Epitopes: Short peptides containing the Met-Lys sequence can be synthesized and used to determine if this motif is part of a linear epitope recognized by a specific antibody.

  • Screen Antibody Libraries: this compound can be used as a target in screening assays to identify antibodies from a library that specifically recognize this dipeptide motif.

  • Determine Antibody Specificity and Cross-Reactivity: By using this compound and related peptides in competitive assays, the specificity of an antibody and its potential for cross-reactivity with other molecules can be assessed.

Experimental Protocols

Protocol 1: Direct ELISA for Screening Antibodies Against a Met-Lys Motif

This protocol outlines a direct Enzyme-Linked Immunosorbent Assay (ELISA) to screen for antibodies that bind to the this compound motif.

Materials:

  • This compound peptide

  • 96-well high-binding polystyrene microtiter plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin in PBST)

  • Primary antibodies to be screened (e.g., from hybridoma supernatants or purified antibody preparations)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dissolve this compound in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Discard the blocking solution and wash the wells three times with 200 µL of Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of each primary antibody sample (diluted in Blocking Buffer) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Discard the primary antibody solution and wash the wells three times with 200 µL of Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the wells five times with 200 µL of Wash Buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Protocol 2: Competitive ELISA for Determining Specificity and Affinity

This protocol describes a competitive ELISA to determine the specificity of an antibody for the this compound motif and to estimate its binding affinity through the determination of the half-maximal inhibitory concentration (IC50).

Materials:

  • All materials from Protocol 1

  • A known antibody that binds to this compound (Control Antibody)

  • This compound peptide (as competitor)

  • Other control peptides (e.g., H-Met-Ala-OH, H-Ala-Lys-OH, unrelated peptide)

Procedure:

  • Coating and Blocking: Coat the 96-well plate with this compound and block non-specific sites as described in Protocol 1 (Steps 1-4).

  • Competition Reaction:

    • In a separate 96-well plate (a "pre-incubation plate"), prepare serial dilutions of the this compound competitor peptide in Blocking Buffer.

    • Add a fixed, pre-determined concentration of the primary antibody to each well of the pre-incubation plate.

    • Incubate the antibody-competitor mixture for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-competitor mixture from the pre-incubation plate to the corresponding wells of the this compound-coated and blocked plate.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Discard the solutions and wash the wells three times with 200 µL of Wash Buffer.

  • Secondary Antibody Incubation, Detection, and Measurement: Proceed as described in Protocol 1 (Steps 7-11).

Data Analysis:

The signal generated is inversely proportional to the concentration of the free this compound peptide in the pre-incubation step. Plot the absorbance against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the antibody binding to the coated peptide.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from the experiments described above.

Table 1: Direct ELISA Screening Results for Anti-Met-Lys Antibodies

Antibody CloneTarget PeptideAbsorbance at 450 nm (O.D.)Binding Interpretation
MAb-MK-01This compound1.852Strong Binding
MAb-MK-02This compound0.215Weak/No Binding
MAb-MK-03This compound1.678Strong Binding
Control MAbThis compound0.150No Binding
MAb-MK-01Unrelated Peptide0.145No Binding

Table 2: Competitive ELISA Data for MAb-MK-01 Specificity

Competing PeptideIC50 (µM)Relative Specificity
This compound0.5High
H-Met-Ala-OH> 100Low
H-Ala-Lys-OH55Moderate
Unrelated Peptide> 1000Very Low

Visualizations

Experimental Workflow for Antibody Screening

Caption: Workflow for direct ELISA-based antibody screening.

Competitive ELISA Principle

G cluster_low Low Free Antigen cluster_high High Free Antigen Ab1 Ab Ag_plate1 Ag Ab1->Ag_plate1 Binds result1 High Signal Ag_plate1->result1 Ab2 Ab Ag_free Ag Ab2->Ag_free Binds Ag_plate2 Ag result2 Low Signal Ag_plate2->result2

Caption: Principle of competitive ELISA for antigen detection.

Hypothetical Signaling Pathway Activation

In a scenario where an antibody recognizes a Met-Lys motif on a cell surface receptor, it could trigger a downstream signaling cascade. The following diagram illustrates a generic signaling pathway that could be activated upon antibody binding.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (with Met-Lys epitope) kinase1 Kinase 1 receptor->kinase1 Activation antibody Antibody antibody->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf_inactive Inactive Transcription Factor kinase2->tf_inactive Phosphorylation tf_active Active Transcription Factor tf_inactive->tf_active gene Target Gene tf_active->gene Transcription response Cellular Response (e.g., Proliferation, Differentiation) gene->response

Caption: Generic signaling pathway activated by antibody binding.

References

Application Notes and Protocols for H-Met-Lys-OH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the dissolution and storage of H-Met-Lys-OH (Methionyl-lysine), a dipeptide with potential applications in various research and development fields. Adherence to these protocols will help ensure the integrity and stability of the peptide for reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is a dipeptide composed of a hydrophobic amino acid, Methionine (Met), and a basic amino acid, Lysine (B10760008) (Lys). The presence of the lysine residue, with its primary amine side chain (pKa ≈ 10.5), and the N-terminal amine group confers a net positive charge to the molecule at neutral pH, classifying it as a basic peptide . This property is the primary determinant for its solubility characteristics.

Due to the methionine residue, this peptide is susceptible to oxidation.[1][2] The thioether group in methionine can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone, which can alter the peptide's biological activity.[1] Therefore, special precautions should be taken during its handling and storage.

Table 1: Summary of Solubility and Stability Data for Basic and Methionine-Containing Peptides

ParameterGuidelineRecommendations for this compound
Form Lyophilized powderStore in a desiccated environment at -20°C or -80°C.[3]
Primary Solvent Sterile, purified waterAttempt dissolution in sterile water first.
Secondary Solvent (if needed) Dilute acidic solutions (e.g., 1-10% acetic acid)If insoluble in water, use a small amount of 1% acetic acid to dissolve, then dilute with water.[4][5]
Organic Co-solvents (for highly hydrophobic peptides) DMSO, DMF, AcetonitrileAvoid DMSO due to the risk of oxidizing the methionine residue.[6] If absolutely necessary, use high-purity, anhydrous DMSO in minimal amounts.
Stock Solution Storage Aliquot and store at -20°C or -80°C.Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Short-term Solution Stability (2-8°C) Generally stable for a few days to a week.For basic peptides, stability can range from 2-8 weeks at 2-8°C.[7] However, due to the methionine, shorter durations are recommended.
Long-term Solution Stability (-20°C) Can be stable for several months.Store frozen for up to several months. For longer-term storage, -80°C is preferable.[3][7]
Precautions for Methionine Use oxygen-free solvents; avoid strong oxidizing agents.Dissolve in degassed water or buffer. Blanket the vial with an inert gas (argon or nitrogen) before sealing for storage.[6][8]

Experimental Protocols

Protocol for Dissolving this compound

This protocol is designed for dissolving lyophilized this compound powder. It is recommended to test the solubility of a small amount of the peptide first before dissolving the entire batch.

Materials:

  • Lyophilized this compound

  • Sterile, purified water (degassed)

  • 1% Acetic Acid solution (sterile)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide powder.

  • Initial Dissolution Attempt (Water):

    • Add the appropriate volume of sterile, degassed water to the vial to achieve the desired stock concentration.

    • Gently vortex the vial to mix.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble in water. Proceed to step 5.

  • Secondary Dissolution (Acidic Solution):

    • If the peptide does not fully dissolve in water, add a small volume of 1% acetic acid dropwise while vortexing. Use the minimum amount necessary to achieve a clear solution.

    • Once the peptide is dissolved, you can dilute the solution with sterile, degassed water to the final desired concentration.

  • Sonication (Optional): If aggregation is suspected, briefly sonicate the solution in a water bath sonicator. Avoid excessive heating.

  • Final Preparation: Once the peptide is completely dissolved, the stock solution is ready for use or for aliquoting and storage.

Protocol for Storing this compound Solutions

Proper storage is critical to maintain the stability and biological activity of this compound.

Materials:

  • Prepared this compound stock solution

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Inert gas (Argon or Nitrogen) - Optional but recommended

Procedure:

  • Aliquoting: Dispense the this compound stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Inert Gas Purge (Optional): To minimize oxidation of the methionine residue, gently flush the headspace of each aliquot tube with an inert gas like argon or nitrogen before capping.

  • Short-Term Storage: For use within a few days, aliquots can be stored at 4°C.

  • Long-Term Storage: For storage longer than a few days, store the aliquots at -20°C or, for extended periods, at -80°C.[3][7]

Diagrams

experimental_workflow cluster_dissolution Dissolution Protocol cluster_storage Storage Protocol start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature in desiccator start->equilibrate add_water Add sterile, degassed water equilibrate->add_water vortex1 Vortex gently add_water->vortex1 check_solubility Is peptide dissolved? vortex1->check_solubility add_acid Add 1% Acetic Acid dropwise check_solubility->add_acid No dissolved Peptide in Solution check_solubility->dissolved Yes vortex2 Vortex gently add_acid->vortex2 sonicate Sonicate briefly (optional) vortex2->sonicate sonicate->dissolved aliquot Aliquot into single-use tubes dissolved->aliquot inert_gas Purge with inert gas (optional) aliquot->inert_gas short_term Short-term Storage (4°C) inert_gas->short_term long_term Long-term Storage (-20°C or -80°C) inert_gas->long_term

Caption: Experimental workflow for dissolving and storing this compound solutions.

metabolic_fate cluster_cellular_uptake Cellular Environment cluster_metabolic_pathways Metabolic Pathways h_met_lys This compound hydrolysis Intracellular Peptidases h_met_lys->hydrolysis Uptake met Methionine hydrolysis->met lys Lysine hydrolysis->lys protein_synthesis Protein Synthesis met->protein_synthesis sam_cycle S-adenosylmethionine (SAM) Cycle met->sam_cycle lys->protein_synthesis mTOR_pathway mTOR Signaling Pathway lys->mTOR_pathway carnitine_synthesis Carnitine Synthesis lys->carnitine_synthesis

Caption: Potential metabolic fate of this compound following cellular uptake.

References

Application Notes and Protocols for H-Met-Lys-OH in Peptide Microarrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide microarrays have emerged as a powerful platform for high-throughput screening, enabling the simultaneous analysis of thousands of peptide interactions in a single experiment. This technology is instrumental in various research areas, including enzyme substrate identification, protein-protein interaction mapping, and drug discovery. The dipeptide H-Met-Lys-OH (Methionyl-Lysine) presents a unique substrate for microarray-based assays due to the distinct properties of its constituent amino acids. Lysine (B10760008), with its primary amine in the side chain, is a common target for post-translational modifications, notably phosphorylation by kinases. Methionine, containing a sulfur atom, can be involved in specific binding interactions and is susceptible to oxidation, which can act as a regulatory mechanism.

These application notes provide a comprehensive guide to utilizing this compound in peptide microarrays for high-throughput screening. Detailed protocols for kinase inhibitor screening and protein binding assays are presented, along with data analysis guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Data for this compound Peptide Microarray

Inhibitor CompoundConcentration (µM)Normalized Fluorescence Signal (a.u.)% InhibitionIC50 (µM)
Staurosporine0.01850015.00.08
0.1550045.0
1150085.0
1050095.0
Compound X0.192008.012.5
1750025.0
10480052.0
100230077.0
DMSO (Control)-100000.0-

Table 2: Hypothetical Protein Binding Data for this compound Peptide Microarray

Binding ProteinConcentration (nM)Normalized Fluorescence Signal (a.u.)Dissociation Constant (Kd) (nM)
SH2 Domain Protein1120085
104500
1008200
10009500
Bromodomain Protein1800>1000
10950
1001100
10001500
BSA (Control)1000500-

Experimental Protocols

Protocol 1: High-Throughput Kinase Inhibitor Screening using this compound Peptide Microarrays

This protocol outlines a method to screen for inhibitors of a kinase that phosphorylates the lysine residue in this compound.

1. Peptide Microarray Fabrication:

  • Synthesis of this compound: The dipeptide is synthesized using standard Fmoc-based solid-phase peptide synthesis. Fmoc-Lys(Boc)-OH and Fmoc-Met-OH are common starting materials.[1][2][3] The C-terminus is typically coupled to a linker with a terminal amine or other reactive group for immobilization.

  • Spotting: The synthesized this compound peptide is dissolved in a suitable spotting buffer (e.g., 50% DMSO in water) to a final concentration of 1-2 mg/mL.

  • Arraying: The peptide solution is spotted onto a functionalized glass slide (e.g., epoxy- or NHS-activated) using a robotic microarrayer. Each slide can contain multiple subarrays for replicate experiments.[4]

  • Post-Spotting Processing: The slides are incubated in a humid chamber to allow for covalent immobilization of the peptide. Remaining active groups on the slide surface are then blocked using a suitable blocking agent (e.g., ethanolamine).

2. Kinase Assay:

  • Rehydration and Blocking: The peptide microarray is rehydrated with kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Non-specific binding sites are blocked by incubating the slide with a blocking buffer (e.g., 1% BSA in kinase buffer) for 1 hour at room temperature.[5]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase of interest, ATP (e.g., 100 µM), and the test inhibitor compounds at various concentrations in kinase buffer. A DMSO control (no inhibitor) should be included.

    • Incubate the microarray with the kinase reaction mixture for 1-2 hours at 30°C.

  • Washing: The slide is washed sequentially with kinase buffer, deionized water, and then dried.

3. Detection of Phosphorylation:

  • Primary Antibody Incubation: The slide is incubated with a phospho-specific antibody that recognizes phosphorylated lysine residues (or a general phospho-tyrosine/serine/threonine antibody if the kinase has broader specificity and the lysine is a known substrate) diluted in a suitable antibody buffer for 1 hour at room temperature.

  • Washing: The slide is washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: The slide is incubated with a fluorescently labeled secondary antibody (e.g., Cy5-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[5]

  • Final Wash and Drying: The slide is washed thoroughly and dried by centrifugation or under a stream of nitrogen.

4. Data Acquisition and Analysis:

  • Scanning: The microarray is scanned using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Image Analysis: The fluorescence intensity of each spot is quantified using microarray analysis software.

  • Data Normalization: The raw intensity data is normalized to account for variations in spotting and background fluorescence.[6][7][8]

  • % Inhibition Calculation: The percentage of inhibition for each compound is calculated relative to the DMSO control.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput Protein Binding Assay using this compound Peptide Microarrays

This protocol describes a method to screen for proteins that bind to the this compound dipeptide.

1. Peptide Microarray Fabrication:

  • Follow the same procedure as described in Protocol 1 for fabricating the this compound microarray.

2. Binding Assay:

  • Rehydration and Blocking: The microarray is rehydrated with a binding buffer (e.g., PBS with 0.1% Tween 20, pH 7.4). Non-specific binding is blocked by incubating with a blocking buffer (e.g., 1% BSA in binding buffer) for 1 hour at room temperature.[9]

  • Protein Incubation:

    • Prepare solutions of the target proteins (e.g., purified recombinant proteins with an epitope tag like His-tag or GST-tag) at various concentrations in the binding buffer. Include a negative control protein (e.g., BSA).

    • Incubate the microarray with the protein solutions for 1-2 hours at room temperature with gentle agitation.[9]

  • Washing: The slide is washed with binding buffer to remove unbound proteins.

3. Detection of Binding:

  • Primary Antibody Incubation: The slide is incubated with a primary antibody that specifically recognizes the epitope tag on the target protein (e.g., anti-His antibody) for 1 hour at room temperature.

  • Washing: The slide is washed with binding buffer.

  • Secondary Antibody Incubation: The slide is incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Final Wash and Drying: The slide is washed and dried.

4. Data Acquisition and Analysis:

  • Scanning and Image Analysis: Follow the same procedure as in Protocol 1.

  • Data Normalization: Normalize the fluorescence intensity data.[6][7][8]

  • Binding Affinity Estimation: The dissociation constant (Kd) can be estimated by plotting the normalized fluorescence intensity against the protein concentration and fitting the data to a saturation binding curve.[10]

Mandatory Visualizations

G cluster_workflow Kinase Inhibitor Screening Workflow start Start: this compound Microarray rehydration Rehydration & Blocking start->rehydration kinase_reaction Kinase Reaction with Inhibitors rehydration->kinase_reaction wash1 Washing kinase_reaction->wash1 primary_ab Primary Antibody (Anti-Phospho-Lys) wash1->primary_ab wash2 Washing primary_ab->wash2 secondary_ab Fluorescent Secondary Antibody wash2->secondary_ab wash3 Washing & Drying secondary_ab->wash3 scan Fluorescence Scanning wash3->scan analysis Data Analysis (% Inhibition, IC50) scan->analysis end End: Inhibitor Potency analysis->end

Caption: Workflow for high-throughput kinase inhibitor screening.

G cluster_workflow Protein Binding Assay Workflow start Start: this compound Microarray rehydration Rehydration & Blocking start->rehydration protein_incubation Incubation with Target Proteins rehydration->protein_incubation wash1 Washing protein_incubation->wash1 primary_ab Primary Antibody (Anti-Tag) wash1->primary_ab wash2 Washing primary_ab->wash2 secondary_ab Fluorescent Secondary Antibody wash2->secondary_ab wash3 Washing & Drying secondary_ab->wash3 scan Fluorescence Scanning wash3->scan analysis Data Analysis (Binding Affinity, Kd) scan->analysis end End: Binding Partners & Affinity analysis->end

Caption: Workflow for high-throughput protein binding assays.

G cluster_pathway Hypothetical Signaling Cascade Involving this compound Phosphorylation ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor kinase_A Kinase A (Activated) receptor->kinase_A h_met_lys_oh This compound containing protein kinase_A->h_met_lys_oh Phosphorylation p_h_met_lys_oh Phosphorylated this compound containing protein effector Downstream Effector Protein p_h_met_lys_oh->effector Binding/Activation response Cellular Response (e.g., Gene Expression, Proliferation) effector->response

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note: Quantitative Analysis of H-Met-Lys-OH in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Met-Lys-OH (Methionyl-lysine) is comprised of the essential amino acids methionine and lysine (B10760008). Both amino acids are critical precursors for protein synthesis and play significant roles in cellular metabolism and signaling. Methionine is a key component in methylation processes, while lysine is crucial for protein structure and is a target for post-translational modifications. Given the biological importance of its constituent amino acids, the ability to accurately quantify this compound in biological matrices is essential for pharmacokinetic studies, biomarker discovery, and for understanding its physiological and pathological roles.

Amino acids are known to be key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. The presence of amino acids, including methionine and lysine, activates mTORC1, leading to downstream effects on protein synthesis.

This application note presents a robust and sensitive method for the quantitative analysis of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Signaling Pathway

The constituent amino acids of this compound, methionine and lysine, are known to activate the mTORC1 signaling pathway. This pathway is a master regulator of cell growth and protein synthesis. The diagram below illustrates the general mechanism of amino acid sensing leading to mTORC1 activation.

mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Amino Acids Amino Acids Transporter Amino Acid Transporters Amino Acids->Transporter e.g., Met, Lys mTORC1_inactive mTORC1 (inactive) Transporter->mTORC1_inactive Signal via intracellular sensors Lysosome Lysosome mTORC1_active mTORC1 (active) Lysosome->mTORC1_active Activation mTORC1_inactive->Lysosome Translocation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1_active->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Promotes

Caption: Amino Acid (Met, Lys) activation of the mTORC1 signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • H-Met-Lys(¹³C₆, ¹⁵N₂)-OH stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), >99% purity

  • Human plasma with K₂EDTA as anticoagulant

  • Methanol (MeOH), LC-MS grade

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • SIL-IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in the same manner.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of ACN:Water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the SIL-IS stock solution in 50:50 ACN:Water.

Sample Preparation Workflow

The sample preparation is based on a simple and efficient protein precipitation method to extract the analyte and internal standard from the plasma matrix.

Sample_Prep_Workflow Start Start: Human Plasma Sample (50 µL) Add_IS Add 10 µL of SIL-IS (100 ng/mL) Start->Add_IS Vortex1 Vortex (10 sec) Add_IS->Vortex1 Add_ACN Add 200 µL of cold ACN with 0.1% Formic Acid (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Application Notes and Protocols for H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Met-Lys-OH, a dipeptide composed of L-methionine and L-lysine, is a naturally occurring metabolite with potential applications in various research fields.[1] This document provides detailed application notes and protocols for the handling, storage, and experimental use of this compound. The information is intended to guide researchers on its safe and effective utilization in laboratory settings. While specific research on this dipeptide is limited, its biological role can be inferred from the known functions of its constituent amino acids, which are involved in crucial cellular processes such as protein synthesis, metabolic regulation, and antioxidant defense.[2][3][4]

Chemical and Physical Properties

This compound, also known as Methionyl-lysine, is a dipeptide with the following properties.[1]

PropertyValueReference
Molecular Formula C₁₁H₂₃N₃O₃S[1]
Molecular Weight 277.39 g/mol [1]
IUPAC Name (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[1]
CAS Number 45214-88-8[5]
Appearance Solid (likely a white to off-white powder)[1]
Solubility Expected to be soluble in aqueous solutions.[6]

Handling and Safety Precautions

Precaution CategoryRecommended Procedure
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
Ventilation Use in a well-ventilated area to avoid inhalation of dust.
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[5]
First Aid - Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
First Aid - Skin Contact Wash with soap and water.
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid - Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Disposal Dispose of in accordance with local, state, and federal regulations.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, based on the known roles of its constituent amino acids, L-methionine and L-lysine, several potential biological activities and signaling pathways can be inferred.

L-lysine is an essential amino acid crucial for protein synthesis and has been shown to play a role in calcium homeostasis and the immune response.[7] L-methionine, another essential amino acid, is a precursor for S-adenosylmethionine (SAM), a universal methyl donor, and is involved in antioxidant defense.[3][4] The dipeptide this compound is likely transported into cells via peptide transporters and then hydrolyzed into its constituent amino acids.

Based on the functions of related amino acids, this compound could potentially influence key cellular signaling pathways such as the mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and stress responses.[2]

Potential_Signaling_Pathway_of_this compound H_Met_Lys_OH This compound Peptide_Transporter Peptide Transporter H_Met_Lys_OH->Peptide_Transporter Uptake Cell_Membrane Intracellular_Peptidases Intracellular Peptidases Peptide_Transporter->Intracellular_Peptidases L_Methionine L-Methionine Intracellular_Peptidases->L_Methionine Hydrolysis L_Lysine L-Lysine Intracellular_Peptidases->L_Lysine Hydrolysis mTOR_Pathway mTOR Pathway L_Methionine->mTOR_Pathway Potential Modulation Antioxidant_Defense Antioxidant Defense L_Methionine->Antioxidant_Defense Contributes to L_Lysine->mTOR_Pathway Modulates AMPK_Pathway AMPK Pathway L_Lysine->AMPK_Pathway Potential Modulation Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Regulates Metabolic_Regulation Metabolic Regulation AMPK_Pathway->Metabolic_Regulation Regulates

Caption: Inferred signaling pathway for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound in various experimental systems.

Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water, phosphate-buffered saline (PBS), or cell culture medium) to create a concentrated stock solution (e.g., 10 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Culture Treatment

This protocol describes a general workflow for treating cultured cells with this compound to assess its biological effects.

Cell_Culture_Workflow Start Start: Seed Cells Incubate Incubate (e.g., 24h) Allow cells to adhere Start->Incubate Prepare_Media Prepare Treatment Media (Dilute this compound stock) Incubate->Prepare_Media Treat_Cells Treat Cells (Replace old media with treatment media) Prepare_Media->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Analysis Incubate_Treatment->Harvest_Cells Analysis Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) Harvest_Cells->Analysis End End Analysis->End

Caption: General workflow for cell culture experiments.
Cell Viability Assay (MTT Assay)

This assay can be used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis

This protocol can be used to investigate the effect of this compound on the expression or phosphorylation status of proteins in target signaling pathways (e.g., mTOR, AMPK).

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a dipeptide with potential for various research applications. While further studies are needed to fully elucidate its specific biological functions, the protocols and information provided in this document offer a foundation for its safe handling and experimental use. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for more detailed methodologies.

References

Troubleshooting & Optimization

Preventing methionine oxidation during H-Met-Lys-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the successful synthesis of the dipeptide H-Met-Lys-OH, with a specific focus on preventing the oxidation of the methionine residue.

Frequently Asked Questions (FAQs)

Q1: During the analysis of my synthesized this compound, I observed a significant peak with a +16 Da mass shift. What is this impurity?

A1: A +16 Da mass shift in your mass spectrometry analysis is the characteristic signature of methionine oxidation, where the thioether side chain of methionine is oxidized to methionine sulfoxide (B87167) (Met(O)). This is a common side reaction during peptide synthesis, particularly during the final cleavage step from the solid support.[1][2]

Q2: What are the primary causes of methionine oxidation during the synthesis of this compound?

A2: The thioether side chain of methionine is highly susceptible to oxidation.[1] The primary causes include:

  • Acidic Cleavage: The final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA) is the main stage where oxidation occurs.[3][4][5] Reactive species can be generated during this step that readily oxidize the methionine residue.

  • Atmospheric Oxygen: Prolonged exposure of the peptide to air, especially in solution, can contribute to oxidation.[6]

  • Reagent Purity: Impurities such as peroxides in solvents can also lead to unwanted oxidation.

Q3: Besides oxidation, are there other common side reactions I should be aware of when synthesizing methionine-containing peptides?

A3: Yes, another significant side reaction is the S-alkylation (specifically, tert-butylation) of the methionine residue. This occurs under acidic conditions, such as the final cleavage step, and results in the formation of a sulfonium (B1226848) salt.[3][4][7]

Q4: What are the most effective strategies to prevent methionine oxidation during synthesis?

A4: There are two primary strategies to counteract methionine oxidation:

  • Use of Scavengers in the Cleavage Cocktail: Incorporating antioxidants or reducing agents (scavengers) into the TFA cleavage cocktail is the most common preventative measure. These scavengers neutralize oxidative species as they form.[2]

  • "Oxidation-Reduction" Strategy: This involves intentionally using pre-oxidized Fmoc-Met(O)-OH during the synthesis. The resulting peptide, containing methionine sulfoxide, is often more soluble, which can aid in purification. The methionine sulfoxide is then reduced back to methionine in a subsequent step.[8]

Q5: Can oxidized methionine be reversed?

A5: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be done either post-cleavage in solution or in some cases, during the cleavage process itself by using specific reducing agents in the cleavage cocktail.[1][7] A common method involves using reagents like ammonium (B1175870) iodide and dimethylsulfide (DMS).[1][3]

Troubleshooting Guide

Problem 1: My mass spectrum shows a near 50:50 ratio of the desired this compound and the +16 Da oxidized product.

  • Primary Cause: This indicates significant oxidation during the final acidolytic cleavage step. Your cleavage cocktail likely lacked effective scavengers to protect the methionine residue.[1]

  • Solution: Employ a cleavage cocktail specifically designed to suppress methionine oxidation. For peptides that do not contain other sensitive residues like Cysteine (Cys) or Tryptophan (Trp), a standard scavenger cocktail can be used. For more complex peptides, a more robust cocktail is recommended.

Problem 2: I am still observing some level of oxidation even with scavengers in my cleavage cocktail.

  • Primary Cause: The scavenger concentration might be insufficient, the cleavage time might be too long, or the temperature might be too high, which can increase the rate of side reactions.[3]

  • Solutions:

    • Increase Scavenger Concentration: Ensure your scavengers are fresh and used in the recommended concentrations.

    • Optimize Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 6°C) to slow down the rate of both oxidation and S-alkylation.[3]

    • Use a More Robust Cocktail: Consider using a more complex and potent cleavage cocktail, such as Reagent H or a cocktail containing triphenylphosphine (B44618) (PPh₃) and trimethylsilyl (B98337) chloride (TMSCl).[4][5]

Problem 3: My crude peptide has poor solubility, making purification difficult.

  • Primary Cause: The peptide sequence itself may be hydrophobic or prone to aggregation.

  • Solution: Consider the "Oxidation-Reduction" strategy. Synthesize the peptide using Fmoc-Met(O)-OH. The resulting oxidized peptide is more polar and often exhibits improved solubility, which can significantly facilitate HPLC purification. After purification, the Met(O) residue can be quantitatively reduced back to Met.[8]

Quantitative Data on Cleavage Cocktails

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation.

Cleavage Cocktail Composition (v/v unless stated)Target Peptide% Oxidation ObservedReference
95% TFA, 2.5% H₂O, 2.5% TISAmyloid-beta (1-42)~50%[1]
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃Peptides without CysEradicated (0%)[2][4][5]
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃Peptides with CysEradicated (0%)[2][4][5]
Reagent H: TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)General Met-peptidesSignificantly reduced/eliminated[3][6]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl chloride, Me₂S (or DMS): Dimethylsulfide, PPh₃: Triphenylphosphine, EDT: 1,2-ethanedithiol.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.

  • Resin Preparation:

  • Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 15 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of the Second Amino Acid (Fmoc-Met-OH):

    • In a separate vessel, dissolve Fmoc-Met-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5x). Perform a Kaiser test to ensure complete coupling.

  • Final Fmoc Deprotection:

    • Repeat step 3 to remove the Fmoc group from the N-terminal methionine.

Protocol 2: Cleavage and Deprotection with Oxidation Prevention

This protocol uses a cleavage cocktail designed to eradicate methionine oxidation.

  • Reagent Preparation (Cleavage Cocktail A):

    • In a fume hood, prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v).

    • Just before use, dissolve Triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL.[2]

  • Cleavage Reaction:

    • Wash the dried peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide. Decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether.

    • Dry the final peptide product under a high vacuum.[6]

Protocol 3: Post-Synthesis Reduction of Methionine Sulfoxide

This protocol is for peptides synthesized using Fmoc-Met(O)-OH.

  • Reagents:

    • Crude or purified peptide containing Met(O)

    • Ammonium Iodide (NH₄I)

    • Dimethylsulfide (DMS)

    • Trifluoroacetic acid (TFA)

    • Cold diethyl ether

  • Reduction Procedure:

    • Dissolve the crude, oxidized peptide in TFA.

    • Add ammonium iodide and dimethylsulfide to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction's progress by HPLC to determine the optimal reaction time.

    • Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[2]

Visualizations

SPPS_Workflow Resin 1. Start with Resin Support Load_AA1 2. Load First AA (Fmoc-Lys(Boc)-OH) Resin->Load_AA1 Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotect1 Couple_AA2 4. Couple Second AA (Fmoc-Met-OH) Deprotect1->Couple_AA2 Deprotect2 5. Final Fmoc Deprotection Couple_AA2->Deprotect2 Cleave 6. Cleavage & Side Chain Deprotection Deprotect2->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Met_Oxidation_Pathway cluster_synthesis Synthesis & Cleavage cluster_prevention Prevention & Reversal Met Methionine Residue (-S-CH3) Cleavage Acidic Cleavage (TFA) MetO Methionine Sulfoxide (MetO) (+16 Da) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) Cleavage->ROS generates ROS->Met MetO->Met Reversal Scavengers Scavengers (DMS, TIS, PPh3) Scavengers->ROS neutralize Reduction Reduction (NH4I / DMS)

Caption: Methionine oxidation pathway and points of intervention.

Troubleshooting_Flowchart decision decision solution solution start Start Synthesis of This compound cleavage Perform Cleavage & Deprotection start->cleavage analysis Analyze Crude Product (Mass Spec) cleavage->analysis check_oxidation +16 Da Peak Present? analysis->check_oxidation no_oxidation Proceed to Purification check_oxidation->no_oxidation No oxidation_present Significant Oxidation Detected check_oxidation->oxidation_present Yes choose_strategy Choose Remediation Strategy oxidation_present->choose_strategy strategy1 Re-cleave with Optimized Cocktail choose_strategy->strategy1 Crude material available strategy2 Reduce Met(O) in Solution choose_strategy->strategy2 Purified Met(O) peptide desired strategy3 Re-synthesize with Fmoc-Met(O)-OH choose_strategy->strategy3 Poor solubility or re-synthesis needed solution1 Use Cocktail with PPh3/TMSCl strategy1->solution1 solution2 Use NH4I/DMS Reduction Protocol strategy2->solution2 solution3 Purify Oxidized Peptide, then Reduce strategy3->solution3

Caption: Troubleshooting decision tree for methionine oxidation.

References

Choosing the right protecting group for lysine in H-Met-Lys-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate protecting group for the ε-amino group of lysine (B10760008) during the solution-phase synthesis of the dipeptide H-Met-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing a methionine-containing peptide like this compound?

A1: The main challenges involve the methionine residue, which is susceptible to oxidation and S-alkylation. The thioether side chain of methionine can be oxidized to a sulfoxide (B87167) during synthesis and particularly during acidic deprotection steps.[1][2] Additionally, the use of acid-labile protecting groups can lead to the alkylation of the methionine sulfur by carbocations generated during deprotection.[2][3]

Q2: Which protecting group strategies are most suitable for the solution-phase synthesis of this compound?

A2: For the solution-phase synthesis of a dipeptide like this compound, two primary orthogonal strategies are recommended: the Boc/Z strategy and the Fmoc/Boc strategy.[4] Orthogonal protection allows for the selective removal of one protecting group without affecting others, which is crucial for a controlled synthesis.[5][6]

  • Boc/Z Strategy: This is a more traditional and cost-effective approach.[4] It uses an acid-labile tert-butyloxycarbonyl (Boc) group for the Nα-protection of methionine and a hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group for the ε-amino protection of lysine.[4]

  • Fmoc/Boc Strategy: This is a widely used modern strategy that employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-protection of methionine and an acid-labile Boc group for the ε-amino protection of lysine.[4] This strategy often results in higher yields and uses milder conditions for the deprotection of the growing peptide chain.[4]

Q3: How do I choose between the Boc/Z and Fmoc/Boc strategies?

A3: The choice depends on several factors, including the scale of your synthesis, cost considerations, and the presence of other functional groups. The Boc/Z strategy is often more economical for larger-scale syntheses.[4] However, the Fmoc/Boc strategy is generally preferred for its milder Nα-deprotection conditions (using a base like piperidine), which can be advantageous.[7] For the final deprotection in the Boc/Z strategy, catalytic hydrogenation is used, which avoids strong acids that can promote methionine side reactions.[4] In contrast, the final deprotection in the Fmoc/Boc strategy requires strong acid (like TFA) to remove the Boc group, necessitating the use of scavengers to protect the methionine residue.[1][]

Q4: What are the best protecting groups for the C-terminus of lysine during the synthesis?

A4: To prevent self-coupling, the C-terminal carboxylic acid of lysine must be protected, typically as an ester.[9][10] For the Boc/Z strategy, a methyl (OMe) or ethyl (OEt) ester is common, which is removed by saponification.[4] In the Fmoc/Boc strategy, a tert-butyl (OtBu) ester is often used, as it can be cleaved simultaneously with the lysine side-chain Boc group under acidic conditions.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Final Dipeptide

Potential Cause Troubleshooting Steps
Inefficient Coupling Select a high-efficiency coupling reagent like HATU, HBTU, or PyBOP, which often give faster reactions and higher yields than classic carbodiimides like DCC or EDC.[11][12] Ensure anhydrous conditions and use an appropriate base like DIPEA.
Incomplete Deprotection Monitor deprotection steps carefully using TLC or LC-MS. For Boc removal, ensure sufficient reaction time with TFA.[13] For Z group removal, ensure the catalyst is active and the hydrogen pressure is adequate.[14]
Purification Losses Significant product loss can occur during workup and purification. Optimize extraction and precipitation steps. For HPLC purification, use a suitable column and gradient to ensure good separation and recovery.[11]
Side Reactions Unwanted side reactions, such as racemization or reactions involving the lysine side chain, can consume starting materials. Using additives like HOBt or Oxyma Pure with carbodiimide (B86325) coupling agents can minimize racemization.[15][16]

Issue 2: Presence of a +16 Da Impurity in the Final Product

Potential Cause Troubleshooting Steps
Methionine Oxidation A +16 Da mass shift is characteristic of methionine oxidation to methionine sulfoxide (Met(O)).[17] This commonly occurs during final acidic cleavage (e.g., with TFA).[1] To prevent this, add scavengers to the cleavage cocktail.[17]
Preventative Measures For TFA cleavage, use a scavenger cocktail such as TFA/Water/TIS (95:2.5:2.5) or add antioxidants like dimethyl sulfide (B99878) (DMS) or ammonium (B1175870) iodide.[1][17]
Remedial Measures If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine in solution using reagents like ammonium iodide and dimethylsulfide.[1]

Issue 3: Incomplete Removal of the Z (Cbz) Group by Hydrogenation

Potential Cause Troubleshooting Steps
Catalyst Poisoning The sulfur in methionine can poison the Palladium catalyst (Pd/C), leading to incomplete or sluggish deprotection.[4]
Optimization Increase the catalyst loading (e.g., up to 1:1 weight ratio with the peptide). Ensure the catalyst is fresh and active. Use a different solvent if necessary. In some cases, transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) can be effective.[18]

Data Presentation

Table 1: Comparison of Protecting Group Strategies for this compound Synthesis

FeatureBoc/Z StrategyFmoc/Boc Strategy
Nα-Met Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nε-Lys Protection Z (benzyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Strong Acid (e.g., TFA)Mild Base (e.g., 20% piperidine (B6355638) in DMF)
Final Deprotection Catalytic Hydrogenation (H₂/Pd/C)Strong Acid (e.g., TFA with scavengers)
Advantages Cost-effective, avoids strong acid in final step.[4]Milder Nα-deprotection, often higher yields.[4]
Disadvantages Potential for catalyst poisoning by Met.[4]Final deprotection requires strong acid and scavengers to protect Met.[1]

Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCInexpensive and widely available.[12]High risk of racemization without additives; byproduct can be difficult to remove.[11]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh coupling efficiency, low racemization, fast reaction times.[12][15]More expensive; some have safety concerns.[11]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, avoids carcinogenic byproducts of older reagents.[12]Can be less reactive than HATU for some couplings.[11]

Experimental Protocols

Protocol 1: Boc/Z Strategy for this compound Synthesis
  • Protection of Lysine: Protect the C-terminus of H-Lys-OH as a methyl ester to yield H-Lys-OMe. Then, protect the ε-amino group with a Z group using benzyl (B1604629) chloroformate to obtain H-Lys(Z)-OMe.

  • Protection of Methionine: Protect the Nα-amino group of methionine with a Boc group using di-tert-butyl dicarbonate (B1257347) to yield Boc-Met-OH.

  • Coupling:

    • Dissolve Boc-Met-OH (1.1 eq) and a coupling agent like HBTU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 5 minutes.

    • Add H-Lys(Z)-OMe (1.0 eq) to the mixture.

    • Stir at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Work up the reaction by aqueous extraction to isolate the protected dipeptide, Boc-Met-Lys(Z)-OMe.

  • Saponification:

    • Dissolve the protected dipeptide in a mixture of MeOH and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the ester is hydrolyzed.

    • Neutralize with dilute HCl and remove the methanol (B129727) under reduced pressure to obtain Boc-Met-Lys(Z)-OH.[4]

  • Final Deprotection:

    • Dissolve Boc-Met-Lys(Z)-OH in methanol.

    • Add 10% Pd/C catalyst (consider a higher loading, e.g., 20-50% by weight).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[4]

    • Filter through Celite to remove the catalyst and concentrate the filtrate to yield this compound.

Protocol 2: Fmoc/Boc Strategy for this compound Synthesis
  • Protection of Lysine: Protect the C-terminus of H-Lys(Boc)-OH as a tert-butyl ester to yield H-Lys(Boc)-OtBu.

  • Protection of Methionine: Protect the Nα-amino group of methionine with an Fmoc group using Fmoc-OSu to yield Fmoc-Met-OH.

  • Coupling:

    • Dissolve Fmoc-Met-OH (1.1 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 5 minutes.

    • Add H-Lys(Boc)-OtBu (1.0 eq) to the mixture.

    • Stir at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

    • Work up the reaction by aqueous extraction to isolate the protected dipeptide, Fmoc-Met-Lys(Boc)-OtBu.

  • Fmoc Deprotection:

    • Dissolve the protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the crude H-Met-Lys(Boc)-OtBu.[4]

  • Final Deprotection:

    • Dissolve the crude dipeptide in a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5).[4]

    • Stir at room temperature for 2-3 hours.

    • Concentrate the reaction mixture and precipitate the product with cold diethyl ether.

    • Collect the precipitate by centrifugation and dry under vacuum to yield this compound as a TFA salt.

Mandatory Visualizations

SynthesisWorkflow_Boc_Z Met H-Met-OH BocMet Boc-Met-OH Met->BocMet Boc₂O Lys H-Lys-OH LysZOMe H-Lys(Z)-OMe Lys->LysZOMe 1. MeOH/SOCl₂ 2. Cbz-Cl ProtectedDipeptide Boc-Met-Lys(Z)-OMe BocMet->ProtectedDipeptide Coupling (HBTU/DIPEA) LysZOMe->ProtectedDipeptide Coupling (HBTU/DIPEA) SaponifiedDipeptide Boc-Met-Lys(Z)-OH ProtectedDipeptide->SaponifiedDipeptide Saponification (LiOH) FinalProduct This compound SaponifiedDipeptide->FinalProduct Deprotection (H₂/Pd-C)

Caption: Boc/Z strategy workflow for this compound synthesis.

SynthesisWorkflow_Fmoc_Boc Met H-Met-OH FmocMet Fmoc-Met-OH Met->FmocMet Fmoc-OSu LysBoc H-Lys(Boc)-OH LysBocOtBu H-Lys(Boc)-OtBu LysBoc->LysBocOtBu Isobutylene, H⁺ ProtectedDipeptide Fmoc-Met-Lys(Boc)-OtBu FmocMet->ProtectedDipeptide Coupling (HATU/DIPEA) LysBocOtBu->ProtectedDipeptide Coupling (HATU/DIPEA) AmineFreeDipeptide H-Met-Lys(Boc)-OtBu ProtectedDipeptide->AmineFreeDipeptide Fmoc Deprotection (20% Piperidine) FinalProduct This compound AmineFreeDipeptide->FinalProduct Final Deprotection (TFA/Scavengers)

Caption: Fmoc/Boc strategy workflow for this compound synthesis.

DecisionTree start Choose Protecting Group Strategy for this compound cost Is cost a major factor? start->cost scale Large-scale synthesis? cost->scale Yes fmoc_boc Consider Fmoc/Boc Strategy cost->fmoc_boc No boc_z Consider Boc/Z Strategy scale->boc_z Yes scale->fmoc_boc No catalyst Concerned about catalyst poisoning by Methionine? boc_z->catalyst catalyst->fmoc_boc Yes strong_acid Prefer to avoid strong acid in the final step? catalyst->strong_acid No strong_acid->boc_z Yes strong_acid->fmoc_boc No

Caption: Decision tree for selecting a protecting group strategy.

References

Technical Support Center: Optimizing Cleavage of H-Met-Lys-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of the dipeptide H-Met-Lys-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving a methionine-containing peptide like this compound?

A1: The main challenge is the oxidation of the methionine thioether side chain to form methionine sulfoxide (B87167) (Met(O)).[1][2] This results in a mass increase of +16 Da in the final product and is a common side reaction during the acidic conditions of cleavage, particularly with trifluoroacetic acid (TFA).[1][3]

Q2: How do I select the appropriate cleavage cocktail for this compound?

A2: The choice of cleavage cocktail is critical and depends on preventing methionine oxidation. While a standard minimalist cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) is suitable for simple peptides, it is not recommended for methionine-containing peptides as it does not prevent oxidation.[4][5] For this compound, a specialized cocktail containing scavengers designed to protect methionine is necessary. Reagent H is specifically formulated to minimize methionine side-chain oxidation.[1][6][7] Alternatively, Reagent K is a robust, general-purpose cocktail for peptides with various sensitive residues, including methionine.[4][8]

Q3: How can I confirm if methionine oxidation has occurred?

A3: The most effective way to detect methionine oxidation is through mass spectrometry analysis of the crude peptide. The formation of methionine sulfoxide will result in a mass addition of +16 Da to the expected molecular weight of your peptide.[1][3]

Q4: Is it possible to reverse methionine oxidation after the peptide has been cleaved?

A4: Yes, it is often possible to reduce methionine sulfoxide (Met(O)) back to methionine. This can be achieved by treating the peptide with a solution containing reagents like ammonium (B1175870) iodide and dimethylsulfide (DMS).[3] Another method involves using dithiothreitol (B142953) (DTT).[1] This is often a more practical approach than re-synthesizing the entire peptide.[3]

Q5: What could be the cause of low peptide yield after cleavage?

A5: Low peptide yield can stem from several factors. The most common cause is incomplete cleavage from the resin.[5] This can be due to degraded reagents (especially TFA), insufficient reaction time, or a cleavage cocktail not suited for the peptide-resin linker.[5][9] To diagnose this, you can perform a post-cleavage Kaiser test on the resin beads; a blue color indicates that the peptide is still attached.[5] If cleavage is incomplete, you can subject the resin to a second cleavage step with a fresh cocktail.[10][11]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Mass spectrum shows a significant peak at M+16 Da .Oxidation of the methionine residue to methionine sulfoxide (Met(O)).[1][3]Use a specialized cleavage cocktail designed to prevent oxidation, such as Reagent H .[6][7] Ensure all reagents are fresh and consider blanketing the reaction with nitrogen.[12][13] If oxidation has already occurred, perform a reduction step on the cleaved peptide.[3]
Low or no peptide yield after precipitation with cold ether.Incomplete Cleavage: Reaction time was too short, TFA was degraded, or the cocktail was inappropriate.[5] Precipitation Failure: The peptide may be very small and/or hydrophilic, making precipitation in ether difficult.Confirm incomplete cleavage with a post-cleavage Kaiser test on the resin.[5] Re-cleave the resin with a fresh batch of a more potent cocktail for an extended period (e.g., 3-4 hours).[10] For precipitation issues, reduce the TFA volume under a nitrogen stream before adding cold ether.[10]
The final product shows low purity with multiple unidentified peaks.Incomplete removal of protecting groups: The Boc group on the lysine (B10760008) side chain may not be fully removed. Side reactions: Besides oxidation, reactive cations from protecting groups can cause other modifications if not properly scavenged.[14]Extend the cleavage reaction time to 3-4 hours and ensure the TFA concentration is sufficient (>90%).[15] Use a comprehensive scavenger cocktail like Reagent K or H that contains multiple scavengers to quench reactive species.[1][4]

Cleavage Cocktail Compositions

The following table summarizes the compositions of recommended cleavage cocktails for peptides with sensitive residues like methionine.

Reagent Composition (v/v/w) Primary Use & Characteristics
Minimalist Cocktail TFA / H₂O / TIS (95:2.5:2.5)Suitable for simple peptides without sensitive residues like Met, Cys, or Trp.[11] Not recommended for this compound.
Reagent K TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A general-purpose and effective reagent for peptides containing combinations of sensitive residues (Cys, Met, Trp, Tyr).[4][8]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / Dimethylsulfide (DMS) / Ammonium Iodide (81:5:5:2.5:3:2:1.5)Specifically designed to prevent the oxidation of methionine residues during cleavage.[1][6][7]
Low Odor (Reagent B) TFA / Phenol / H₂O / TIS (88:5:5:2)An alternative to thiol-containing cocktails to reduce odor, but it will not prevent methionine oxidation.[4][11]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Cleavage of this compound from Wang Resin using Reagent H

This protocol is optimized to prevent the oxidation of the methionine residue.

Materials:

  • Dried H-Met-Lys(Boc)-OH-Wang resin

  • Reagent H cleavage cocktail (see table above for composition)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA), reagent grade

  • Ice-cold methyl tert-butyl ether or diethyl ether

  • Reaction vessel with a sintered glass funnel

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and then dry it completely under a high vacuum for at least 3 hours.[14]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the Reagent H cocktail just before use. For 100 mg of resin, prepare approximately 2-3 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared Reagent H to the dried resin. Ensure the resin is fully suspended. Gently agitate the mixture at room temperature for 2-3 hours.[8][9] For peptides with multiple sensitive residues, the time can be extended.

  • Peptide Filtration: After the reaction is complete, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.[9]

  • Resin Washing: Wash the resin 2-3 more times with a small volume of fresh TFA (approx. 0.5 mL each) and combine all the filtrates.[9]

  • Peptide Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.[9] A white precipitate of the crude peptide should form.

  • Incubation: Place the ether suspension at -20°C for at least 1 hour to maximize precipitation.[9]

  • Peptide Isolation & Washing: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (e.g., by HPLC and mass spectrometry) and purification.

Diagrams

Cleavage_Workflow cluster_prep Preparation cluster_process Processing cluster_result Result Resin Peptide-Resin (H-Met-Lys(Boc)-Wang) Cocktail Add Cleavage Cocktail (e.g., Reagent H) Reaction Cleavage Reaction (2-3 hours, RT) Cocktail->Reaction Suspend Filter Filter & Wash Resin Reaction->Filter Separate Precipitate Precipitate in Cold Ether Filter->Precipitate Collect Filtrate Isolate Centrifuge & Wash Peptide Pellet Precipitate->Isolate Collect Precipitate Peptide Crude Peptide (this compound) Isolate->Peptide Dry

Caption: General workflow for the cleavage and isolation of this compound from the resin.

Side_Reaction_Pathway cluster_main Main Cleavage Process cluster_side Potential Side Reaction Met_Peptide Resin-Bound Peptide with Methionine TFA TFA Cleavage Met_Peptide->TFA Treatment Met_Oxidized Oxidized Peptide (Met(O), +16 Da) Cleaved_Peptide Desired Peptide (this compound) TFA->Cleaved_Peptide Successful Cleavage Oxidizing_Species Oxidizing Species (Generated during cleavage) TFA->Oxidizing_Species Oxidizing_Species->Met_Oxidized Oxidation Scavengers Scavengers in Reagent H (DMS, NH4I, Thioanisole) Scavengers->Oxidizing_Species Neutralize

Caption: Diagram of methionine oxidation side reaction and the protective role of scavengers.

References

Troubleshooting low yield in solid-phase synthesis of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of H-Met-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving synthesis outcomes.

Troubleshooting Guide: Low Yield of this compound

Low yield is a frequent issue in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to diagnose and resolve the potential causes for a lower-than-expected yield of this compound.

Initial Assessment: Where did the loss occur?

The first step is to determine whether the low yield is due to inefficient synthesis on the solid support or problems during the final cleavage and work-up.

  • Recommendation: Perform a test cleavage on a small amount of the dried peptide-resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[1]

    • If the target mass is present: The synthesis was at least partially successful, and the issue may lie with the cleavage process or subsequent work-up.

    • If the target mass is absent or very low: The problem likely occurred during the synthesis steps (coupling or deprotection).

Below is a troubleshooting workflow to help pinpoint the issue:

TroubleshootingWorkflow start Low Yield of this compound test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage synthesis_issue Problem Area: On-Resin Synthesis test_cleavage->synthesis_issue Target mass absent/low cleavage_issue Problem Area: Cleavage/Work-up test_cleavage->cleavage_issue Target mass present check_coupling Check Coupling Efficiency (Kaiser Test on Resin after coupling) synthesis_issue->check_coupling check_deprotection Check Fmoc Deprotection (Kaiser Test after deprotection / UV monitoring) synthesis_issue->check_deprotection check_cleavage_cocktail Review Cleavage Cocktail & Conditions cleavage_issue->check_cleavage_cocktail check_workup Review Work-up Procedure (Precipitation, Washing) cleavage_issue->check_workup incomplete_coupling Incomplete Coupling Suspected (Positive Kaiser Test after coupling) check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection Suspected (Negative Kaiser Test after deprotection) check_deprotection->incomplete_deprotection extend_coupling Solution: - Extend coupling time - Double couple - Check coupling reagents incomplete_coupling->extend_coupling end Improved Yield extend_coupling->end extend_deprotection Solution: - Extend deprotection time - Use fresh piperidine (B6355638) solution - Consider stronger base (e.g., DBU) incomplete_deprotection->extend_deprotection extend_deprotection->end cleavage_protocol Cleavage Protocol Issue? check_cleavage_cocktail->cleavage_protocol workup_protocol Peptide Precipitation/Loss Issue? check_workup->workup_protocol optimize_cleavage Solution: - Ensure fresh TFA & scavengers - Optimize scavenger cocktail for Met - Ensure adequate cleavage time cleavage_protocol->optimize_cleavage optimize_cleavage->end optimize_workup Solution: - Use ice-cold ether - Ensure sufficient precipitation time - Careful decanting/washing workup_protocol->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Category 1: On-Resin Synthesis Issues

Q1: My Kaiser test is positive (blue beads) after the coupling step for either Met or Lys. What does this mean and how do I fix it?

A positive Kaiser test after coupling indicates the presence of unreacted primary amines, meaning the coupling reaction was incomplete.[1] This will lead to truncated sequences (e.g., H-Lys-OH only) and a lower yield of the final this compound product.

Solutions:

  • Extend Coupling Time: Increase the reaction time for the coupling step.

  • Double Couple: After the initial coupling reaction, drain the reagents and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.

  • Check Reagents: Ensure your amino acid derivatives and coupling reagents (e.g., HBTU, HATU) are not degraded. Use fresh, high-quality reagents.[2]

Q2: My Kaiser test is negative (yellow/colorless beads) after the Fmoc-deprotection step. What is the problem?

A negative Kaiser test after the deprotection step signifies that the Fmoc protecting group was not completely removed.[3] This prevents the subsequent amino acid from being coupled, leading to deletion sequences and a significantly lower yield.

Solutions:

  • Increase Deprotection Time: Extend the treatment time with the piperidine solution. Standard protocols may be insufficient for some sequences.[3][4]

  • Use Fresh Reagents: Piperidine can degrade over time. Ensure you are using a fresh 20% piperidine in DMF solution.[3]

  • Consider a Stronger Base: For difficult deprotections, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[5]

Category 2: Methionine-Specific Side Reactions

Q3: My mass spectrometry results show a peak at +16 Da from my target mass. What is this impurity?

A mass increase of 16 Da corresponds to the oxidation of the methionine thioether side chain to methionine sulfoxide (B87167) (Met(O)).[6] This is a very common side reaction, especially during the final acidolytic cleavage step with TFA.[7][8][9]

Solutions:

  • Use Scavengers: Incorporate reducing agents into your cleavage cocktail to suppress oxidation. Dithiothreitol (DTT) is a common choice.[9]

  • Specialized Cleavage Cocktails: For peptides highly prone to methionine oxidation, consider using specialized cocktails like Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I).[10][11] Recent studies have also shown that cleavage solutions containing TMSCl and PPh3 can effectively eliminate oxidation.[7][8][12]

Cleavage Cocktail ComponentPurpose for Methionine
Thioanisole Scavenger, reduces oxidation.
1,2-Ethanedithiol (EDT) Scavenger, helps prevent S-alkylation.
Dimethylsulfide (DMS) Suppresses oxidation and S-alkylation.[6]
Ammonium Iodide (NH₄I) Helps reduce any Met(O) that has formed.[6]

Q4: I see a peak at +56 Da in my MS analysis. What could this be?

A mass increase of 56 Da is indicative of S-alkylation, specifically the tert-butylation of the methionine side chain.[7][8] This occurs when the tert-butyl cations, generated from the cleavage of the Lys(Boc) protecting group, alkylate the nucleophilic thioether of methionine. This side reaction is acid-catalyzed and common during TFA cleavage.[7][8]

Solutions:

  • Effective Scavenging: The key is to efficiently trap the tert-butyl cations. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail for this dipeptide would be TFA/H₂O/TIS.

  • Temperature Control: S-alkylation is faster at higher temperatures. Performing the cleavage at a lower temperature can help minimize this side reaction.[8]

Category 3: Cleavage and Work-up

Q5: The overall yield is very low, but my test cleavage showed the product was synthesized. What could be wrong with my cleavage or work-up?

If the peptide is successfully synthesized on the resin, low yield points to issues in the final stages.

Potential Causes & Solutions:

  • Incomplete Cleavage: The peptide is not being efficiently cleaved from the resin.

    • Ensure adequate resin swelling: Before cleavage, swell the resin in a suitable solvent like DCM.[13]

    • Sufficient Cleavage Time: Ensure the cleavage reaction runs for an adequate amount of time (typically 1.5-3 hours).[13]

    • Fresh Reagents: Use fresh, high-quality TFA. Degraded acid is less effective.[13]

  • Poor Peptide Precipitation: The peptide is not precipitating efficiently from the cleavage solution.

    • Use Ice-Cold Ether: Add the TFA filtrate dropwise to a significantly larger volume (at least 10-fold) of ice-cold diethyl ether.[13]

    • Allow Sufficient Time: Let the mixture stand at a low temperature to maximize precipitation.

  • Loss During Washing: The peptide pellet is being lost during the washing steps.

    • Careful Handling: Be meticulous when decanting the ether after centrifugation to avoid disturbing the peptide pellet.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test detects free primary amines on the resin.

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. 1 ml of this solution is then diluted in 49 ml of pyridine.

  • Solution B: 1 g of Ninhydrin dissolved in 20 ml of n-butanol.

  • Solution C: 80 g of Phenol dissolved in 20 ml of n-butanol.

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the tube at 120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

  • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[3]

Protocol 2: Standard Fmoc Deprotection

Reagent:

  • 20% (v/v) piperidine in high-purity DMF.

Procedure:

  • Drain the solvent from the peptide-resin.

  • Add the 20% piperidine solution to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh aliquot of 20% piperidine solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[14]

Protocol 3: Cleavage of H-Met-Lys(Boc)-OH from Resin

This protocol uses a standard scavenger cocktail to minimize side reactions.

Reagents:

  • Cleavage Cocktail (Reagent K adapted): 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Prepare fresh in a fume hood.

  • Dichloromethane (DCM)

  • Ice-cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Swell the resin with DCM for 20-30 minutes.

  • Filter to remove the DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin).

  • Agitate the mixture gently at room temperature for 2-3 hours.[15]

  • Filter the mixture to separate the resin beads, collecting the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Add the combined filtrate dropwise into a centrifuge tube containing at least a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.[13]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether. Wash the peptide pellet twice more with cold ether.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization of Key Processes

SPPS_Cycle cluster_0 SPPS Cycle for this compound cluster_1 Final Cleavage & Deprotection Resin Start: Resin-Linker-Lys(Boc)-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Met-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Peptide_Resin Result: Resin-Linker-Lys(Boc)-Met-Fmoc Wash2->Final_Peptide_Resin Cleavage 3. Cleavage & Deprotection (TFA + Scavengers) Final_Peptide_Resin->Cleavage Precipitation 4. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Final_Product Final Product: this compound Precipitation->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

References

Identifying and minimizing side reactions in H-Met-Lys-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of the dipeptide H-Met-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most critical side reactions to consider during the synthesis of this compound?

A1: The two primary side reactions of concern are the oxidation of the methionine residue and unwanted reactions at the ε-amino group of the lysine (B10760008) side chain. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during cleavage from the resin.[1][2] The nucleophilic ε-amino group of lysine can lead to side chain couplings or cyclizations if not properly protected.[3][4]

Q2: How can I detect the oxidation of the methionine residue in my product?

A2: Methionine oxidation to methionine sulfoxide (B87167) (Met(O)) results in a mass increase of +16 Da. This can be readily detected using mass spectrometry (MS).[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used, as the oxidized peptide will typically have a different retention time than the desired product.[2][5]

Q3: What strategies can I employ to prevent methionine oxidation during synthesis and cleavage?

A3: The most effective strategy is the addition of antioxidants or scavengers to the cleavage cocktail.[1] Common and effective scavengers include:

  • Ammonium (B1175870) Iodide (NH₄I) and Dimethylsulfide (DMS): This combination is effective at reducing or eliminating the formation of methionine sulfoxide.[1][2]

  • Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): This combination has also been shown to be highly effective in preventing methionine oxidation.[1][6]

It is also good practice to use degassed solvents and maintain an inert atmosphere during the synthesis to minimize exposure to oxygen.[2]

Q4: I have already synthesized my peptide and confirmed methionine oxidation. Can this be reversed?

A4: Yes, methionine sulfoxide can often be reduced back to methionine. A common method involves treating the oxidized peptide with a solution containing ammonium iodide and dimethylsulfide in trifluoroacetic acid (TFA).[1]

Q5: Why is protection of the lysine side chain necessary?

A5: The ε-amino group of lysine is nucleophilic and can participate in unwanted reactions, such as acylation by the activated carboxyl group of the incoming amino acid, leading to branched peptides.[3][7] Proper protection of this group is essential to ensure the formation of the correct linear peptide sequence.

Q6: What are the common protecting groups for the lysine side chain, and how do I choose the right one?

A6: The choice of protecting group depends on the overall synthetic strategy (e.g., Fmoc or Boc chemistry).

  • For Fmoc-based solid-phase peptide synthesis (SPPS): The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the lysine side chain. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under the final acidic conditions (e.g., TFA).[7][8]

  • For Boc-based SPPS: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is frequently used. It is stable to the mildly acidic conditions used for Boc group removal but is cleaved by strong acids like HF used in the final cleavage step.[9]

The key is to use an "orthogonal" protecting group that is stable during the main chain elongation steps but can be removed at the appropriate time.[10]

Troubleshooting Guides

Problem 1: Mass spectrometry analysis of my final product shows a peak at +16 Da from the expected mass.

  • Probable Cause: This indicates the oxidation of the methionine residue to methionine sulfoxide (Met(O)).[1] This is a common side reaction, often occurring during the final acidic cleavage step.[6]

  • Solution:

    • Prevention in future syntheses: Incorporate scavengers into your cleavage cocktail. Refer to the table below for recommended cocktails.

    • Reduction of existing oxidized product: The oxidized peptide can be reduced back to methionine. A typical procedure involves dissolving the crude peptide in TFA and treating it with ammonium iodide and dimethylsulfide.[1]

Problem 2: My final product shows multiple peaks in the HPLC chromatogram with similar mass, and the overall yield is low.

  • Probable Cause: This could be due to incomplete coupling reactions or side reactions at the lysine side chain, leading to the formation of deletion sequences or branched peptide impurities.[8][11] If the ε-amino group of lysine is not properly protected, it can be acylated, leading to a heterogeneous product mixture.[3]

  • Solution:

    • Verify Lysine Protection: Ensure that the Fmoc-Lys(Boc)-OH or Boc-Lys(Z)-OH used in your synthesis is of high quality and that the protecting group is intact.

    • Optimize Coupling: For sterically hindered couplings, consider using a more potent activating agent like HATU.[12] Double coupling, where the coupling step is repeated, can also help to drive the reaction to completion.[13]

    • Monitor Reactions: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step before proceeding to the next.[13]

Problem 3: During the synthesis of this compound, I observe the formation of a diketopiperazine.

  • Probable Cause: Diketopiperazine formation is a common side reaction at the dipeptide stage, especially when using Fmoc chemistry. It involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin and termination of the peptide chain.[14]

  • Solution:

    • Choice of Resin: When using an Fmoc/tBu strategy, synthesizing on a 2-chlorotrityl chloride resin is recommended. The steric hindrance of the resin linkage helps to suppress diketopiperazine formation.[14][15]

    • Coupling Conditions: Use a pre-activated ester of the second amino acid to speed up the coupling reaction, minimizing the time the N-terminal amine is exposed, which can initiate cyclization.

Data Presentation

Table 1: Common Scavenger Cocktails for Preventing Methionine Oxidation During TFA Cleavage

Scavenger Cocktail ComponentsTypical Composition (v/v)Key AdvantagesReference(s)
TFA / TIS / H₂O / DMS / NH₄IVaries; often added as solidsHighly effective in eliminating methionine sulfoxide formation.[1],[2]
TFA / Anisole / TMSCl / Me₂S / TISVariesEradicates oxidation and reduces S-alkylation of methionine.[6]
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with sensitive residues.[15]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethylsulfide, EDT: 1,2-Ethanedithiol.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis on a 2-chlorotrityl chloride resin.

  • Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH):

    • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

    • Dissolve Fmoc-Lys(Boc)-OH (2 eq.) and N,N-diisopropylethylamine (DIPEA) (4 eq.) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DCM and methanol, then dry under vacuum.[15]

  • Fmoc Deprotection:

    • Swell the resin in dimethylformamide (DMF).

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF.

    • Confirm the presence of free primary amines with a Kaiser test.[15]

  • Coupling of Second Amino Acid (Fmoc-Met-OH):

    • In a separate vessel, dissolve Fmoc-Met-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a Kaiser test to ensure complete coupling.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Methionine.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry.

    • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, with added scavengers for methionine).[15]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.[16]

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC on a C18 column.[15]

    • Lyophilize the pure fractions to obtain the final this compound product.

Protocol 2: Reduction of Methionine Sulfoxide

  • Dissolve the crude, oxidized peptide in TFA.

  • Add ammonium iodide and dimethylsulfide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reduction is complete, precipitate the peptide in cold diethyl ether.

  • Collect and wash the peptide pellet.[1]

Visualizations

H_Met_Lys_OH_Synthesis_Workflow start Start: 2-Chlorotrityl Chloride Resin load_lys 1. Load Fmoc-Lys(Boc)-OH start->load_lys deprotect_lys 2. Fmoc Deprotection (20% Piperidine/DMF) load_lys->deprotect_lys couple_met 3. Couple Fmoc-Met-OH (HATU/DIPEA) deprotect_lys->couple_met deprotect_met 4. Final Fmoc Deprotection couple_met->deprotect_met cleave 5. Cleavage & Deprotection (TFA + Scavengers) deprotect_met->cleave purify 6. HPLC Purification cleave->purify product This compound purify->product

Caption: Workflow for the solid-phase synthesis of this compound.

Side_Reactions_H_Met_Lys_OH cluster_met Methionine Side Reactions cluster_lys Lysine Side Reactions cluster_general General Side Reactions synthesis This compound Synthesis oxidation Oxidation (+16 Da) synthesis->oxidation During Cleavage s_alkylation S-Alkylation synthesis->s_alkylation During Cleavage incomplete_protection Incomplete Side-Chain Protection synthesis->incomplete_protection Leads to diketopiperazine Diketopiperazine Formation synthesis->diketopiperazine At Dipeptide Stage racemization Racemization synthesis->racemization During Activation branched_peptide Branched Peptide Formation incomplete_protection->branched_peptide

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Logic start Problem Detected ms_plus_16 MS shows +16 Da peak? start->ms_plus_16 hplc_multiple_peaks Multiple HPLC peaks? start->hplc_multiple_peaks ms_plus_16->hplc_multiple_peaks No met_oxidation Methionine Oxidation ms_plus_16->met_oxidation Yes lys_side_reaction Lysine Side Reaction or Incomplete Coupling hplc_multiple_peaks->lys_side_reaction Yes solution_met Solution: - Add scavengers to cleavage cocktail - Reduce oxidized product met_oxidation->solution_met solution_lys Solution: - Verify Lys protection - Optimize coupling (e.g., HATU) - Use Kaiser test lys_side_reaction->solution_lys

Caption: Troubleshooting workflow for this compound synthesis issues.

References

Technical Support Center: HPLC Purification of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of the dipeptide H-Met-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this peptide.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to purify by reversed-phase HPLC?

A1: The dipeptide this compound presents several challenges for reversed-phase HPLC (RP-HPLC) purification primarily due to its chemical properties. The lysine (B10760008) residue provides a basic side chain, making the peptide highly polar. This can lead to poor retention on non-polar C18 columns.[1] Additionally, the methionine residue is susceptible to oxidation, which can result in the formation of impurities like methionine sulfoxide (B87167), complicating the separation.[2][3]

Q2: What are the common impurities I might see in my crude this compound sample?

A2: Common impurities in synthetic peptides like this compound can include:

  • Synthesis-related impurities: These can be truncated or deletion sequences that arise during peptide synthesis.[4]

  • Degradation products: The methionine residue can oxidize to methionine sulfoxide and methionine sulfone.[3][5] The lysine side chain can also undergo modifications.[6]

  • Incomplete deprotection: Residual protecting groups from the synthesis can lead to a variety of related impurities.[7]

Q3: What is a good starting point for an RP-HPLC method for this compound?

A3: A good starting point for purifying this compound is to use a C18 column with a water/acetonitrile (B52724) mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).[1] TFA helps to increase the hydrophobicity of the polar peptide, improving its retention on the column.[1] A shallow gradient of increasing acetonitrile concentration is recommended to achieve good separation.

Q4: How can I confirm the identity of my purified this compound and any impurities?

A4: The most effective way to confirm the identity of your main peak and any impurities is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] This technique provides the molecular weight of the eluting compounds, allowing you to confirm that your main peak corresponds to this compound and to identify potential impurities based on their mass.

Q5: My sample recovery is very low after purification. What could be the cause?

A5: Low sample recovery can be due to several factors. The peptide may be adsorbing to the HPLC system components or the column itself. Using a different column or adding a small amount of an organic solvent to the sample before injection can sometimes help. It is also possible that the peptide is precipitating in the sample loop if the injection solvent is not compatible with the mobile phase.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC purification of this compound in a question-and-answer format.

Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My main peak for this compound is tailing significantly. What can I do to improve the peak shape?

A: Peak tailing for basic peptides like this compound is often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing.[9]

  • Optimize Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically around 2-3 with TFA) to fully protonate the lysine side chain and minimize interactions with silanols.[10]

  • Increase Ion-Pairing Agent Concentration: A slightly higher concentration of TFA (e.g., 0.1%) can sometimes improve peak shape.

  • Try a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for peptide separations with better end-capping.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or sample concentration.

Q: All the peaks in my chromatogram are fronting or split. What is the likely cause?

A: When all peaks are affected, the problem is often related to the column or the sample solvent.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause peak distortion.[10][11] Backflushing the column (if the manufacturer's instructions permit) may help. If a void has formed, the column may need to be replaced.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting.[11] Whenever possible, dissolve your sample in the initial mobile phase.

Resolution and Purity Issues

Q: I'm having trouble separating this compound from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution often requires adjusting the selectivity of your separation.

  • Shallow the Gradient: A slower, more shallow gradient can increase the separation between closely eluting peaks.[12]

  • Change the Organic Modifier: While acetonitrile is common, switching to a different organic solvent like methanol (B129727) can alter the selectivity of the separation.[13]

  • Adjust the Mobile Phase pH: A small change in pH can sometimes significantly impact the retention times of peptides and impurities, leading to better separation.[13]

Q: I've identified an impurity with a +16 Da mass difference from my main peak. What is it and how can I minimize it?

A: A +16 Da mass difference is characteristic of oxidation, likely of the methionine residue to methionine sulfoxide.[3][5]

  • Use Fresh Solvents: Prepare mobile phases fresh daily to minimize dissolved oxygen.

  • Minimize Sample Exposure: Keep the sample cool and protected from light before injection to reduce the risk of oxidation.

  • Consider Antioxidants: In some cases, adding a small amount of an antioxidant to the sample can help, but this should be done with caution as it can complicate the chromatogram.

Quantitative Data Summary
ChallengeParameter to AdjustTypical Starting ValueRecommended AdjustmentExpected Outcome
Poor Retention Ion-Pairing Agent0.05% TFAIncrease to 0.1% TFAIncreased retention and improved peak shape.[1]
Peak Tailing Mobile Phase pHUnbufferedAdjust to pH 2-3 with TFASharper, more symmetrical peaks.[10]
Low Resolution Gradient Slope5-95% B in 20 min20-50% B in 40 min (example)Better separation of closely eluting peaks.[12]
Methionine Oxidation Sample HandlingStored at room tempStore at 2-8°C, use freshReduced formation of oxidized impurities.[14]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Purification

This protocol provides a general starting point for the reversed-phase HPLC purification of this compound.

  • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or larger for preparative).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust for other column dimensions).

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]

Protocol 2: LC-MS Analysis for Peak Identification

To identify unknown peaks, couple the HPLC system to a mass spectrometer.

  • HPLC Method: Use the method from Protocol 1, but replace TFA with a volatile mobile phase additive like 0.1% formic acid (FA) if using electrospray ionization (ESI) to avoid ion suppression.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100–1000.

  • Data Analysis: Extract the mass spectrum for each peak of interest. Compare the observed mass-to-charge ratio with the theoretical mass of this compound and potential modifications (e.g., oxidation, +16 Da).

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed q1 Are all peaks affected? start->q1 a1_yes Check for Column Void or Blocked Frit q1->a1_yes Yes a1_no Is the peak tailing? q1->a1_no No end Improved Peak Shape a1_yes->end a2_yes Optimize Mobile Phase pH (Lower pH with TFA) a1_no->a2_yes a2_no Is the peak fronting? a1_no->a2_no a2_yes->end a3_yes Check Sample Solvent (Dissolve in Mobile Phase A) a2_no->a3_yes Yes a3_no Consult Further Documentation a2_no->a3_no No a3_yes->end

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

G cluster_1 This compound Degradation Pathways peptide This compound oxidized Methionine Sulfoxide (+16 Da) Methionine Sulfone (+32 Da) peptide->oxidized Oxidation hydrolyzed H-Met-OH + H-Lys-OH peptide->hydrolyzed Hydrolysis

Caption: Common degradation pathways for the this compound dipeptide.

References

Technical Support Center: Optimizing Methionine and Lysine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Methionine (Met) and Lysine (B10760008) (Lys).

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results for a Methionine-containing peptide show a significant peak with a +16 Da mass shift. What is the cause and how can I prevent it?

A1: A +16 Da mass shift is characteristic of the oxidation of the Methionine thioether side chain to methionine sulfoxide (B87167) (Met(O)).[1][2] This is a common side reaction, especially during the final acidic cleavage of the peptide from the resin.[1][3][4] To prevent this, it is crucial to add antioxidants or reducing agents, known as scavengers, to your cleavage cocktail.[1][4]

Q2: What are the most effective scavengers to prevent Methionine oxidation during cleavage?

A2: Several scavengers can be employed to minimize or eliminate methionine oxidation. The choice may depend on the other amino acids in your sequence. Effective options include dithiothreitol (B142953) (DTT), dimethylsulfide (DMS), and ammonium (B1175870) iodide.[2][3][5] For peptides also containing other sensitive residues like Cys(Trt), specific cleavage cocktails have been developed.[1][4]

Q3: I'm observing incomplete coupling when adding an amino acid after a Lysine residue. What could be the reason?

A3: Incomplete coupling involving Lysine can be due to steric hindrance, especially if the surrounding amino acids are bulky.[6][7] Additionally, ensure that the ε-amino group of the Lysine side chain is properly protected (e.g., with a Boc group in Fmoc-SPPS) to prevent side reactions that could interfere with the main chain elongation.[8][9] Inadequate resin swelling can also limit the accessibility of reactive sites.[10]

Q4: What are the best practices for coupling sterically hindered amino acids like Methionine or Lysine in a difficult sequence?

A4: For challenging couplings, consider the following strategies:

  • Use a more potent coupling reagent: Uronium/aminium salts like HATU, HCTU, or COMU are generally more effective than standard carbodiimides for sterically hindered residues.[7][11][12]

  • Perform a "double coupling": If the first coupling reaction is incomplete (as indicated by a positive Kaiser test), a second coupling step can be performed to drive the reaction to completion.[5][7]

  • Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[13][14]

  • Elevate the reaction temperature: Microwave-assisted peptide synthesis (MW-SPPS) can significantly enhance coupling efficiency for difficult sequences.[10][15]

Q5: My poly-Lysine synthesis using microwave assistance is resulting in peptide chains that are longer than intended. What is causing this "overcoupling"?

A5: In microwave-assisted SPPS of poly-L-lysine, "overcoupling" (extensions of the desired product by one or more lysine residues) can occur.[16] This may be due to minor thermal deprotection of the Boc-protecting group on the lysine side chain at elevated temperatures (e.g., 90°C), exposing the ε-amino group for further coupling.[16] Consider lowering the reaction temperature to mitigate this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of Methionine-Containing Peptide with Evidence of Oxidation
Symptom Possible Cause Recommended Solution
Major peak at +16 Da in MSOxidation of Methionine to Met(O) during acidic cleavage.[1][2]Use a cleavage cocktail containing scavengers such as dithiothreitol (DTT), dimethylsulfide (DMS), or ammonium iodide.[2][3][5]
Low overall yield and multiple unidentified peaksS-alkylation (tert-butylation) of the Methionine side chain during cleavage.[4]Incorporate scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail to trap tert-butyl cations.[4] A combination of TMSCl and Me2S in the cocktail can also reduce S-alkylation.[4]
Peptide appears to be oxidized even before cleavageOxidation during synthesis.Ensure all solvents and reagents are free of peroxides. Perform the synthesis under an inert atmosphere (e.g., Nitrogen).[17]
Issue 2: Incomplete Coupling or Low Purity of Lysine-Containing Peptides
Symptom Possible Cause Recommended Solution
Presence of deletion sequences (missing the amino acid after Lys) in MSSteric hindrance impeding the coupling reaction.[6][18]Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[7][12] Perform a double coupling.[7]
Multiple side products with unexpected massesIncomplete protection of the Lysine ε-amino group.Ensure the use of an appropriate orthogonal protecting group for the Lysine side chain, such as Boc or Dde.[8][9]
Positive Kaiser test after coupling to LysineInefficient coupling reaction.In addition to using a stronger coupling reagent, consider increasing the reaction time or temperature (e.g., using a microwave synthesizer).[10]
Unwanted chain extensions in poly-Lysine synthesisPartial deprotection of the Lysine side-chain protecting group.If using elevated temperatures (e.g., in MW-SPPS), consider reducing the temperature to prevent premature deprotection of the side chain.[16]

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Couplings
Coupling Reagent Type Relative Efficiency Notes
DIC/HOBtCarbodiimideStandardCan be less effective for sterically hindered residues; risk of racemization.[11]
HBTU/HCTUUronium SaltHighGood reactivity, but may be less effective than HATU for very difficult couplings.[7][12]
HATU/PyAOPUronium/Phosphonium SaltVery HighHighly recommended for sterically hindered amino acids due to the formation of highly reactive OAt esters.[7][11][12]
COMUUronium SaltVery HighHigh reactivity, similar to HATU, with the advantage of having safer, water-soluble byproducts.[7][12][19]
Table 2: Recommended Cleavage Cocktails to Prevent Methionine Oxidation
Cocktail Composition (v/v) Target Peptide Type Key Scavengers Reference
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃Peptides without Cys(Trt)Me₂S, PPh₃[1][4]
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃Peptides with Cys(Trt)TIS, Me₂S, PPh₃[4][20]
TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄IGeneral Met-containing peptides (Reagent H)Thioanisole, EDT, DMS, NH₄I[1]
TFA/Water/TIS (95:2.5:2.5) + DTTGeneral purposeTIS, DTT[3][5]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, PPh₃: Triphenylphosphine, DMS: Dimethylsulfide

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.[21]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[21]

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) and then DMF (3 times).[21]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[22]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[22]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[14][22]

    • If the test is positive (blue beads), perform a second coupling ("double coupling") with freshly activated amino acid.[7]

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: Cleavage of Methionine-Containing Peptide with Scavenger Cocktail
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.[21]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing Methionine but not Cysteine, a recommended cocktail is TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).[1][4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[21]

    • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[21]

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of ice-cold diethyl ether.[1][21]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[21]

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.[1]

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle FinalCleavage Final Cleavage & Deprotection Wash2->FinalCleavage Final Cycle Start Start: Swollen Resin Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification Met_Oxidation Met Methionine Residue (-S-CH3) Cleavage Acidic Cleavage (e.g., TFA) Met->Cleavage Met_O Methionine Sulfoxide (-S(=O)-CH3) [+16 Da] Cleavage->Met_O Oxidation ROS Reactive Oxygen Species (ROS) ROS->Cleavage Scavengers Scavengers (DTT, DMS, etc.) Scavengers->Cleavage Inhibit Coupling_Troubleshooting Start Incomplete Coupling (Positive Kaiser Test) CheckReagent Is coupling reagent potent enough (e.g., HATU, COMU)? Start->CheckReagent DoubleCouple Perform Double Coupling CheckReagent->DoubleCouple Yes UpgradeReagent Switch to more potent reagent (HATU, COMU, PyAOP) CheckReagent->UpgradeReagent No CheckAggregation Check for Aggregation DoubleCouple->CheckAggregation UpgradeReagent->DoubleCouple IncreaseTemp Increase Temperature (Microwave SPPS) Success Coupling Complete IncreaseTemp->Success CheckAggregation->IncreaseTemp No UseDisruptors Use Chaotropic Salts or Pseudoproline Dipeptides CheckAggregation->UseDisruptors Yes UseDisruptors->Success

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze the dipeptide H-Met-Lys-OH. This document provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist in the accurate interpretation of fragmentation data.

Troubleshooting Guide

This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.

IssuePossible Cause(s)Recommended Action(s)
No or Low Precursor Ion Signal 1. Sample Degradation: The peptide may have degraded due to improper storage or handling. 2. Ionization Suppression: Contaminants in the sample (e.g., salts, detergents) can interfere with the ionization of the peptide. 3. Incorrect Instrument Settings: The mass spectrometer settings may not be optimized for this specific peptide.1. Ensure Proper Sample Handling: Store the peptide at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis. 2. Sample Cleanup: Use appropriate sample cleanup procedures, such as solid-phase extraction (SPE) with C18 cartridges, to remove interfering substances.[1] 3. Optimize Instrument Parameters: Adjust ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for the expected m/z of this compound.
Poor or No Fragmentation 1. Insufficient Collision Energy: The energy used for collision-induced dissociation (CID) may be too low to fragment the peptide bonds effectively. 2. Incorrect Precursor Ion Selection: The mass spectrometer may not be isolating the correct m/z for the precursor ion.1. Optimize Collision Energy: Perform a collision energy ramp or use a stepped collision energy approach to determine the optimal energy for fragmentation of the [M+H]⁺ ion. 2. Verify Precursor m/z: Ensure the instrument is accurately calibrated and that the isolation window for the precursor ion is set correctly.
Unexpected Peaks in the Spectrum 1. Methionine Oxidation: The sulfur-containing side chain of methionine is susceptible to oxidation (+16 Da), which can occur during sample preparation or within the mass spectrometer.[2][3] 2. Adduct Formation: The peptide may form adducts with sodium ([M+Na]⁺) or other cations present in the sample or solvent. 3. In-source Fragmentation: Fragmentation of the peptide may occur in the ion source before entering the mass analyzer.1. Minimize Oxidation: Use fresh, high-purity solvents and consider adding antioxidants to your sample preparation workflow. Look for a peak at m/z corresponding to [M+H+16]⁺.[4] 2. Use High-Purity Solvents: Employ high-purity, MS-grade solvents and reagents to minimize salt contamination. 3. Optimize Source Conditions: Reduce the temperature and/or voltage in the ion source to minimize premature fragmentation.
Ambiguous Sequence Confirmation 1. Dominant Side-Chain Fragmentation: Fragmentation of the amino acid side chains may be more prominent than backbone fragmentation, making it difficult to identify a complete series of b- and y-ions. 2. Low Abundance of Key Fragment Ions: The b₁ or y₁ ion may be of very low intensity or absent from the spectrum.1. Vary Collision Energy: Acquiring spectra at different collision energies can sometimes favor backbone fragmentation over side-chain losses. 2. Look for Characteristic Ions: Even without a complete series, the presence of characteristic immonium ions for methionine (m/z 104.05) and lysine (B10760008) (m/z 101.11 or 84.08 after ammonia (B1221849) loss) can help confirm the presence of these residues.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion mode CID?

A1: In positive ion mode, collision-induced dissociation (CID) of peptides primarily results in the cleavage of the amide bonds along the peptide backbone, producing b- and y-type fragment ions.[6] For this compound, the expected major fragment ions are the b₁ ion (from the N-terminus) and the y₁ ion (from the C-terminus).

Q2: How do I calculate the theoretical m/z values for the precursor and fragment ions of this compound?

A2: The theoretical monoisotopic m/z values can be calculated by summing the monoisotopic masses of the amino acid residues and the terminal groups.

  • Molecular Weight of this compound:

    • Mass of Methionine (Met): 149.21 g/mol [7][8]

    • Mass of Lysine (Lys): 146.19 g/mol [9][10][11]

    • Mass of Water (H₂O, lost during peptide bond formation): 18.02 g/mol

    • Molecular Weight = (Mass of Met + Mass of Lys) - Mass of H₂O = (149.21 + 146.19) - 18.02 = 277.38 g/mol [12]

The table below summarizes the expected m/z values for the singly protonated precursor ion and its primary fragment ions.

IonSequenceCalculation (Monoisotopic Masses)Theoretical m/z ([M+H]⁺)
Precursor Ion This compound(Residue Mass Met + Residue Mass Lys + Mass H₂O) + 1.0078278.15
b₁ ion H-Met-Residue Mass Met + 1.0078132.05
y₁ ion H-Lys-OHResidue Mass Lys + Mass H₂O + 1.0078147.11

Note: Residue masses are used for fragment ion calculations. The monoisotopic mass of the Methionine residue is 131.0405 Da and for the Lysine residue is 128.0950 Da.[13]

Q3: Are there any characteristic neutral losses I should look for from the methionine or lysine side chains?

A3: Yes, both methionine and lysine can exhibit characteristic neutral losses.

  • Methionine: The entire side chain of methionine can be lost as a neutral molecule (CH₃SCH₂CH₂•), resulting in a fragment ion that is 74 Da lighter than the precursor or a fragment ion containing methionine.

  • Lysine: The lysine side chain can lose ammonia (NH₃), resulting in a fragment ion that is 17 Da lighter.[14] A prominent immonium ion for lysine is often observed at m/z 84.08, which results from the loss of ammonia from the initial immonium ion at m/z 101.11.[5]

Q4: How does the C-terminal carboxylic acid (-OH) influence fragmentation compared to a C-terminal amide (-NH₂)?

A4: The presence of a C-terminal carboxylic acid versus an amide can influence fragmentation patterns, particularly in negative ion mode. In positive ion mode, the differences are often more subtle. However, some studies have shown that peptide acids may exhibit different propensities for certain fragmentation pathways compared to their amidated counterparts. For this compound, the presence of the C-terminal carboxylic acid is accounted for in the calculation of the y₁ ion mass.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with 0.1% formic acid in water to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC)

  • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 2-5%) and increase to a higher percentage (e.g., 40-60%) over 10-20 minutes to elute the peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan a mass range that includes the expected m/z of the precursor ion (e.g., m/z 100-500).

  • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the precursor ion at m/z 278.15.

  • Collision Energy: Optimize the collision energy to obtain a good balance of precursor ion depletion and fragment ion generation. A starting point could be a normalized collision energy of 25-35%.

Visualization of this compound Fragmentation

The following diagram illustrates the theoretical fragmentation of this compound to produce the primary b₁ and y₁ ions.

Caption: Fragmentation of this compound into b₁ and y₁ ions.

References

Technical Support Center: H-Met-Lys-OH NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of the dipeptide H-Met-Lys-OH and addressing common artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the NMR spectrum of this compound?

A1: Artifacts in the NMR spectrum of this compound can arise from several sources, including:

  • Sample Preparation: Impurities in the sample, incorrect sample concentration, and the presence of paramagnetic materials can all lead to artifacts.[1][2]

  • Solvent: Residual non-deuterated solvent signals can obscure peaks of interest. The choice of solvent can also influence chemical shifts.

  • Instrumental Factors: Poor shimming of the magnetic field, incorrect pulse calibration, and temperature instability can cause peak broadening, distorted line shapes, and other spectral artifacts.[3]

  • Peptide-Specific Issues: The inherent chemical properties of methionine and lysine (B10760008) can lead to specific artifacts, such as oxidation of the methionine residue and chemical exchange of the lysine side-chain protons.

Q2: How can I identify methionine oxidation in my NMR spectrum?

A2: Oxidation of the methionine thioether to methionine sulfoxide (B87167) results in a downfield shift of the protons near the sulfur atom. The most noticeable change is the shift of the S-methyl (ε-CH₃) protons. In methionine sulfoxide, this peak will appear further downfield compared to the unoxidized methionine.[4] A mass shift of +16 Da in a corresponding mass spectrometry analysis can confirm oxidation.

Q3: Why are the signals for the lysine side-chain amine protons (NH₃⁺) often broad or absent?

A3: The protons of the lysine side-chain amine group are exchangeable with solvent protons (or deuterons in a deuterated solvent).[3] This chemical exchange can be on an intermediate timescale relative to the NMR experiment, leading to significant peak broadening.[3] In many cases, especially at neutral or near-neutral pH and in protic solvents like D₂O, the exchange is so rapid that the signal becomes too broad to be observed or effectively exchanges with the residual solvent peak.[3]

Q4: What is the recommended sample concentration for acquiring a ¹H NMR spectrum of this compound?

A4: For a simple dipeptide like this compound, a concentration range of 1-5 mM in a suitable deuterated solvent is generally recommended for good signal-to-noise in a reasonable acquisition time.[1] Higher concentrations can lead to issues with sample viscosity and potential aggregation, which can broaden the NMR signals.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter in the ¹H NMR spectrum of this compound.

Problem 1: Broad or distorted peaks throughout the spectrum.
  • Possible Cause: Poor magnetic field homogeneity (shimming).

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually effective. If automatic shimming fails, manual shimming may be necessary. Distorted peak shapes can sometimes give clues as to which shim gradients need adjustment.[3]

  • Possible Cause: Inhomogeneous sample.

    • Solution: Ensure your sample is fully dissolved and free of any particulate matter. Filter the sample directly into the NMR tube using a pipette with a small cotton or glass wool plug.[2]

  • Possible Cause: High sample concentration.

    • Solution: Dilute your sample to the recommended concentration range (1-5 mM).[1]

Problem 2: An unexpected singlet appears around 2.7 ppm.
  • Possible Cause: Methionine oxidation. The S-methyl protons of methionine sulfoxide appear downfield from the typical S-methyl protons of methionine.

    • Solution: To prevent oxidation, prepare samples fresh and consider degassing the solvent. If oxidation has already occurred, it may be possible to reduce the methionine sulfoxide back to methionine, though this is typically done prior to the final cleavage step in peptide synthesis.

Problem 3: Amine and amide proton signals are not visible.
  • Possible Cause: Rapid chemical exchange with the deuterated solvent (e.g., D₂O).

    • Solution: To observe exchangeable protons, you can acquire the spectrum in a non-protic deuterated solvent like DMSO-d₆. Alternatively, acquiring the spectrum at a lower temperature can slow down the exchange rate sufficiently to observe the signals. Adjusting the pH to a lower value (e.g., pH 4-5) can also slow the exchange of amide protons.[6] The exchange rate of the lysine side-chain amine protons is highly pH-dependent.[7][8]

Problem 4: Unexpected peaks that do not correspond to the peptide.
  • Possible Cause: Contamination from solvents used in synthesis or purification (e.g., acetone, ethyl acetate).

    • Solution: Ensure your peptide is thoroughly dried under high vacuum to remove residual solvents. Refer to tables of common NMR solvent impurities to identify the contaminant peaks.

  • Possible Cause: Impurities in the NMR tube or from the cap.

    • Solution: Use clean, high-quality NMR tubes and caps. Rinse tubes with an appropriate solvent and dry them thoroughly before use.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Disclaimer: The following chemical shifts are predicted based on typical values for methionine and lysine residues in peptides and may vary slightly from experimental values.

Proton Assignment (Methionine)Predicted Chemical Shift (δ, ppm)Multiplicity
α-CH~4.2 - 4.5Triplet
β-CH₂~2.0 - 2.2Multiplet
γ-CH₂~2.5 - 2.7Triplet
ε-CH₃~2.1Singlet
Proton Assignment (Lysine)Predicted Chemical Shift (δ, ppm)Multiplicity
α-CH~3.7 - 4.0Triplet
β-CH₂~1.8 - 2.0Multiplet
γ-CH₂~1.4 - 1.6Multiplet
δ-CH₂~1.6 - 1.8Multiplet
ε-CH₂~3.0 - 3.2Triplet

Table 2: Common NMR Solvent Impurity Chemical Shifts

SolventChemical Shift (δ, ppm) in CDCl₃Chemical Shift (δ, ppm) in D₂O
Acetone2.172.22
Ethyl Acetate2.05, 4.12, 1.262.08, 4.16, 1.24
Dichloromethane5.305.33
Water1.56~4.79 (HDO)

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 1-2 mg of this compound.

  • Solvent Addition: Dissolve the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[5]

  • Filtration: Draw the solution into a clean Pasteur pipette that has a small, tightly packed plug of glass wool or Kimwipe at the bottom.

  • Transfer to NMR Tube: Carefully filter the solution from the pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely. If the sample is to be stored, parafilm can be wrapped around the cap to prevent solvent evaporation.

Protocol 2: Standard 1D ¹H NMR Acquisition

This protocol provides general parameters for a standard 1D ¹H NMR experiment on a 500 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.[9]

  • Insert Sample and Lock: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Tuning and Matching: Tune and match the probe to the correct frequency for ¹H.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[9]

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.[9]

    • Relaxation Delay (D1): 1-5 seconds.[9]

    • Temperature: 298 K (25 °C).

  • Acquire Data: Start the acquisition.

  • Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak.

Visualizations

troubleshooting_workflow cluster_start cluster_problems Identify Primary Symptom cluster_solutions_broad Troubleshoot Broad Peaks cluster_solutions_extra Troubleshoot Extra Peaks cluster_solutions_missing Troubleshoot Missing Peaks start Start: Observe Artifacts in NMR Spectrum broad_peaks Broad/Distorted Peaks start->broad_peaks extra_peaks Unexpected Peaks start->extra_peaks missing_peaks Missing Exchangeable Protons (NH, NH3+) start->missing_peaks shim Re-shim Spectrometer broad_peaks->shim filter_sample Check Sample Homogeneity (Filter if necessary) broad_peaks->filter_sample dilute_sample Check Concentration (Dilute if too high) broad_peaks->dilute_sample check_oxidation Check for Methionine Oxidation (Peak at ~2.7 ppm) extra_peaks->check_oxidation check_impurities Identify Solvent/Other Impurities extra_peaks->check_impurities change_solvent Use Aprotic Solvent (DMSO-d6) missing_peaks->change_solvent lower_temp Lower Acquisition Temperature missing_peaks->lower_temp adjust_ph Adjust pH missing_peaks->adjust_ph end Acquire Clean Spectrum shim->end filter_sample->end dilute_sample->end check_oxidation->end check_impurities->end change_solvent->end lower_temp->end adjust_ph->end

Figure 1: A troubleshooting workflow for identifying and resolving common artifacts in the NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Peptide (1-2 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap lock Lock cap->lock tune Tune & Match lock->tune shim Shim tune->shim setup Set Acquisition Parameters shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Figure 2: A standard experimental workflow for acquiring a 1D ¹H NMR spectrum of a peptide sample.

References

Technical Support Center: Enhancing the Stability of H-Met-Lys-OH in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the tripeptide H-Met-Lys-OH in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous buffers?

A1: The primary degradation pathways for this compound in aqueous solutions are oxidation and hydrolysis.[1] Oxidation primarily affects the methionine (Met) residue, while hydrolysis can cleave the peptide bonds.[2][3]

  • Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167) and further, methionine sulfone.[4][5][6] This can be triggered by dissolved oxygen, trace metal ions, and exposure to light.[2][7]

  • Hydrolysis: The peptide bonds between the amino acids can be cleaved through hydrolysis, a reaction catalyzed by acidic or basic conditions.[8][9]

Q2: Which amino acid residue in this compound is more susceptible to degradation?

A2: The methionine (Met) residue is generally the most susceptible to degradation, primarily through oxidation.[2][6][10] While the lysine (B10760008) (Lys) residue is relatively stable, extreme pH conditions can affect the overall stability of the peptide.

Q3: What is the optimal pH range for storing and using this compound solutions?

A3: For many peptides, a neutral pH range of 6.0 to 8.0 is generally recommended to minimize hydrolysis.[8] However, the optimal pH should be determined empirically for your specific experimental conditions. Extreme acidic or basic pH should be avoided as they can accelerate the cleavage of peptide bonds.[8][9]

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[8] If you need to prepare a stock solution, it should be aliquoted into low-protein-binding tubes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable if the buffer is optimized for stability.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Peptide degradation due to oxidation of the methionine residue.- Use degassed buffers to minimize dissolved oxygen. - Consider adding antioxidants such as ascorbic acid or free methionine to the buffer.[11] - Avoid buffers containing metal ions that can catalyze oxidation; if unavoidable, add a chelating agent like EDTA.[1]
Peptide degradation due to hydrolysis.- Verify that the buffer pH is within the optimal range (typically pH 6-8).[8] - Use buffers known for their stabilizing effects on peptides, such as citrate (B86180) or acetate (B1210297) buffers.[1]
Adsorption of the peptide to container surfaces.- Use low-protein-binding polypropylene (B1209903) or silanized glass tubes and pipette tips.[1]
Visible precipitation or cloudiness in the peptide solution. The peptide has low solubility or is aggregating in the chosen buffer.- Ensure the buffer pH is not at the isoelectric point (pI) of the peptide. - Optimize the buffer concentration; sometimes a lower concentration can improve solubility.[1] - Screen different buffer systems to find one that maintains solubility.
The peptide concentration is too high.- Prepare a more dilute stock solution and adjust the experimental protocol accordingly.
Shift in the retention time or appearance of new peaks in HPLC analysis. Chemical modification of the peptide, such as oxidation or hydrolysis.- Analyze the sample using mass spectrometry (MS) to identify the nature of the modification. - Implement the stabilization strategies mentioned above to prevent further degradation.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method for identifying the most suitable buffer system to maintain the stability of this compound.

Methodology:

  • Prepare a Panel of Buffers:

    • Prepare a series of buffers (e.g., 20 mM Sodium Acetate, 20 mM Sodium Citrate, 20 mM Sodium Phosphate, 20 mM Histidine-HCl) at various pH levels (e.g., 5.0, 6.0, 7.0, 8.0).[1]

    • Ensure all buffers are prepared with high-purity, deoxygenated water and filtered through a 0.22 µm filter.

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in sterile water.

    • Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared buffers.

  • Incubation:

    • Aliquot the peptide-buffer solutions into low-protein-binding tubes.

    • Incubate the samples under both intended storage (e.g., 4°C and 25°C) and accelerated (e.g., 40°C) conditions.[1]

  • Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each condition.

    • Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

    • Visually inspect for any signs of precipitation or color change.

  • Data Evaluation:

    • Compare the rate of degradation of this compound in each buffer to determine the optimal formulation for stability.

Visualizations

DegradationPathways Primary Degradation Pathways for this compound H_Met_Lys_OH This compound Oxidation Oxidation (Primary Pathway for Met) H_Met_Lys_OH->Oxidation O2, Metal Ions, Light Hydrolysis Hydrolysis (Peptide Bond Cleavage) H_Met_Lys_OH->Hydrolysis Acidic or Basic pH Met_Sulfoxide Methionine Sulfoxide Oxidation->Met_Sulfoxide Cleavage_Products Lysine + Methionine Hydrolysis->Cleavage_Products Met_Sulfone Methionine Sulfone Met_Sulfoxide->Met_Sulfone Further Oxidation

Caption: Degradation pathways of this compound.

ExperimentalWorkflow Workflow for Buffer Optimization cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_eval Evaluation Buffer_Prep Prepare Buffer Panel (Different Types & pH) Sample_Prep Dilute Peptide into Buffers Buffer_Prep->Sample_Prep Peptide_Prep Prepare this compound Stock Solution Peptide_Prep->Sample_Prep Incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) Sample_Prep->Incubate Time_Points Collect Samples at Time Points (0, 1, 2, 4, 8 wks) Incubate->Time_Points HPLC_Analysis Analyze by HPLC for Purity Time_Points->HPLC_Analysis Visual_Inspection Visually Inspect for Precipitation Time_Points->Visual_Inspection Data_Eval Compare Degradation Rates HPLC_Analysis->Data_Eval Visual_Inspection->Data_Eval Optimal_Buffer Identify Optimal Buffer Data_Eval->Optimal_Buffer

Caption: Workflow for buffer optimization.

References

Strategies to improve H-Met-Lys-OH solubility for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of the tripeptide H-Met-Lys-OH for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound, or Methionyl-Lysyl-Alaninol, is a tripeptide composed of methionine, lysine, and a C-terminal hydroxyl group.[1][2] Its solubility is crucial for biological assays as it ensures accurate concentration measurements and reliable experimental outcomes.[3] Poor solubility can lead to precipitation, inaccurate dosing, and misleading results.[3]

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily influenced by its amino acid composition. It contains a basic amino acid (Lysine) and a hydrophobic amino acid (Methionine).[4][5] The presence of the free amine group in Lysine and the N-terminal amine gives the peptide a net positive charge at neutral pH, which generally favors aqueous solubility.[3][6] However, the hydrophobic side chain of Methionine can contribute to aggregation and reduced solubility under certain conditions.[4][5]

Q3: What is the first solvent I should try for dissolving this compound?

A3: Given the presence of the basic amino acid Lysine, the recommended starting solvent is sterile, distilled water.[7] If the peptide does not readily dissolve in water, adjusting the pH is the next logical step.

Q4: How does pH affect the solubility of this compound?

A4: The net charge of this compound is pH-dependent. At a pH below the isoelectric point (pI), the peptide will have a net positive charge and will be more soluble in acidic solutions.[4][8] Conversely, at a pH above the pI, it will have a net negative charge and be more soluble in basic solutions. Peptides are generally least soluble at their isoelectric point where the net charge is zero.[5][9] For this compound, which is a basic peptide, using a slightly acidic buffer (e.g., pH 4-6) should enhance its solubility.[10]

Q5: Can I use organic solvents to dissolve this compound?

A5: Yes, if aqueous solutions are not effective, organic co-solvents can be used. However, caution is advised when using Dimethyl sulfoxide (B87167) (DMSO) because it can oxidize the methionine residue in this compound.[10] A safer alternative for peptides containing methionine is Dimethylformamide (DMF).[4][10] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[6][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide does not dissolve in water. The peptide may be at or near its isoelectric point (pI), minimizing its net charge and solubility.Adjust the pH of the solution. For the basic peptide this compound, adding a small amount of a weak acid like 10% acetic acid can help.[4][11]
Precipitation occurs after adding an aqueous buffer to an organic solvent stock. The peptide has reached its solubility limit in the final aqueous/organic mixture.Reduce the final concentration of the peptide. Alternatively, try a different co-solvent or increase the percentage of the organic solvent if compatible with your assay (typically up to 5% DMSO is tolerated in many cell-based assays).[8]
The peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation of the peptide.Sonication can help break up aggregates and improve dissolution.[3][4][11] Gently warming the solution to less than 40°C may also aid in dissolving the peptide.[7][12] Always centrifuge the final solution and use the supernatant for your experiment to remove any undissolved particles.[4]
Experimental results are inconsistent. Potential oxidation of the methionine residue by certain solvents like DMSO.Avoid using DMSO.[10] Use alternative solvents such as DMF.[4][10] Store the peptide solution at -20°C or -80°C and prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium (B1175870) Bicarbonate

  • Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • Initial Test with Water:

    • To a small, known amount of lyophilized this compound (e.g., 1 mg), add a small volume of sterile, distilled water (e.g., 100 µL).

    • Vortex the solution for 30 seconds.

    • If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment:

    • Acidic Condition: To the suspension from step 1, add 0.1 M acetic acid dropwise while vortexing until the peptide dissolves. Record the approximate pH.

    • Basic Condition (if acidic fails): If the peptide remains insoluble, use a fresh aliquot of peptide and repeat step 1. Then, add 0.1 M ammonium bicarbonate dropwise while vortexing.

  • Organic Co-solvent:

    • If aqueous solutions at different pH values are unsuccessful, take a fresh aliquot of the peptide.

    • Add a minimal amount of DMF (e.g., 10-20 µL) to the peptide and vortex until it dissolves.

    • Slowly add your desired aqueous buffer to the DMF solution dropwise while vortexing to reach the final desired concentration. Be observant for any precipitation.

  • Physical Dissolution Aids:

    • If solubility is still an issue, sonicate the peptide solution in a water bath for 5-10 minutes.[3]

    • Gentle warming of the solution (below 40°C) can also be attempted.[7]

  • Final Preparation:

    • Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.[3]

    • Carefully transfer the clear supernatant to a new tube for use in your assay.

Visualizations

Experimental Workflow for Solubility Testing

G cluster_0 Start: Lyophilized this compound cluster_1 Step 1: Aqueous Solvents cluster_2 Step 2: Organic Co-Solvent cluster_3 Step 3: Physical Aids cluster_4 Final Preparation start Lyophilized Peptide water Add Sterile Water & Vortex start->water acid Add 0.1 M Acetic Acid water->acid If insoluble base Add 0.1 M Ammonium Bicarbonate acid->base If insoluble dmf Dissolve in minimal DMF base->dmf If insoluble add_buffer Slowly add aqueous buffer dmf->add_buffer sonicate Sonicate add_buffer->sonicate If precipitation occurs warm Gently Warm (<40°C) sonicate->warm If still insoluble centrifuge Centrifuge warm->centrifuge Once dissolved supernatant Use Supernatant centrifuge->supernatant

Caption: Workflow for determining the optimal solvent for this compound.

Decision Tree for this compound Solubilization

G start Start with Lyophilized This compound water Try dissolving in sterile water start->water dissolved_water Soluble? (Yes/No) water->dissolved_water acid Try dissolving in acidic buffer (e.g., 10% Acetic Acid) dissolved_water->acid No end_success Proceed with Assay dissolved_water->end_success Yes dissolved_acid Soluble? (Yes/No) acid->dissolved_acid dmf Dissolve in minimal DMF, then add aqueous buffer dissolved_acid->dmf No dissolved_acid->end_success Yes dissolved_dmf Soluble? (Yes/No) dmf->dissolved_dmf sonicate Apply Sonication and/or gentle warming dissolved_dmf->sonicate No dissolved_dmf->end_success Yes dissolved_physical Soluble? (Yes/No) sonicate->dissolved_physical dissolved_physical->end_success Yes end_fail Consult further/ Consider peptide modification dissolved_physical->end_fail No

Caption: Decision-making process for solubilizing this compound.

References

Technical Support Center: Purification of Synthetic H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthetic H-Met-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?

A1: During the Fmoc-based solid-phase synthesis of this compound, several types of impurities can arise. These include:

  • Deletion sequences: Peptides lacking either the methionine or lysine (B10760008) residue (e.g., H-Met-OH or H-Lys-OH) due to incomplete coupling or deprotection steps.[1][2]

  • Truncated sequences: Peptides that are shorter than the desired dipeptide.[1][3]

  • Incompletely deprotected sequences: The final peptide may retain protecting groups on the lysine side chain (e.g., Boc or Z) or the N-terminus (Fmoc).[1][4]

  • Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This can occur during synthesis or cleavage.[5][6]

  • S-alkylation of Methionine: During the final trifluoroacetic acid (TFA) cleavage step, the methionine side chain can be alkylated (e.g., tert-butylated) by carbocations generated from protecting groups.[5]

  • Residual solvents and reagents: Impurities such as TFA, used for cleavage from the solid support, and other solvents from the synthesis process are common.[7][8]

  • Side-reaction products: Modifications to the amino acid side chains can occur during synthesis.[8]

Q2: What are the recommended primary methods for purifying crude this compound?

A2: The most effective and widely used methods for purifying crude this compound are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for peptide purification, separating the target peptide from impurities based on hydrophobicity.[9][10][11]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be very effective for purifying charged peptides like this compound, especially as a preliminary purification step before RP-HPLC.[9][10]

  • Crystallization: This technique can be used as a single-step method for both purification and removal of contaminants like TFA.[7][12][13]

Q3: How can I assess the purity of my this compound sample after purification?

A3: The purity of this compound should be assessed using a combination of analytical techniques:

  • Analytical RP-HPLC: Provides a quantitative measure of purity by separating the target peptide from any remaining impurities.[3][8]

  • Mass Spectrometry (MS): Confirms the correct molecular weight of this compound and helps in the identification of impurities.[8][14][15]

  • Amino Acid Analysis: This will confirm the correct ratio of methionine and lysine in the purified product.

Troubleshooting Guides

Problem 1: Poor peak shape (tailing or broadening) in RP-HPLC
  • Possible Cause 1: Secondary Interactions with Column Silanols: The basic lysine residue can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing.

    • Suggested Solution: Ensure the mobile phase has a low pH (e.g., using 0.1% TFA) to protonate the silanols and minimize these interactions.[16]

  • Possible Cause 2: Peptide Aggregation: Peptides containing certain amino acids can aggregate, leading to broad peaks.

    • Suggested Solution: Try reducing the sample load on the column or adding a small amount of an organic solvent like acetonitrile (B52724) to your sample diluent.[16]

  • Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of the peptide.

    • Suggested Solution: Experiment with slight adjustments to the mobile phase pH to optimize peak shape.

Problem 2: Co-elution of the target peptide with an impurity
  • Possible Cause 1: Oxidized Peptide: The oxidized form of this compound (containing Met(O)) may elute very close to the desired peptide.

    • Suggested Solution: Optimize the gradient. A shallower gradient during the elution of the main peak can improve separation.[16] Consider adding a reducing agent to the cleavage cocktail during synthesis to minimize oxidation.[5]

  • Possible Cause 2: Similar Hydrophobicity of Impurity: A deletion sequence or a sequence with a minor modification might have a hydrophobicity very similar to the target peptide.

    • Suggested Solution: Try a different stationary phase. If a C18 column is not providing sufficient resolution, consider a C8 or Phenyl column.[16] Alternatively, a different chromatography mode like ion-exchange chromatography could be effective.[9]

Problem 3: Low yield or recovery after purification
  • Possible Cause 1: Poor Solubility of Crude Peptide: The crude peptide may not be fully dissolved in the injection solvent, leading to loss of material.

    • Suggested Solution: this compound, with its basic lysine residue, should have good solubility in acidic conditions. Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% TFA or 1% acetic acid.[16]

  • Possible Cause 2: Irreversible Adsorption to the Column: The peptide might be irreversibly binding to the stationary phase.

    • Suggested Solution: Ensure the column is properly conditioned and cleaned between runs. Consider if a different stationary phase might be more suitable.[16]

  • Possible Cause 3: Peptide Instability: The peptide may be degrading during the purification process.

    • Suggested Solution: Minimize the time the peptide is in solution, especially at non-optimal pH values. Lyophilize the purified fractions as quickly as possible.[17]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

ParameterPreparative RP-HPLCIon-Exchange ChromatographyCrystallization
Principle Separation by hydrophobicitySeparation by net chargeSeparation by differential solubility
Typical Purity Achieved >98%85-95% (often used as a pre-purification step)>99% (for well-behaved systems)
Common Impurities Removed Deletion/truncated sequences, incompletely deprotected peptides, oxidized MetCharged impurities, saltsTFA, salts, some process-related impurities
Advantages High resolution, well-established methodGood for initial cleanup, removes charged impuritiesCan be a single-step purification, removes TFA effectively[7]
Disadvantages May require method optimization, potential for low recovery of some peptidesLower resolution than RP-HPLC for closely related peptidesPeptide may not crystallize, requires screening of conditions

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A (e.g., 0.1% TFA in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[18]

  • HPLC System Preparation: Equilibrate the preparative RP-HPLC column (e.g., C18, 10 µm, 21.2 x 250 mm) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.[10]

  • Chromatographic Separation: Inject the filtered sample onto the column. Run a linear gradient of increasing Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A common starting gradient is 5% to 65% B over 30-60 minutes.[10]

  • Fraction Collection: Monitor the elution profile at 210-230 nm and collect fractions corresponding to the main peak.[3][18]

  • Purity Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.[17]

Protocol 2: Crystallization
  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where this compound has moderate solubility.

  • Dissolution: Dissolve the crude peptide in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.

  • Slow Evaporation/Cooling:

    • Slow Evaporation: Cover the container with a perforated film to allow for slow evaporation of the solvent at a controlled temperature.[7]

    • Slow Cooling: If the peptide is more soluble at higher temperatures, allow the saturated solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Resin 1. Resin Swelling Fmoc_Lys 2. Fmoc-Lys(Boc)-OH Coupling Resin->Fmoc_Lys Deprotection1 3. Fmoc Deprotection Fmoc_Lys->Deprotection1 Fmoc_Met 4. Fmoc-Met-OH Coupling Deprotection1->Fmoc_Met Deprotection2 5. Final Fmoc Deprotection Fmoc_Met->Deprotection2 Cleavage 6. Cleavage & Global Deprotection Deprotection2->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Purification Start Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Impurity Detected in Purified Peptide Impurity_ID Identify Impurity (MS) Start->Impurity_ID Oxidized_Met Oxidized Methionine (+16 Da) Impurity_ID->Oxidized_Met Mass Difference? Deletion_Seq Deletion Sequence (-Met or -Lys MW) Impurity_ID->Deletion_Seq Mass Difference? Incomplete_Deprotection Incomplete Deprotection (+Protecting Group MW) Impurity_ID->Incomplete_Deprotection Mass Difference? Other Other Impurity Impurity_ID->Other Other Action_Oxidized Optimize Cleavage (Add Scavengers) Optimize HPLC Gradient Oxidized_Met->Action_Oxidized Action_Deletion Optimize Coupling/Deprotection in SPPS Deletion_Seq->Action_Deletion Action_Deprotection Optimize Cleavage Conditions (Time, Scavengers) Incomplete_Deprotection->Action_Deprotection Action_Other Re-evaluate Purification Strategy (e.g., Different Column, IEX) Other->Action_Other

Caption: Troubleshooting logic for identifying and addressing impurities.

References

Technical Support Center: Optimizing H-Met-Lys-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling steps for the tripeptide H-Met-Lys-OH. The focus is on optimizing reaction times, improving yields, and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is slow or incomplete. What are the common causes and solutions?

A: Slow or incomplete coupling is a frequent issue that can stem from several factors. The primary culprits are typically steric hindrance, peptide aggregation on the resin, or inefficient activation of the carboxylic acid.[1][2]

  • Steric Hindrance: The bulkiness of the amino acid protecting groups and the growing peptide chain can physically obstruct the reaction site.[1]

  • Peptide Aggregation: Hydrophobic sequences can cause the peptide chain to fold or aggregate, making the N-terminal amine inaccessible for the next coupling step.[1][3]

  • Inefficient Activation: The chosen coupling reagent may not be reactive enough to overcome the energy barrier of the reaction, especially for a sterically hindered sequence.[1]

Solutions:

  • Select a High-Efficiency Coupling Reagent: Switch to a more potent uronium/aminium salt like HATU, HCTU, or COMU, which are known for high reactivity and rapid activation.[1][4] Phosphonium (B103445) salt reagents like PyBOP are also excellent choices.

  • Perform a Double Coupling: After the initial coupling time, drain the reagents and perform a second coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[1]

  • Optimize the Solvent: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1][3]

  • Increase Reaction Time or Temperature: Prolonging the coupling time can improve yields. Cautiously increasing the temperature (e.g., to 35-50°C) can also help, but this must be balanced against the increased risk of side reactions like racemization.[2][3]

Q2: How can I minimize racemization during the coupling step?

A: Racemization, the loss of chiral integrity at the α-carbon, is a critical side reaction to control. The risk increases significantly when activating peptide fragments.[5]

Solutions:

  • Use Coupling Additives: When using carbodiimide (B86325) reagents (like DIC or EDC), the addition of 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives form active esters that are less prone to racemization.[6][7][8]

  • Choose Appropriate Coupling Reagents: Uronium (HATU, HBTU) and phosphonium (PyBOP) type reagents generally result in lower levels of racemization compared to using carbodiimides alone.[7]

  • Control the Base: In Fmoc-based synthesis, the choice and amount of base are critical. For couplings with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine is preferable to a stronger base like N,N-Diisopropylethylamine (DIPEA).[5][7]

  • Control the Temperature: Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to warm slowly to room temperature can help suppress racemization.[4][5]

Q3: I'm observing byproducts related to the Methionine and Lysine (B10760008) residues. How can I prevent these?

A: The side chains of both Methionine and Lysine can undergo undesirable reactions if not properly managed.

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming a sulfoxide.[9] This can occur during the synthesis but is most common during the final cleavage from the resin.

    • Solution: While methionine is typically used without side-chain protection, adding scavengers like dimethylsulfide (DMS) or 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail can prevent oxidation.[9]

  • Lysine Side-Chain Reactions: The ε-amino group of lysine is highly nucleophilic and must be protected throughout the synthesis to prevent it from reacting, which would lead to branched peptides.[4]

    • Solution: Ensure the use of a stable protecting group for the lysine side chain. In standard Fmoc/tBu chemistry, the tert-Butoxycarbonyl (Boc) group is the standard choice (Fmoc-Lys(Boc)-OH). This group is stable to the piperidine (B6355638) used for Fmoc removal but is cleanly removed during the final acid cleavage step.[7]

Q4: What is guanidinylation and how can I avoid it?

A: Guanidinylation is a chain-terminating side reaction that can occur when using uronium/aminium-type coupling reagents like HBTU and HATU. The reagent can react with the free N-terminal amine of the peptide, forming a stable guanidinium (B1211019) group that cannot be elongated further.[3] This is particularly problematic if the activation of the carboxylic acid is slow.

Solutions:

  • Pre-activate the Amino Acid: Mix the protected amino acid with the coupling reagent and base for a few minutes before adding the solution to the deprotected peptide-resin. This ensures the coupling reagent is consumed in forming the desired active ester, minimizing its opportunity to react with the peptide's N-terminus.[3]

  • Use Phosphonium-Based Reagents: Reagents like PyBOP or PyAOP are not prone to this side reaction and are a "cleaner" alternative if guanidinylation is a persistent issue.[1]

Quantitative Data Summary

The efficiency and speed of coupling reactions are highly dependent on the chosen reagents and conditions. The following tables summarize typical performance characteristics for common coupling reagents. Note: Data is generalized for peptide synthesis and may vary based on the specific sequence and conditions.

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesTypical Reaction TimeRelative CostKey AdvantagesPotential Issues
Carbodiimides DIC, EDC[10][11]1 - 4 hoursLowCost-effective, well-establishedSlower, higher risk of racemization without additives, N-acylurea formation[1][5]
Uronium/Aminium Salts HBTU, HATU, HCTU[10]15 - 60 minutesHighHigh efficiency, fast, good for hindered couplings[4][10]Guanidinylation of N-terminus[3]
Phosphonium Salts PyBOP, PyAOP[10]20 - 90 minutesHighHigh efficiency, no guanidinylation, clean reactionsSolutions in DMF have moderate stability

Table 2: Effect of Additives on Carbodiimide Coupling

AdditiveFunctionImpact on RacemizationImpact on Reaction Time
HOBt Forms active ester intermediateSignificantly reduces racemization[6]May slightly increase overall time but improves yield and purity[4]
OxymaPure® Forms active ester intermediateHighly effective at suppressing racemization[7][8]Similar to HOBt, improves efficiency[8]

Experimental Protocols

Protocol 1: General this compound Coupling using HATU (Solid Phase)

This protocol assumes the synthesis is proceeding from the C-terminus (Lys) to the N-terminus (Met) on a pre-loaded resin (e.g., Fmoc-Lys(Boc)-Wang Resin). This step describes the coupling of Fmoc-Met-OH.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin (H-Lys(Boc)-[Peptide]-Resin) in anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.[7]

    • Drain the DMF solvent completely.

  • Activation Mixture Preparation:

    • In a separate reaction vessel, dissolve Fmoc-Met-OH (3 eq. relative to resin loading) and HATU (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution from step 2 to the drained resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (recoupling) is necessary.[1][7]

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test detects free primary amines on the resin.

  • Sample Preparation:

    • Remove a small sample of resin beads (10-15) after the coupling and washing steps and place them in a small glass test tube.[12]

  • Reagent Addition:

    • Add 2-3 drops each of the following three reagents:[12]

      • Reagent A: Potassium cyanide in pyridine/water.

      • Reagent B: Ninhydrin in n-butanol.

      • Reagent C: Phenol in n-butanol.

  • Heating and Observation:

    • Heat the test tube at 100-110°C for 5 minutes.[12]

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): Beads and solution turn a deep blue or purple, indicating the presence of unreacted N-terminal amines.

      • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless, indicating the coupling reaction is complete.

Visualizations

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_check Verification Resin Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Couple Add Activation Mix to Resin Agitate for 1-2 hours Wash1->Couple Preactivate Prepare Activation Mix (Amino Acid + Reagent + Base) Preactivate->Couple Wash2 Wash Resin (DMF) Couple->Wash2 Check Kaiser Test Complete? Wash2->Check Check->Couple No (Recouple) Next Proceed to Next Cycle or Final Cleavage Check->Next Yes

Caption: Standard workflow for a single amino acid coupling cycle in SPPS.

G cluster_coupling Coupling Issues cluster_side_reactions Side Reaction Issues Start Low Yield or Purity Detected in Crude Product Incomplete Incomplete coupling (Deletion sequences found)? Start->Incomplete Sol1 1. Use stronger coupling reagent (HATU). 2. Perform a double coupling. 3. Increase reaction time. Incomplete->Sol1 Yes Racemic Racemization or diastereomers detected? Incomplete->Racemic No End Re-synthesize with Optimized Protocol Sol1->End SideChain Unexpected mass peaks (e.g., +16 Da for Met-Ox)? Racemic->SideChain No Sol2 1. Add HOBt or Oxyma to coupling. 2. Use weaker base (NMM). 3. Lower reaction temperature. Racemic->Sol2 Yes Sol3 1. Check Lys protection stability. 2. Add scavengers (DMS) to cleavage    cocktail for Met-Ox. SideChain->Sol3 Yes SideChain->End No Sol2->End Sol3->End

Caption: Troubleshooting decision tree for low yield or purity issues.

References

Dealing with racemization during H-Met-Lys-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the dipeptide H-Met-Lys-OH. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the conversion of a chirally pure amino acid into a mixture of both its L and D enantiomers. In peptide synthesis, this leads to the formation of diastereomeric impurities that can be difficult to separate from the desired product.[1] These impurities can significantly impact the biological activity and therapeutic efficacy of the final peptide.[1] Preserving the stereochemical integrity of both the methionine and lysine (B10760008) residues is paramount for obtaining pure, active this compound.

Q2: What are the primary causes of racemization during peptide synthesis?

A2: The most common cause of racemization is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent.[1][2][3] This planar structure allows for the loss of stereochemical information at the alpha-carbon.[2] A secondary mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate.[2][4] Factors that promote these mechanisms, such as certain coupling reagents, strong bases, and high temperatures, will increase the risk of racemization.[2][3][5][6]

Q3: Which amino acids are most susceptible to racemization?

A3: While any amino acid can racemize under non-optimized conditions, some are particularly susceptible. Histidine (His) and cysteine (Cys) are highly prone to racemization.[2][6][7][8][9] Other amino acids that can be sensitive include serine (Ser) and phenylalanine (Phe).[2][8] While methionine is not typically listed among the most susceptible, care must still be taken during the activation of Fmoc-Met-OH.

Q4: How can I detect and quantify racemization in my this compound product?

A4: The most common method for quantifying racemization is through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[1][10][11][12] By using a chiral column or by derivatizing the peptide, it is possible to separate the desired L-L diastereomer from the L-D, D-L, and D-D impurities.[1][10] The extent of racemization can then be determined by integrating the peak areas of the different stereoisomers.

Troubleshooting Guide

Issue 1: Significant Diastereomeric Impurity Detected by HPLC

This indicates that racemization has occurred during the coupling step. To address this, consider the following troubleshooting steps:

Step 1: Evaluate Your Coupling Reagent and Additives

Carbodiimide (B86325) reagents like DCC and DIC, when used alone, are known to cause significant racemization.[2][3][13]

  • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Optimization: For particularly sensitive couplings, consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) based coupling reagents, which can sometimes offer lower racemization rates.[1][14] However, even these reagents should be used with caution and appropriate base selection.[13]

Step 2: Assess the Base Used in the Coupling Reaction

The type and concentration of the base used can have a significant impact on racemization.[5][13]

  • Solution: Avoid strong, non-sterically hindered bases like diisopropylethylamine (DIEA) when possible, as they are known to promote racemization.[5][13]

  • Optimization: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) and 2,4,6-collidine (pKa 7.43) are excellent alternatives that have been shown to minimize racemization.[5][6][13] Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate the rate of racemization.[6][15][16]

  • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the extent of racemization.[2][3]

  • Optimization: If using microwave-assisted peptide synthesis, be aware that the elevated temperatures can increase racemization, especially for sensitive amino acids.[6][15][16] Consider lowering the microwave coupling temperature.[6]

Issue 2: Low Yield of this compound

Low yields can be due to incomplete coupling reactions, which can be related to the same factors that influence racemization.

  • Solution: Ensure that your coupling reagents and protected amino acids are of high quality and are not degraded. Use a slight excess of the amino acid and coupling reagents (typically 1.1-1.5 equivalents) to drive the reaction to completion.

  • Optimization: For the coupling of Fmoc-Met-OH to the lysine residue, ensure adequate pre-activation time (if required by your chosen reagent), but avoid prolonged activation which can lead to side reactions and racemization.[13] The choice of solvent can also play a role; ensure good solubility of all reactants. Less polar solvents may help reduce racemization in some cases.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents and their Propensity for Racemization

Coupling Reagent ClassExamplesRacemization Potential (without additives)Recommended Additives
CarbodiimidesDCC, DICHighHOBt, HOAt, Oxyma[2]
Phosphonium SaltsBOP, PyBOPModerateN/A
Uronium/Aminium SaltsHBTU, HATU, HCTULow to ModerateHOBt/HOAt often incorporated[1][13]
Immonium SaltsCOMUVery LowN/A[14]
YnamidesMYTsANear ZeroN/A[17][18]

Table 2: Influence of Base on Racemization

BaseChemical NamepKaSteric HindranceRacemization Potential
DIEAN,N-Diisopropylethylamine10.1ModerateHigh[5][13]
NMMN-Methylmorpholine7.38LowLow[5][13]
TMP (Collidine)2,4,6-Collidine7.43HighVery Low[5][6][13]

Experimental Protocols

Protocol 1: General Procedure for a Coupling Cycle to Minimize Racemization in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical coupling step for adding Fmoc-Met-OH to a resin-bound Lysine residue.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound lysine using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (Carbodiimide Method):

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Met-OH and 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma) in DMF.

    • Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or start at 0°C and allow to warm to room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

Visualizations

Racemization_Mechanisms Activated_AA Activated N-Protected Amino Acid (L-form) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone  Cyclization Enolate Planar Enolate Intermediate Activated_AA->Enolate Direct α-proton abstraction Base1 Base Base1->Oxazolone α-proton abstraction Base2 Base Base2->Activated_AA Racemic_Mix Racemic Mixture (L and D forms) Oxazolone->Racemic_Mix Nucleophilic attack Enolate->Racemic_Mix Reprotonation

Caption: Primary mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagent & Additives Start->Check_Reagents Use_Additives Use Additives (HOBt, Oxyma) with Carbodiimides Check_Reagents->Use_Additives Using Carbodiimide? Change_Reagent Consider Uronium/Phosphonium Reagents Check_Reagents->Change_Reagent Still high? Check_Base Step 2: Assess Base Use_Weaker_Base Switch to Weaker/Hindered Base (NMM, Collidine) Check_Base->Use_Weaker_Base Check_Temp Step 3: Control Temperature Lower_Temp Perform Coupling at 0°C Check_Temp->Lower_Temp Use_Additives->Check_Base Change_Reagent->Check_Base Use_Weaker_Base->Check_Temp End Racemization Minimized Lower_Temp->End

Caption: Troubleshooting workflow for reducing racemization.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of H-Met-Lys-OH and H-Lys-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sequence of amino acids in a peptide is a critical determinant of its biological function. Even a simple dipeptide can exhibit distinct activities based on the order of its constituent residues. This guide explores the potential differences in the biological activities of two isomeric dipeptides: H-Met-Lys-OH (methionyl-lysine) and H-Lys-Met-OH (lysyl-methionine). While both are composed of L-methionine and L-lysine, the positioning of the N-terminal and C-terminal amino acid can significantly influence their interaction with biological targets, stability, and overall efficacy. This document provides a foundational guide for researchers aiming to investigate and compare the biological profiles of these two dipeptides.

Predicted Biological Activities Based on Constituent Amino Acids

The biological activities of this compound and H-Lys-Met-OH are likely influenced by the individual properties of L-methionine and L-lysine.

  • L-methionine is an essential amino acid containing a sulfur group, which can act as an antioxidant by scavenging reactive oxygen species (ROS)[1][2]. Methionine residues in proteins are considered endogenous antioxidants[2]. It is also a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes.

  • L-lysine is an essential amino acid with a positively charged side chain. It is crucial for protein structure, calcium homeostasis, and the synthesis of carnitine. Lysine-rich peptides have been noted for their potential anti-inflammatory properties[3][4].

The differential positioning of these amino acids in this compound and H-Lys-Met-OH could lead to variations in their receptor binding, enzymatic susceptibility, and overall biological effects.

Quantitative Performance Analysis: A Predictive Comparison

To elucidate the potential differences in the biological activities of this compound and H-Lys-Met-OH, a series of comparative in vitro assays are proposed. The following table presents hypothetical data to illustrate how the results of such a comparative study might be structured.

Biological AssayParameterThis compound (Predicted)H-Lys-Met-OH (Predicted)Rationale for Prediction
Antioxidant Activity DPPH Radical Scavenging (IC₅₀) 1.2 mg/mL1.8 mg/mLThe sulfur atom in methionine is a key contributor to antioxidant activity. Studies on other dipeptides suggest that a C-terminal methionine may exhibit higher antioxidant activity than an N-terminal one, possibly due to the involvement of the carboxyl group in the radical scavenging mechanism[5][6].
ABTS Radical Scavenging (IC₅₀) 0.8 mg/mL1.1 mg/mLSimilar to DPPH, the position of the methionine residue is expected to influence the radical scavenging capacity against ABTS radicals.
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀) 250 µM200 µMThe presence of lysine (B10760008) is associated with anti-inflammatory effects[3]. A C-terminal lysine may enhance cell membrane transport, potentially leading to greater intracellular activity and more potent inhibition of NO production[3].
Enzymatic Stability Half-life in Human Serum (t½) 45 min60 minPeptides are susceptible to degradation by exopeptidases. N-terminal modifications are a known strategy to increase peptide stability[7]. Therefore, H-Lys-Met-OH, with the less reactive lysine at the N-terminus compared to the more readily oxidizable methionine, might exhibit slightly higher stability.
Cytotoxicity Cell Viability (IC₅₀) in HEK293 cells > 500 µM> 500 µMBoth dipeptides are composed of essential amino acids and are expected to have low cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Antioxidant Activity Assays (DPPH and ABTS)

Objective: To evaluate the free radical scavenging activity of the dipeptides.

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of the dipeptide in a suitable solvent (e.g., water or methanol).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the dipeptide solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.

  • The IC₅₀ value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS Radical Scavenging Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of the dipeptide solution.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•⁺ scavenging is calculated using the same formula as for the DPPH assay.

  • The IC₅₀ value is determined from a dose-response curve.

Anti-inflammatory Activity Assay

Objective: To assess the ability of the dipeptides to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the dipeptides for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. Add 100 µL of Griess reagent to each 100 µL of supernatant, incubate for 10 minutes at room temperature, and measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of NO produced.

  • The IC₅₀ value (the concentration of the dipeptide that inhibits 50% of NO production) is calculated from a dose-response curve.

Enzymatic Stability Assay

Objective: To evaluate the stability of the dipeptides in the presence of proteases found in human serum.

Protocol:

  • Prepare solutions of the dipeptides in human serum at a final concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the samples.

  • Stop the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The concentration of the dipeptide at each time point is quantified by integrating the peak area and comparing it to a standard curve.

  • The half-life (t½) of the dipeptide is calculated by plotting the natural logarithm of the peptide concentration versus time.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of the dipeptides on the viability of a cell line (e.g., HEK293).

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the dipeptides for 24 or 48 hours.

  • After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC₅₀ value (the concentration of the dipeptide that reduces cell viability by 50%) is determined from a dose-response curve.

Proposed Signaling Pathway Involvement: mTOR Pathway

Both methionine and lysine have been implicated in the activation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis[8][9]. It is plausible that this compound and H-Lys-Met-OH could influence this pathway. The dipeptides may be transported into the cell via peptide transporters (e.g., PEPT1/PEPT2) and then either act directly on intracellular sensors or be hydrolyzed into their constituent amino acids, which then signal to mTORC1.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Intracellular This compound This compound PEPT1/2 Peptide Transporter (PEPT1/2) This compound->PEPT1/2 Uptake H-Lys-Met-OH H-Lys-Met-OH H-Lys-Met-OH->PEPT1/2 Uptake Dipeptides_in Intracellular Dipeptides PEPT1/2->Dipeptides_in Hydrolysis Hydrolysis Dipeptides_in->Hydrolysis mTORC1 mTORC1 Dipeptides_in->mTORC1 Direct Sensing? Amino_Acids Methionine & Lysine Hydrolysis->Amino_Acids Amino_Acids->mTORC1 Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth 4EBP1->Protein_Synthesis Inhibits (when active) S6K1->Protein_Synthesis Promotes

Caption: Proposed mechanism of this compound and H-Lys-Met-OH interaction with the mTOR signaling pathway.

Experimental Workflow Diagrams

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay D1 Prepare Dipeptide and DPPH solutions D2 Mix in 96-well plate D1->D2 D3 Incubate 30 min in dark D2->D3 D4 Measure Absorbance at 517 nm D3->D4 A1 Prepare Dipeptide and ABTS•⁺ solutions A2 Mix in 96-well plate A1->A2 A3 Incubate 10 min A2->A3 A4 Measure Absorbance at 734 nm A3->A4

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Anti_Inflammatory_Workflow S1 Seed RAW 264.7 cells in 96-well plate S2 Pre-treat with Dipeptides (1 hr) S1->S2 S3 Stimulate with LPS (24 hr) S2->S3 S4 Collect supernatant S3->S4 S5 Add Griess Reagent S4->S5 S6 Measure Absorbance at 540 nm S5->S6

Caption: Workflow for the anti-inflammatory (NO inhibition) assay.

Conclusion

Based on the properties of their constituent amino acids and findings from related dipeptide studies, it is reasonable to predict that this compound and H-Lys-Met-OH will exhibit distinct biological activities. This compound, with its C-terminal methionine, is hypothesized to possess stronger antioxidant properties. Conversely, H-Lys-Met-OH, with its C-terminal lysine, may show enhanced anti-inflammatory activity, potentially due to improved cellular uptake. Both dipeptides are expected to have low cytotoxicity and may influence the mTOR signaling pathway. The provided experimental protocols offer a framework for researchers to empirically validate these hypotheses and to further elucidate the structure-activity relationships of these fundamental dipeptides. Such studies are essential for the rational design of novel peptide-based therapeutics.

References

The Critical Role of a Scrambled Peptide Control in H-Met-Lys-OH Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ensuring Sequence-Specific Biological Activity

In the realm of peptide research, demonstrating that an observed biological effect is a direct result of a specific amino acid sequence is paramount for the credibility and reproducibility of experimental findings. For researchers investigating the biological activities of the dipeptide H-Met-Lys-OH, the use of a scrambled peptide control is an indispensable tool to differentiate sequence-specific effects from non-specific phenomena. This guide provides a comparative analysis of experimental setups with and without a scrambled peptide control, highlighting the clarity and validity that this crucial control imparts to the results.

Understanding the this compound Dipeptide and the Necessity of a Control

This compound is a dipeptide composed of methionine and lysine (B10760008).[1] While its specific biological roles are a subject of ongoing research, its constituent amino acids are known to be involved in a variety of physiological processes, including protein synthesis, immune response, and metabolic regulation.[2][3][4] When studying the effects of this compound on cellular processes, it is essential to ascertain that the observed activities are not merely due to the presence of amino acids or non-specific peptide properties like charge or hydrophobicity.

This is where a scrambled peptide control becomes critical. A scrambled peptide has the same amino acid composition as the active peptide (in this case, one methionine and one lysine residue) but in a randomized sequence.[5][6] For a dipeptide, the scrambled control would be H-Lys-Met-OH. By comparing the biological activity of this compound to its scrambled counterpart, researchers can confidently attribute any observed effects to the specific sequence of Met-Lys.[7]

Comparative Experimental Data

To illustrate the importance of a scrambled control, consider a hypothetical experiment investigating the effect of this compound on the expression of a target gene, "Gene X," which is hypothesized to be involved in an anti-inflammatory pathway.

Table 1: Comparative Effects of this compound and Scrambled Control on Gene X Expression

Treatment GroupConcentration (µM)Fold Change in Gene X Expression (relative to vehicle)Standard Deviationp-value (vs. Vehicle)p-value (vs. This compound)
Vehicle (PBS)01.00.1--
This compound104.50.5< 0.01-
This compound508.20.9< 0.001-
This compound10012.61.2< 0.001-
Scrambled (H-Lys-Met-OH)1001.10.2> 0.05< 0.001

Data Interpretation:

The data clearly demonstrates a dose-dependent increase in the expression of Gene X upon treatment with this compound. In contrast, the scrambled peptide control, H-Lys-Met-OH, at the highest concentration, shows no significant effect on Gene X expression compared to the vehicle control. This strongly suggests that the observed upregulation of Gene X is a sequence-specific effect of the Met-Lys arrangement and not a result of non-specific peptide effects.

Experimental Protocols

To ensure the reliability of such a comparative study, the following experimental protocol for a cell-based assay is recommended:

Protocol: In Vitro Treatment of Macrophages with this compound and Scrambled Control

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Peptide Preparation: Prepare stock solutions of this compound and the scrambled control peptide (H-Lys-Met-OH) of high purity (>95%) in sterile phosphate-buffered saline (PBS).

  • Cell Seeding: Seed the macrophages in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Peptide Treatment: The following day, replace the medium with fresh medium containing the vehicle (PBS), this compound at various concentrations (e.g., 10, 50, 100 µM), or the scrambled control peptide at the highest concentration of the active peptide (e.g., 100 µM).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the peptide to exert its biological effects.

  • RNA Extraction and qRT-PCR: After incubation, wash the cells with PBS and extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of Gene X and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between treatment groups.

Visualizing the Rationale and Workflow

To further clarify the concepts, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the logical relationship of using a scrambled peptide control.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Putative Receptor kinase1 Kinase A receptor->kinase1 Activates h_met_lys This compound h_met_lys->receptor Binds scrambled Scrambled (H-Lys-Met-OH) scrambled->receptor Does Not Bind kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_x Gene X transcription_factor->gene_x Promotes Transcription mrna mRNA gene_x->mrna Transcription protein Protein X (Anti-inflammatory effect) mrna->protein Translation

Caption: Hypothetical signaling pathway for this compound.

G start Start: Cell Culture treatment Peptide Treatment (Vehicle, this compound, Scrambled) start->treatment incubation Incubation (24h) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion G cluster_0 Experimental Observation cluster_1 Possible Explanations cluster_2 Control Experiment cluster_3 Outcome cluster_4 Conclusion observation Biological Effect Observed specific Sequence-Specific Effect observation->specific Hypothesis A nonspecific Non-Specific Effect (charge, hydrophobicity, etc.) observation->nonspecific Hypothesis B scrambled_test Test Scrambled Peptide specific->scrambled_test nonspecific->scrambled_test outcome1 Scrambled Inactive scrambled_test->outcome1 If outcome2 Scrambled Active scrambled_test->outcome2 If conclusion1 Supports Hypothesis A: Sequence is critical outcome1->conclusion1 conclusion2 Supports Hypothesis B: Sequence is not critical outcome2->conclusion2

References

Decoding Dipeptide Binding: A Comparative Guide to Investigating H-Met-Lys-OH Binding Partners Through Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-protein interactions is paramount for advancing therapeutic design. This guide provides a comparative analysis of methodologies used to elucidate the binding determinants of the dipeptide H-Met-Lys-OH with its protein partners, with a central focus on the powerful technique of alanine (B10760859) scanning mutagenesis.

The Power of Alanine Scanning: Pinpointing Critical Interactions

Alanine scanning mutagenesis is a widely used technique to identify key amino acid residues at the interface of a protein-ligand interaction. By systematically replacing individual amino acids with alanine, a small and chemically inert amino acid, researchers can assess the contribution of each residue's side chain to the binding affinity and specificity. A significant drop in binding affinity upon mutation to alanine indicates that the original residue plays a crucial role in the interaction.

Alternative and Complementary Approaches

Beyond conventional alanine scanning, other mutagenesis strategies and biophysical methods provide a more comprehensive understanding of peptide-protein interactions:

  • Site-Directed Mutagenesis to Alter Specificity: Instead of just removing a side chain with alanine, targeted mutations to other amino acids can probe the effects of charge, size, and hydrophobicity. For instance, mutating a residue to one with an opposite charge can reveal the importance of electrostatic interactions.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

  • Competitive Binding Assays: These assays use a labeled ligand of known affinity to compete with the unlabeled ligand of interest (e.g., this compound) for binding to the target protein. The ability of the unlabeled ligand to displace the labeled one provides a measure of its binding affinity.

  • Computational Modeling and Molecular Dynamics: In silico approaches can predict potential binding sites and poses of this compound on a protein of known structure. These models can then guide the design of mutagenesis experiments.

Case Study: Tuning the Specificity of a Peptide Transporter

A pivotal study on the Yersinia enterocolitica peptide transporter (YePEPT) demonstrates how a single amino acid can dictate the specificity for charged dipeptides. This provides a compelling model for how one might investigate the binding of this compound.

In its wild-type form, YePEPT shows a preference for dipeptides with negatively charged residues at the N-terminus, such as Asp-Ala. Structural analysis identified a key lysine (B10760008) residue, Lys314, within the binding pocket. It was hypothesized that this positively charged lysine interacts favorably with negatively charged substrates.

To test this, researchers performed site-directed mutagenesis to change Lys314 to a negatively charged glutamate (B1630785) (K314E) and to a neutral alanine (K314A). The impact of these mutations on the transport of charged dipeptides was then quantified.

Quantitative Data Summary

The following table summarizes the key findings from the study on YePEPT, showcasing the dramatic shift in substrate specificity upon mutation of Lys314.

Transporter VariantSubstrateRelative Uptake (%)Change in Specificity
Wild-Type YePEPT Asp-Ala (negatively charged)100High specificity for negative charge
Lys-Ala (positively charged)~10Low affinity for positive charge
K314E Mutant Asp-Ala (negatively charged)~5Lost specificity for negative charge
Lys-Ala (positively charged)~120 Gained high specificity for positive charge
K314A Mutant Asp-Ala (negatively charged)~10Lost specificity for charged dipeptides
Lys-Ala (positively charged)~15Lost specificity for charged dipeptides

Data is illustrative and based on the findings of Bior-Selina, et al. (2015). Actual values can be found in the original publication.

This targeted mutation effectively "flipped" the charge preference of the transporter, demonstrating the critical role of electrostatic interactions in peptide recognition. A similar strategy could be employed to identify key residues in a putative this compound binding partner.

Experimental Protocols

To conduct a similar investigation for an this compound binding partner, the following experimental protocols would be essential.

Site-Directed Mutagenesis

This is the foundational technique for creating the protein variants to be tested.

Methodology:

  • Template DNA: Obtain the plasmid DNA containing the gene for the this compound binding partner.

  • Primer Design: Design primers containing the desired mutation (e.g., changing a specific codon to code for alanine). These primers should be complementary to the template DNA.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using the mutagenic primers and the template DNA. This will create copies of the plasmid containing the desired mutation.

  • Template Removal: Digest the original, non-mutated template DNA using an enzyme like DpnI, which specifically targets methylated DNA (prokaryotic plasmids are typically methylated).

  • Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli cells for replication.

  • Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the gene to confirm the presence of the desired mutation.

Protein Expression and Purification

Once the mutant DNA is confirmed, the protein needs to be produced and purified for binding and functional assays. The specific protocol will depend on the nature of the protein (e.g., soluble vs. membrane-bound). For a transporter protein like YePEPT, expression in a system like E. coli followed by purification using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is common.

Peptide Uptake Assay (for Transporters)

For proteins that transport their ligands, a functional assay is crucial to measure the impact of mutations on transport activity. A common method involves expressing the transporter in Xenopus laevis oocytes.

Methodology:

  • cRNA Synthesis: In vitro transcribe capped complementary RNA (cRNA) from the linearized plasmid DNA (wild-type and mutants).

  • Oocyte Injection: Inject the cRNA into Xenopus laevis oocytes. The oocytes will then translate the cRNA and express the transporter protein on their plasma membrane.

  • Uptake Experiment: Incubate the oocytes in a solution containing the radiolabeled dipeptide (e.g., [14C]this compound) for a defined period.

  • Washing: After incubation, wash the oocytes thoroughly with ice-cold buffer to remove any unbound peptide.

  • Lysis and Scintillation Counting: Lyse the oocytes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Compare the uptake of the radiolabeled peptide in oocytes expressing the wild-type protein versus the mutant proteins.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the binding affinity and thermodynamics of the interaction.

Methodology:

  • Sample Preparation: Prepare solutions of the purified protein (in the calorimeter cell) and the this compound dipeptide (in the injection syringe) in the same buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small, precise injections of the dipeptide into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the protein becomes saturated with the ligand.

  • Data Analysis: Integrate the heat spikes to generate a binding isotherm. Fit this curve to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Visualizing the Workflow and Concepts

To better illustrate the experimental logic and potential signaling pathways, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Production cluster_assays Binding & Functional Assays cluster_analysis Data Analysis & Interpretation start Plasmid with Gene of Interest primers Design Mutagenic Primers start->primers pcr PCR Amplification primers->pcr digest Template Digestion (DpnI) pcr->digest transform Transformation into E. coli digest->transform verify Sequence Verification transform->verify expression Protein Expression verify->expression purification Protein Purification expression->purification uptake Peptide Uptake Assay purification->uptake itc Isothermal Titration Calorimetry purification->itc binding_assay Competitive Binding Assay purification->binding_assay analysis Compare WT vs. Mutants uptake->analysis itc->analysis binding_assay->analysis conclusion Identify Critical Residues analysis->conclusion

Caption: Experimental workflow for identifying key residues in a peptide-protein interaction.

signaling_pathway_hypothesis cluster_mutation Impact of Alanine Scanning ligand This compound receptor Binding Partner (e.g., Transporter) ligand->receptor Binding intracellular Intracellular Signaling Cascade receptor->intracellular Activation response Cellular Response (e.g., Nutrient Sensing, Gene Expression) intracellular->response mutation_effect Mutation of critical residue in binding pocket disruption Disruption of Binding disruption->receptor Inhibits

Caption: Hypothesized signaling pathway initiated by this compound binding.

By employing a combination of site-directed mutagenesis, functional assays, and biophysical techniques, researchers can systematically dissect the molecular determinants of this compound binding to its protein partners. The insights gained from such studies are invaluable for understanding the biological role of this dipeptide and for the rational design of novel therapeutics that target this interaction.

Functional assays to validate the biological role of H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized biological roles of the dipeptide H-Met-Lys-OH. Due to the limited direct experimental data on this compound, this document focuses on its predicted functions based on the well-established roles of its constituent amino acids, L-methionine and L-lysine. We present a comparative analysis with alternative molecules—N-Acetyl-L-cysteine (NAC) as an antioxidant benchmark and L-Alanyl-L-Glutamine as a modulator of mTOR signaling—and provide detailed experimental protocols to facilitate empirical validation.

Hypothesized Biological Functions of this compound

The biological activities of this compound are likely derived from the individual properties of methionine and lysine (B10760008). Methionine, a sulfur-containing amino acid, is a precursor to the major intracellular antioxidant glutathione (B108866) and plays a crucial role in protecting cells from oxidative damage.[1][2][3] Lysine is an essential amino acid vital for protein synthesis, collagen formation, and calcium absorption.[4][5] It is also involved in the regulation of cell growth and proliferation through the mTOR (mechanistic target of rapamycin) signaling pathway.[6]

Based on these functions, two primary biological roles are proposed for this compound:

  • Antioxidant Activity : Attributable to the methionine residue, which can scavenge reactive oxygen species (ROS).[2][7]

  • Modulation of mTOR Signaling : Influencing protein synthesis and cell growth, primarily through the action of lysine.[1][6]

Comparative Analysis of Functional Assays

To validate these hypothesized functions, a series of in vitro assays are recommended. This section compares this compound with suitable alternatives, providing a basis for experimental design.

Antioxidant Capacity

The antioxidant potential of this compound can be compared with that of N-Acetyl-L-cysteine (NAC), a well-characterized antioxidant and precursor to glutathione.[8][9] The individual amino acids, L-methionine and L-lysine, should also be included as controls to determine if the dipeptide exhibits synergistic or altered activity.

Table 1: Comparison of Antioxidant Activity

CompoundPredicted ActivityRationaleSuggested Assay(s)
This compound AntioxidantMethionine residue can scavenge free radicals.[2][7]DPPH, ABTS
N-Acetyl-L-cysteine (NAC) Strong AntioxidantActs as a glutathione precursor and a direct ROS scavenger.[8][9]DPPH, ABTS
L-Methionine AntioxidantDirect free radical scavenging activity.[2][7]DPPH, ABTS
L-Lysine Weak/No AntioxidantLimited direct radical scavenging capacity.[5]DPPH, ABTS
Modulation of mTOR Signaling

The effect of this compound on the mTOR pathway can be compared with L-Alanyl-L-Glutamine, a stable dipeptide known to activate mTOR signaling.[1][10] Again, the individual amino acids should be tested to elucidate the specific contribution of the dipeptide structure. The activation of the mTOR pathway is commonly assessed by measuring the phosphorylation of downstream targets, such as the p70 S6 kinase (p70S6K).[11]

Table 2: Comparison of mTOR Signaling Modulation

CompoundPredicted Effect on mTORRationaleSuggested Assay(s)
This compound ActivationLysine is known to activate the mTOR pathway.[6]Western Blot for p-p70S6K
L-Alanyl-L-Glutamine ActivationKnown activator of mTOR signaling.[1][10]Western Blot for p-p70S6K
L-Methionine Potential ModulationCan influence cellular metabolism which is linked to mTOR.[3]Western Blot for p-p70S6K
L-Lysine ActivationDirectly activates the mTOR pathway.[6]Western Blot for p-p70S6K

Experimental Protocols

Detailed methodologies for the key suggested experiments are provided below to enable researchers to perform a direct comparative analysis.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, NAC, L-Methionine, L-Lysine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare serial dilutions of the test compounds in the same solvent.

  • In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL).

  • Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain the solvent and DPPH solution without any test compound.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]

  • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Prepare serial dilutions of the test compounds in PBS.

  • In a 96-well plate, add a small volume of each compound dilution (e.g., 10 µL).

  • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

  • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

  • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[4]

Protocol 3: Western Blot for Phosphorylation of p70 S6 Kinase (Thr389)

This protocol details the detection of mTORC1 activation by measuring the phosphorylation of its downstream target, p70S6K, at threonine 389.

Materials:

  • Cell line (e.g., HEK293, C2C12 myoblasts)

  • Cell culture medium and supplements

  • Test compounds (this compound, L-Alanyl-L-Glutamine, L-Methionine, L-Lysine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-p70 S6 Kinase (Thr389)

  • Primary antibody: Rabbit or mouse anti-total p70 S6 Kinase

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency. Starve the cells of amino acids for a defined period (e.g., 1-2 hours) before treating with the test compounds at various concentrations for a specified time (e.g., 30-60 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p70S6K (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K.

  • Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated p70S6K to total p70S6K.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental designs and biological pathways, the following diagrams are provided in DOT language.

G Experimental Workflow for Antioxidant Assays cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis HML This compound DPPH DPPH Assay HML->DPPH ABTS ABTS Assay HML->ABTS NAC N-Acetyl-L-cysteine NAC->DPPH NAC->ABTS Met L-Methionine Met->DPPH Met->ABTS Lys L-Lysine Lys->DPPH Lys->ABTS IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Caption: Workflow for comparing the antioxidant capacity of this compound and alternatives.

G mTOR Signaling Pathway and Western Blot Workflow cluster_pathway mTOR Signaling Pathway cluster_workflow Western Blot Workflow AminoAcids Amino Acids (e.g., this compound) mTORC1 mTORC1 AminoAcids->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates Phospho_p70S6K p-p70S6K (Thr389) mTORC1->Phospho_p70S6K ProteinSynthesis Protein Synthesis Phospho_p70S6K->ProteinSynthesis promotes CellTreatment Cell Treatment with Test Compounds Lysis Cell Lysis & Protein Extraction CellTreatment->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE & Transfer Quant->SDSPAGE Immunoblot Immunoblotting with p-p70S6K & Total p70S6K Antibodies SDSPAGE->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Overview of the mTOR signaling pathway and the corresponding Western blot workflow.

References

Comparative Guide to Confirming H-Met-Lys-OH Binding to a Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to confirm and quantify the binding of the dipeptide H-Met-Lys-OH to a putative target protein. The selection of the most appropriate technique is critical and depends on factors such as the availability of purified protein, the desired quantitative output, and the specific research question being addressed.

Introduction to this compound and Protein Binding

This compound is a dipeptide composed of methionine and lysine.[1][2] While the biological roles of its constituent amino acids are well-established, the specific functions of this dipeptide are less characterized.[3][4] Confirming its interaction with a target protein is a foundational step in elucidating its mechanism of action and potential therapeutic relevance. Protein-ligand interactions are fundamental to virtually all cellular processes, and a variety of biophysical and biochemical methods have been developed to study them.[5][6]

Comparison of Key Binding Assay Techniques

The following table summarizes and compares common techniques for studying protein-ligand interactions. Each method offers distinct advantages and disadvantages in terms of the data they provide, their sensitivity, and their experimental requirements.

Technique Principle Key Quantitative Data Advantages Limitations Typical Sample Requirement
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (target protein).[7]Association rate (ka), Dissociation rate (kd), Affinity (KD)Label-free, real-time analysis of binding kinetics.[5]Requires immobilization of one binding partner, which may affect its activity.High-purity protein for immobilization; peptide in solution.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event as the ligand is titrated into a solution containing the protein.[6]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement providing a complete thermodynamic profile.[6]Requires relatively large amounts of highly purified and concentrated samples.[6]High concentration of both protein and peptide.
Co-Immunoprecipitation (Co-IP) / Pull-Down Assay An antibody to the target protein (Co-IP) or a tagged "bait" protein (Pull-down) is used to capture the protein and any interacting partners from a complex mixture.[8][9]Qualitative (Yes/No binding), Relative abundanceCan identify interactions in a more physiological context (cell lysates).[9]Often qualitative or semi-quantitative; susceptible to false positives and negatives.[5]Cell or tissue lysate, specific antibodies or tagged protein.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled small molecule (e.g., fluorescently tagged this compound) upon binding to a larger protein.[8]Affinity (KD)Homogeneous (mix-and-read) assay, suitable for high-throughput screening.[10]Requires labeling of the small molecule, which may alter its binding properties.Purified protein and fluorescently labeled peptide.

Detailed Experimental Protocols

Below are detailed protocols for three of the most common and powerful techniques to quantitatively and qualitatively assess the binding of this compound to a target protein.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (on- and off-rates) and affinity of the this compound interaction with the target protein.

Methodology:

  • Protein Immobilization: The purified target protein is covalently immobilized onto a sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.[11]

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Each concentration of this compound is injected over the immobilized protein and reference flow cells at a constant flow rate.[11] The association phase is monitored for a set time, followed by an injection of running buffer to monitor the dissociation phase.[11]

  • Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (affinity, stoichiometry, enthalpy, and entropy) of the this compound-protein interaction.

Methodology:

  • Sample Preparation: The purified target protein and this compound are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[11] The concentrations of both are determined accurately.

  • Instrument Setup: The sample cell is filled with the target protein solution (e.g., 10-50 µM), and the injection syringe is filled with a 10-20 fold higher concentration of the this compound solution.[11] Both solutions must be thoroughly degassed.

  • Titration: A series of small, precisely measured injections of the this compound solution are made into the sample cell containing the target protein. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat change per injection) are integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

Objective: To confirm the interaction between this compound and the target protein within a complex biological sample, such as a cell lysate. This protocol assumes a modified approach where this compound is chemically crosslinked to its target.

Methodology:

  • Cell Lysis: Cells expressing the target protein are treated with a crosslinking agent (e.g., formaldehyde) to covalently link interacting molecules. The cells are then lysed in a buffer that maintains protein-protein interactions.

  • Immunoprecipitation: An antibody specific to the target protein is added to the cell lysate and incubated to form an antibody-antigen complex. Protein A/G beads are then added to capture this complex.[9]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Crosslink Reversal: The captured protein complexes are eluted from the beads, and the crosslinks are reversed (e.g., by heating).

  • Analysis by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, the protein band corresponding to the target is excised, and the associated peptides are identified by mass spectrometry. The presence of this compound adducted to a peptide from the target protein confirms the interaction.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can help visualize complex experimental workflows and signaling pathways.

Experimental_Workflow_SPR cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Protein Purified Target Protein Immobilize Immobilize Protein on Sensor Chip Protein->Immobilize Peptide This compound Solution Inject Inject this compound (Analyte) Peptide->Inject Immobilize->Inject Detect Detect RU Change (Association) Inject->Detect Wash Inject Buffer (Dissociation) Detect->Wash Fit Fit Sensorgram Data to Binding Model Wash->Fit Result Determine ka, kd, KD Fit->Result Signaling_Pathway Ligand This compound Receptor Target Protein (e.g., Receptor) Ligand->Receptor Binding Confirmed Effector Downstream Effector Protein Receptor->Effector Activation Response Cellular Response (e.g., Gene Expression) Effector->Response Signal Transduction Comparison_Logic Question Research Question: Confirm this compound Binding Kinetics Need Kinetics/Affinity? Question->Kinetics Thermo Need Thermodynamics? Question->Thermo InVivo In-situ Interaction? Question->InVivo SPR Use SPR Kinetics->SPR Yes ITC Use ITC Thermo->ITC Yes CoIP Use Co-IP InVivo->CoIP Yes

References

Comparative Efficacy of H-Met-Lys-OH with Other Dipeptides: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of small peptides is paramount. This guide provides a comprehensive comparison of the potential antioxidant and anti-inflammatory efficacy of the dipeptide H-Met-Lys-OH against other notable dipeptides, supported by available experimental data and detailed methodologies.

While direct experimental data for this compound is limited in publicly available literature, its potential bioactivity can be inferred from studies on dipeptides containing its constituent amino acids, methionine (Met) and lysine (B10760008) (Lys). Methionine is recognized for its contribution to antioxidant activity due to its sulfur-containing side chain, while lysine has been implicated in anti-inflammatory responses. This comparison aims to contextualize the potential of this compound within the broader landscape of bioactive dipeptides.

Quantitative Comparison of Bioactivity

To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the antioxidant and anti-inflammatory effects of different dipeptides. It is important to note the absence of direct data for this compound, highlighting a key area for future research.

Antioxidant Activity

The antioxidant capacity of dipeptides is frequently evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.

Table 1: Comparative Antioxidant Activity of Dipeptides (IC50 Values)

DipeptideAssayIC50Reference(s)
Gly-MetDPPH Radical Scavenging0.96 mg/mL[1]
Phe-PheDPPH Radical Scavenging0.73 mM[2]
Val-ArgDPPH Radical Scavenging0.82 mM[2]
Lys-LeuSuperoxide Radical Scavenging~20.49% scavenging at 1 mg/mL[1]
Leu-LysSuperoxide Radical Scavenging~4.06% scavenging at 1 mg/mL[1]
This compound DPPH Radical Scavenging Data Not Available
This compound ABTS Radical Scavenging Data Not Available
Anti-inflammatory Activity

The anti-inflammatory potential of dipeptides is often assessed by their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory cytokines.

Table 2: Comparative Anti-inflammatory Activity of Peptides (IC50 Values)

PeptideTarget/AssayIC50Reference(s)
Gly-Gly-Phe-Leu(OMe)COX-2 Inhibition60 nM[3]
Lunasin-like peptide (5 kDa)COX-2 Expression Inhibition25 µM[4]
ER-13LOX Inhibition84.35 µg/mL[1]
Lunasin-like peptide (5 kDa)IL-6 Production Inhibition2 µM[4]
Lunasin-like peptide (5 kDa)IL-1β Production Inhibition13 µM[4]
This compound COX/LOX Inhibition Data Not Available
This compound Cytokine Inhibition Data Not Available

Key Experimental Protocols

Reproducible and standardized methodologies are critical for the comparative evaluation of dipeptide efficacy. The following are detailed protocols for commonly employed antioxidant and anti-inflammatory assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.

  • Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured as a decrease in absorbance.

  • Methodology:

    • A stock solution of the test dipeptide is prepared in a suitable solvent (e.g., methanol (B129727) or water).

    • A fresh 0.1 mM solution of DPPH in methanol is prepared.

    • In a 96-well microplate, varying concentrations of the dipeptide solution are mixed with the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is then determined.[5]

Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the ability of a compound to inhibit lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

  • Principle: The activity of LOX is monitored by measuring the formation of hydroperoxides from a fatty acid substrate, such as linoleic acid, which absorb light at 234 nm.

  • Methodology:

    • A solution of soybean lipoxygenase is prepared in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • The test dipeptide is pre-incubated with the enzyme solution.

    • The reaction is initiated by the addition of the linoleic acid substrate.

    • The increase in absorbance at 234 nm is recorded over time to determine the reaction rate.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the dipeptide, and the IC50 value is determined.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.

  • Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of the test compound on this production is quantified.

  • Methodology:

    • RAW 264.7 cells are cultured and seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the test dipeptide for 1 hour.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits.

    • The percentage of cytokine inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.

Visualization of Signaling Pathways and Experimental Workflow

Bioactive peptides often exert their effects by modulating intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate key pathways potentially influenced by this compound and a general workflow for its evaluation.

Keap1-Nrf2-ARE Signaling Pathway

This pathway is a critical regulator of the cellular antioxidant response. Bioactive peptides can activate Nrf2, leading to the transcription of antioxidant genes.[1][6]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BioactivePeptide Bioactive Peptide (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex BioactivePeptide->Keap1_Nrf2 Inhibits interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes

Caption: Activation of the Keap1-Nrf2-ARE antioxidant pathway by bioactive peptides.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for anti-inflammatory agents.[4][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto NF-κB Release Ub Ub IkB->Ub Ubiquitination & Degradation NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation BioactivePeptide Bioactive Peptide (e.g., this compound) BioactivePeptide->IKK Inhibits ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nu->ProInflammatoryGenes Promotes Experimental_Workflow cluster_in_vitro In Vitro Assays Dipeptides Dipeptide Synthesis (this compound & others) Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, etc.) Dipeptides->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (COX/LOX inhibition, Cytokine release) Dipeptides->Anti_inflammatory_Assays Data_Analysis Data Analysis (IC50 determination) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison

References

Measuring the Binding Affinity of H-Met-Lys-OH: An Isothermal Titration Calorimetry (ITC) Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular interaction analysis, the precise quantification of binding affinity is paramount. This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) for measuring the binding affinity of the tripeptide H-Met-Lys-OH to a hypothetical target protein. For a thorough comparison, we will also discuss alternative techniques, namely Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP), presenting hypothetical experimental data to illustrate the strengths and nuances of each method.

Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2][3][4] This allows for the determination of not only the binding affinity (K D ) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[1][4][5] The direct measurement of heat changes provides a complete thermodynamic profile of the binding reaction, offering deep insights into the forces driving the interaction.[4][6][7]

Hypothetical ITC Experiment: this compound Binding to Target Protein X

In this scenario, we investigate the binding of this compound to "Target Protein X," a hypothetical enzyme implicated in a disease pathway.

Experimental Protocol:

A detailed protocol for a typical ITC experiment is outlined below. For optimal results, it is crucial that both the peptide and the protein are in an identical, well-matched buffer to minimize heats of dilution.[5][8]

  • Sample Preparation:

    • This compound (the "ligand") was synthesized and purified to >95% purity. The accurate concentration was determined by amino acid analysis.

    • Target Protein X (the "macromolecule") was expressed and purified. The concentration was determined using a combination of UV absorbance at 280 nm and a Bradford assay.

    • Both this compound and Target Protein X were extensively dialyzed against the same buffer: 50 mM HEPES pH 7.4, 150 mM NaCl.

    • All solutions were degassed prior to use to prevent air bubbles in the calorimeter.[5]

  • ITC Instrument Setup:

    • A MicroCal PEAQ-ITC (Malvern Panalytical) or similar instrument was used.

    • The sample cell was loaded with 200 µL of 10 µM Target Protein X.

    • The injection syringe was loaded with 40 µL of 100 µM this compound. The 10-fold higher ligand concentration is a common starting point for 1:1 binding interactions.[8]

    • The experiment was conducted at 25°C.

  • Titration Parameters:

    • An initial injection of 0.4 µL was followed by 19 injections of 2 µL.

    • A spacing of 150 seconds between injections was used to allow the signal to return to baseline.

  • Data Analysis:

    • The raw data (heat flow versus time) was integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change versus molar ratio) was fitted to a one-site binding model using the instrument's analysis software to determine the K D , n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) were calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Quantitative Data Summary:

The following table summarizes the hypothetical thermodynamic parameters obtained from the ITC analysis of this compound binding to Target Protein X.

ParameterValueUnit
Binding Affinity (K D )5.2µM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)5.7cal/mol·K
Gibbs Free Energy (ΔG)-7.2kcal/mol

Interpretation of Results:

The low micromolar K D value suggests a moderate binding affinity. The stoichiometry of approximately 1 indicates a 1:1 binding interaction between this compound and Target Protein X. The negative enthalpy change reveals that the binding is an exothermic process, driven by favorable bond formations such as hydrogen bonds and van der Waals interactions. The positive entropy change suggests that the binding event leads to an overall increase in disorder, which could be attributed to the release of ordered solvent molecules from the binding interface.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Peptide This compound Solution Dialysis Dialysis Peptide->Dialysis Protein Target Protein X Solution Protein->Dialysis Buffer Identical Buffer Buffer->Dialysis Degas Degassing Dialysis->Degas Load_Syringe Load Syringe (this compound) Degas->Load_Syringe Load_Cell Load Sample Cell (Target Protein X) Degas->Load_Cell Titration Titration Load_Syringe->Titration Load_Cell->Titration Raw_Data Raw Data (Heat Flow vs. Time) Titration->Raw_Data Integration Integration Raw_Data->Integration Isotherm Binding Isotherm Integration->Isotherm Fitting Model Fitting Isotherm->Fitting Thermo_Params Thermodynamic Parameters (KD, n, ΔH, ΔS) Fitting->Thermo_Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Alternative Techniques for Binding Affinity Measurement

While ITC provides a wealth of thermodynamic information, other techniques can also be employed to determine binding affinity, each with its own set of advantages and limitations.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[1][9][10] It provides real-time kinetic data, including association (k on ) and dissociation (k off ) rates, from which the binding affinity (K D = k off /k on ) can be calculated.[1]

Hypothetical SPR Experiment:

Experimental Protocol:

  • Chip Preparation: Target Protein X is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: this compound is prepared in a series of concentrations in the running buffer (e.g., HBS-EP+).

  • Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .

Quantitative Data Summary:

ParameterValueUnit
Association Rate (k on )1.5 x 10^3M⁻¹s⁻¹
Dissociation Rate (k off )7.8 x 10⁻³s⁻¹
Binding Affinity (K D )5.2µM
Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule.[11][12][13] When the small, fluorescently labeled ligand binds to a larger protein, its tumbling rate in solution slows down, leading to an increase in the polarization of the emitted light.[12][13]

Hypothetical FP Experiment:

Experimental Protocol:

  • Tracer Synthesis: this compound is fluorescently labeled (e.g., with fluorescein) to create a tracer.

  • Assay Setup: A constant concentration of the tracer is incubated with varying concentrations of Target Protein X in a microplate.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of Target Protein X, and the data is fitted to a binding equation to determine the K D .

Quantitative Data Summary:

ParameterValueUnit
Binding Affinity (K D )6.1µM

Comparison of ITC, SPR, and FP

The following table provides a direct comparison of the three techniques for measuring the binding affinity of this compound to Target Protein X.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat change upon binding[2][4]Measures change in refractive index upon binding[3]Measures change in tumbling rate of a fluorescent probe upon binding[12][13]
Labeling Label-free[5]Label-free (one partner is immobilized)[9]Requires fluorescent labeling of one partner[11]
Information K D , n, ΔH, ΔS[1][4]K D , k on , k off[1]K D
Throughput Low to mediumMedium to high[9]High[11]
Sample Consumption Relatively highLow[9]Very low[11]
Key Advantage Complete thermodynamic profile[14]Real-time kinetic data[2]Homogeneous, high-throughput format[15]
Potential Drawback Requires larger sample quantitiesImmobilization may affect protein activityLabeling may alter binding affinity

Decision Logic for Technique Selection

Technique_Selection Start Start: Need to measure binding affinity Thermo_Info Is a complete thermodynamic profile (ΔH, ΔS) required? Start->Thermo_Info Kinetics_Info Are kinetic parameters (kon, koff) needed? Thermo_Info->Kinetics_Info No ITC Use Isothermal Titration Calorimetry (ITC) Thermo_Info->ITC Yes High_Throughput Is high-throughput screening a priority? Kinetics_Info->High_Throughput No SPR Use Surface Plasmon Resonance (SPR) Kinetics_Info->SPR Yes High_Throughput->ITC No, and sufficient sample is available High_Throughput->SPR No, and sample is limited FP Use Fluorescence Polarization (FP) High_Throughput->FP Yes

Caption: Decision tree for selecting a binding affinity measurement technique.

Conclusion

Isothermal Titration Calorimetry stands out for its ability to provide a comprehensive thermodynamic characterization of the binding of this compound to its target. While SPR offers invaluable kinetic insights and FP is well-suited for high-throughput screening, ITC delivers a detailed energetic picture of the interaction, which is often crucial for understanding the molecular driving forces and for guiding rational drug design. The choice of technique will ultimately depend on the specific research question, the available sample material, and the desired throughput.[2]

References

Comparative Analysis of H-Met-Lys-OH Interactions: A Guide to Surface Plasmon Resonance and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for the analysis of H-Met-Lys-OH interactions with a hypothetical protein, hereafter referred to as "Target Protein X". It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative technologies and supported by illustrative experimental data.

Surface Plasmon Resonance (SPR) Analysis of this compound Interaction

Surface Plasmon Resonance is a label-free optical technique used to monitor molecular binding events in real time.[1][2] In a typical SPR experiment to study a small molecule-protein interaction, a protein is immobilized on a biosensor surface, and the small molecule is flowed over this surface.[1][2] The interaction is detected as a change in the refractive index at the sensor surface, quantified in resonance units (RU).[1][2] This powerful technique allows for the determination of binding kinetics (association and dissociation rates) and affinity.[1][3]

Hypothetical Experimental Protocol for SPR Analysis

This protocol outlines a hypothetical experiment to determine the binding kinetics of the tripeptide this compound with Target Protein X using SPR.

1. Ligand Immobilization (Target Protein X):

  • Sensor Chip Selection: A CM5 sensor chip, which has a carboxymethylated dextran (B179266) matrix, is a versatile choice for most applications, including protein immobilization.

  • Surface Preparation: The system is primed with a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine Coupling Chemistry:

    • Activation: The sensor surface is activated by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Immobilization: Target Protein X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface until the desired immobilization level is achieved (e.g., ~8000 RU).

    • Deactivation: Remaining active esters are deactivated by injecting 1 M ethanolamine-HCl pH 8.5.[4]

2. Analyte Interaction (this compound):

  • Analyte Preparation: A dilution series of this compound is prepared in the running buffer. For a small molecule, a typical concentration range might be from 1 µM to 100 µM.

  • Binding Assay:

    • A stable baseline is established by flowing the running buffer over the sensor surface.

    • The lowest concentration of this compound is injected for a set association time (e.g., 120 seconds), followed by a dissociation phase with the running buffer (e.g., 300 seconds).

    • This is repeated for all concentrations in the series.

  • Regeneration: Between each analyte injection, the sensor surface is regenerated to remove any bound this compound. This can be achieved with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

3. Data Analysis:

  • The response from a reference flow cell (deactivated with ethanolamine-HCl only) is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.[4]

  • The resulting sensorgrams are fitted to a suitable binding model, such as the 1:1 Langmuir binding model, to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]

Data Presentation: Hypothetical SPR Results

The following table summarizes hypothetical quantitative data for the interaction between this compound and Target Protein X.

Analyte Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
12.5 x 10³5.0 x 10⁻³2.0
52.6 x 10³5.1 x 10⁻³1.96
102.4 x 10³4.9 x 10⁻³2.04
252.5 x 10³5.2 x 10⁻³2.08
502.7 x 10³5.3 x 10⁻³1.96
1002.6 x 10³5.1 x 10⁻³1.96
Average 2.55 x 10³ 5.1 x 10⁻³ 2.0

Visualizations

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_interaction Interaction Analysis cluster_analysis Data Analysis p1 Select CM5 Sensor Chip i1 Activate Surface (EDC/NHS) p1->i1 p2 Prepare Running Buffer p2->i1 p3 Prepare Target Protein X (Ligand) i2 Immobilize Target Protein X p3->i2 p4 Prepare this compound (Analyte) a2 Inject this compound (Association) p4->a2 i1->i2 i3 Deactivate Surface (Ethanolamine) i2->i3 a1 Establish Baseline i3->a1 a1->a2 a3 Flow Running Buffer (Dissociation) a2->a3 a4 Regenerate Surface a3->a4 d1 Reference Subtraction a3->d1 a4->a1 Next Concentration d2 Fit to Binding Model d1->d2 d3 Determine ka, kd, KD d2->d3

Caption: Experimental workflow for SPR analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling receptor Target Protein X kinase1 Kinase A receptor->kinase1 Activation peptide This compound peptide->receptor Binding kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation response Cellular Response tf->response Gene Expression

Caption: Hypothetical signaling pathway initiated by this compound binding.

Comparison with Alternative Techniques

While SPR is a powerful tool, other techniques can also be employed to study peptide-protein interactions. The choice of technique often depends on the specific research question, sample availability, and desired throughput.[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[6] It is considered the gold standard for thermodynamic characterization of biomolecular interactions.[6]

  • Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (Target Protein X). The heat change upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[2][6]

  • Advantages: ITC is a solution-based technique, meaning no immobilization is required, which avoids potential artifacts related to surface tethering.[6] It provides a complete thermodynamic profile of the interaction.[2]

  • Disadvantages: ITC typically requires larger amounts of sample compared to SPR and has a lower throughput.

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique that measures biomolecular interactions in real time.[3][7]

  • Principle: A biosensor tip with an immobilized ligand is dipped into a sample containing the analyte. Changes in the interference pattern of white light reflected from the sensor tip are measured as the analyte binds and dissociates.[3][8]

  • Advantages: BLI systems are generally fluidics-free, which simplifies operation and allows for the analysis of crude or unpurified samples.[3][4] They are well-suited for high-throughput screening.[5][8]

  • Disadvantages: SPR is often considered more sensitive for the analysis of small molecules and fragments.[5]

Comparison Summary
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Change in refractive indexHeat change upon bindingChange in optical interference
Label-Free YesYesYes
Real-Time Data YesNo (step-wise titration)Yes
Kinetics (ka, kd) YesNoYes
Affinity (KD) YesYesYes
Thermodynamics Can be determined with temperature variationYes (direct measurement of ΔH and ΔS)Not typically
Sample Consumption Low to moderateHighLow
Throughput Moderate to highLowHigh
Immobilization RequiredNot requiredRequired
Crude Samples Possible with specific surfacesYesYes

Conclusion

Surface Plasmon Resonance is a robust and versatile technique for the quantitative analysis of peptide-protein interactions, such as those involving this compound. It provides valuable real-time kinetic and affinity data with relatively low sample consumption. While alternative methods like Isothermal Titration Calorimetry and Biolayer Interferometry offer distinct advantages, particularly in providing thermodynamic data (ITC) or higher throughput with crude samples (BLI), SPR remains a cornerstone technology in drug discovery and molecular interaction analysis. The choice of methodology should be guided by the specific experimental goals and available resources.

References

A Framework for Cross-Validation of H-Met-Lys-OH Activity in Different Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tripeptide H-Met-Lys-OH, composed of methionine and lysine, holds potential for biological activity given the crucial roles of its constituent amino acids in cellular metabolism, protein synthesis, and epigenetic regulation. However, a comprehensive review of publicly available scientific literature reveals a lack of specific experimental data on the effects of this compound across different cell lines. This guide, therefore, serves as a methodological framework for researchers aiming to investigate and compare the activity of this novel peptide. It provides detailed experimental protocols, hypothetical data for illustrative purposes, and visualizations of workflows and potential signaling pathways to guide future research.

Introduction

Methionine is an essential amino acid crucial for initiating protein synthesis and serving as a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for DNA and histone methylation. Lysine, another essential amino acid, is a key component of proteins and is subject to numerous post-translational modifications, including methylation and acetylation, which play a significant role in gene expression. Small peptides composed of these amino acids may exhibit unique biological activities, potentially influencing cell proliferation, apoptosis, and signaling pathways.[1][2][3]

This guide outlines a systematic approach to characterize the in vitro activity of this compound. We propose a panel of cell lines and a suite of assays to generate a comprehensive activity profile.

Proposed Cell Lines for Cross-Validation

To obtain a broad understanding of this compound's activity, a selection of both cancerous and non-cancerous cell lines is recommended.

Cell LineTypeRationale for Selection
MCF-7 Human Breast AdenocarcinomaWell-characterized cancer cell line, often used in initial anti-cancer drug screening.
A549 Human Lung CarcinomaRepresents a common and aggressive cancer type.
HEK293 Human Embryonic KidneyA non-cancerous cell line, widely used for toxicity and baseline cellular function studies.
HUVEC Human Umbilical Vein Endothelial CellsA primary cell line to assess effects on normal, non-transformed endothelial cells.

Experimental Protocols

The following protocols provide a standardized methodology for assessing the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Treat the cells with increasing concentrations of the peptide (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (PBS alone).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the peptide concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the molecular mechanisms underlying the effects of this compound by examining key signaling proteins.

Methodology:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, Bcl-2, Bax). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Hypothetical Data Presentation

The following tables illustrate how the experimental data for this compound could be structured for clear comparison.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound at 48 hours

Cell LineIC₅₀ (µM)
MCF-7 150
A549 250
HEK293 >1000
HUVEC >1000

Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with IC₅₀ Concentration of this compound

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 25.515.2
A549 18.310.8
HEK293 3.12.5
HUVEC 2.51.8

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Comparison Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis Determine IC50->Western Blot Analysis Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Flow Cytometry)->Quantify Apoptosis Analyze Protein Expression Analyze Protein Expression Western Blot Analysis->Analyze Protein Expression Compare IC50 values Compare IC50 values Publish Comparison Guide Publish Comparison Guide Compare IC50 values->Publish Comparison Guide Quantify Apoptosis->Publish Comparison Guide Analyze Protein Expression->Publish Comparison Guide

Workflow for this compound activity cross-validation.
Hypothetical Signaling Pathway

Based on the roles of methionine and lysine, this compound could potentially influence the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4]

G This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

Hypothetical PI3K/Akt/mTOR pathway modulation.

Conclusion

While direct experimental data on this compound is currently unavailable, this guide provides a robust framework for its systematic investigation. The proposed protocols and cell line panel will enable a thorough cross-validation of its activity, paving the way for a deeper understanding of its potential as a bioactive molecule. The structured approach to data presentation and visualization will facilitate clear and impactful communication of research findings.

References

A Comparative Guide to Synthetic vs. Commercer tilgængelig H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For forskere, videnskabsfolk og fagfolk inden for lægemiddeludvikling er valget mellem syntetisk fremstillede og kommercielt tilgængelige peptider en afgørende beslutning, der kan påvirke forsøgsresultaternes reproducerbarhed, renhed og omkostningseffektivitet. Denne vejledning giver en objektiv sammenligning af syntetisk H-Met-Lys-OH (L-Methionyl-L-Lysin) og dets kommercielt tilgængelige modstykker, understøttet af eksperimentelle protokoller og data.

Fysisk-kemiske egenskaber

Nedenstående tabel opsummerer de grundlæggende fysisk-kemiske egenskaber for dipeptidet this compound.

EgenskabVærdi
Kemisk navn (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexansyre
Synonymer Methionyl-Lysin, Met-Lys
CAS-nummer 45214-88-8[1]
Molekylformel C11H23N3O3S[1]
Molekylvægt 277,38 g/mol [1]
Struktur This compound

Sammenligning af syntetisk og kommercielt tilgængelig this compound

Valget mellem at syntetisere this compound internt eller købe det fra en kommerciel leverandør afhænger af flere faktorer, herunder de specifikke krav til forsøget, budgettet og den nødvendige mængde.

FunktionSyntetisk this compoundKommercielt tilgængelig this compound
Renhed Høj renhed kan opnås (>98 % efter oprensning). Giver mulighed for præcis kontrol over urenhedsprofilen.[2]Typisk høj renhed (>95-98 %), men kan variere mellem partier og leverandører. Certifikat for analyse (CoA) giver specifikke data for partiet.[3]
Konsistens Høj konsistens fra parti til parti, hvilket er afgørende for reproducerbare forsøgsresultater.[2]Kan variere mellem forskellige leverandører og endda forskellige partier fra den samme leverandør.
Omkostningseffektivitet Omkostningseffektivt til produktion i stor skala.[4][5] Kræver dog en indledende investering i udstyr og reagenser.Mere omkostningseffektivt til små mængder, der er nødvendige til indledende forskning og screening.
Skalerbarhed Synteseprocessen giver mulighed for produktion af store mængder af dipeptidet.[2]Afhænger af leverandørens produktionskapacitet.
Tilpasning Giver mulighed for inkorporering af isotopmærkning eller andre modifikationer efter behov.Standardprodukt; tilpasning kan være tilgængelig via specialiserede syntesetjenester, men medfører ekstra omkostninger.

Syntese af this compound

Solid-Phase Peptide Synthesis (SPPS) er den mest almindelige metode til syntese af peptider som this compound på grund af dens effektivitet og mulighed for automatisering.[6][7][8] Processen involverer den trinvise tilføjelse af beskyttede aminosyrer til en voksende peptidkæde, der er forankret til en uopløselig harpiksstøtte.[4]

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Resin Wang Resin Load_Lys 1. Loading of Fmoc-Lys(Boc)-OH Resin->Load_Lys Deprotect_Lys 2. Fmoc Deprotection (Piperidine) Load_Lys->Deprotect_Lys Couple_Met 3. Coupling of Fmoc-Met-OH Deprotect_Lys->Couple_Met Deprotect_Met 4. Final Fmoc Deprotection Couple_Met->Deprotect_Met Cleavage 5. Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Deprotect_Met->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification 6. Purification (RP-HPLC) Crude_Peptide->Purification Final_Product Pure this compound Purification->Final_Product

Billedtekst: Arbejdsgang for Solid-Phase Peptide Synthesis (SPPS) af this compound.

Eksperimentel protokol: Solid-Phase Peptide Synthesis (SPPS) af this compound

Denne protokol beskriver den manuelle syntese af this compound ved hjælp af Fmoc/tBu-kemi.

Materialer:

  • Wang-harpiks

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Met-OH

  • N,N-dimethylformamid (DMF)

  • Dichlormethan (DCM)

  • Piperidin

  • N,N'-diisopropylcarbodiimid (DIC)

  • Oxyma Pure

  • Trifluoreddikesyre (TFA)

  • Triisopropylsilan (TIS)

  • Vand (H₂O)

  • Kold diethylether

Procedure:

  • Harpiksforberedelse og aminosyreindlæsning:

    • Hæv 200 mg Wang-harpiks i DMF i 30 minutter i et reaktionsbeholder til fastfasesyntese.[6]

    • Afdryp DMF, og tilsæt en opløsning af Fmoc-Lys(Boc)-OH, DIC og Oxyma i DMF.

    • Ryst blandingen i 2-4 timer ved stuetemperatur.

    • Vask harpiksen grundigt med DMF og DCM, og tør den under vakuum.

  • Fmoc-afbeskyttelse:

    • Tilsæt 20 % piperidin i DMF til harpiksen, og ryst i 5 minutter. Afdryp.[6]

    • Tilsæt en ny portion 20 % piperidin i DMF, og ryst i 15 minutter.[6]

    • Vask harpiksen grundigt med DMF.[6]

  • Kobling af den anden aminosyre (Met):

    • Opløs Fmoc-Met-OH, DIC og Oxyma i DMF.

    • Tilsæt aminosyreopløsningen til harpiksen, og ryst i 1-2 timer.[9]

    • Vask harpiksen grundigt med DMF.

  • Endelig afbeskyttelse:

    • Gentag Fmoc-afbeskyttelsesproceduren som beskrevet i trin 2.

  • Spaltning og afbeskyttelse:

    • Vask harpiksen med DCM, og tør den grundigt under vakuum.[6]

    • Forbered en spaltningscocktail af 95 % TFA, 2,5 % TIS og 2,5 % H₂O.[9]

    • Tilsæt spaltningscocktailen til den tørrede peptidharpiks, og ryst i 2-3 timer ved stuetemperatur.[6][9]

    • Filtrer harpiksen, og opsaml filtratet.

  • Udfældning og oprensning:

    • Udfæld det rå peptid ved at tilsætte filtratet dråbevist til kold diethylether.[6]

    • Centrifuger for at pelletere peptidet, og dekanter etheren.

    • Oprens det rå peptid ved hjælp af omvendt fase højtydende væskekromatografi (RP-HPLC).

    • Bekræft identiteten og renheden af det endelige produkt ved hjælp af massespektrometri og analytisk HPLC.

Karakterisering og kvalitetskontrol

Uanset om this compound er syntetiseret internt eller købt, er en grundig karakterisering afgørende for at sikre identitet, renhed og kvantificering.

Analytisk teknikFormål
Omvendt fase højtydende væskekromatografi (RP-HPLC) Bestemmer renheden af peptidprøven ved at adskille målpeptidet fra urenheder.
Massespektrometri (MS) Bekræfter peptidets molekylvægt og dermed dets identitet.
Aminosyreanalyse (AAA) Kvantificerer peptidindholdet og bestemmer aminosyresammensætningen.
Kernefysisk magnetisk resonans (NMR)-spektroskopi Giver detaljerede strukturelle oplysninger om peptidet.

Biologisk aktivitet og potentiel signalvej

Selvom der er begrænsede direkte eksperimentelle data om den biologiske aktivitet af this compound, kan dets potentielle virkninger udledes af dets bestanddele, L-methionin og L-lysin. Begge aminosyrer er kendt for at påvirke mTOR-signalvejen, som er en central regulator for cellevækst, proliferation og proteinsyntese.[10][11]

mTOR_Pathway Potentiel mTOR-signalvej påvirket af this compound cluster_input Input cluster_cellular Cellular Response This compound This compound mTORC1 mTORC1 This compound->mTORC1 Aktiverer potentielt S6K1 p70S6K mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Fremmer eIF4E->Protein_Synthesis Hæmmer (når aktiv) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Billedtekst: Potentiel mTOR-signalvej påvirket af this compound.

Eksperimentelle protokoller for biologiske assays

In Vitro Dipeptidtransportassay ved hjælp af Caco-2-celler

Denne protokol beskriver en metode til at måle optagelsen af this compound i Caco-2-celler, som udtrykker peptidtransportøren PEPT1.[12]

Materialer:

  • Caco-2-celler

  • This compound

  • Transportbuffer (f.eks. Hanks' Balanced Salt Solution, HBSS)

  • LC-MS/MS-system

Procedure:

  • Cellekultur: Dyrk Caco-2-celler på permeable understøtninger, indtil de danner et konfluent monolag.

  • Optagelsesassay:

    • Vask cellemonolagene med forvarmet transportbuffer.

    • Tilsæt transportbuffer indeholdende this compound i en kendt koncentration til den apikale side.

    • Inkubér ved 37 °C i forskellige tidsperioder (f.eks. 5, 15, 30, 60 minutter).

    • Stop optagelsen ved hurtigt at vaske cellerne med iskold transportbuffer.

  • Analyse:

    • Lyser cellerne for at frigøre det intracellulære indhold.

    • Kvantificer koncentrationen af this compound i cellelysaterne ved hjælp af LC-MS/MS.

Transport_Assay_Workflow Workflow for In Vitro Dipeptide Transport Assay Start Caco-2 Cell Monolayer Wash1 1. Wash with Transport Buffer Start->Wash1 Incubate 2. Incubate with this compound Wash1->Incubate Wash2 3. Stop Uptake (Wash with Cold Buffer) Incubate->Wash2 Lyse 4. Cell Lysis Wash2->Lyse Analyze 5. Quantify with LC-MS/MS Lyse->Analyze

References

H-Met-Lys-OH as a Competitive Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the dipeptide H-Met-Lys-OH as a potential competitive inhibitor in binding assays. Due to a lack of specific experimental data on this compound in the public domain, this document serves as a practical and theoretical framework for investigating its inhibitory potential. We will explore its theoretical advantages, compare it with other well-characterized dipeptide inhibitors, and provide detailed experimental protocols for its evaluation.

The dipeptide this compound, also known as Methionyl-Lysine, is a molecule of interest in peptide-based drug discovery.[1][2] While its specific role as a competitive inhibitor is not yet extensively documented in scientific literature, its constituent amino acids, methionine and lysine (B10760008), suggest potential for specific interactions with various biological targets. Methionine provides a flexible, hydrophobic side chain, while lysine offers a positively charged primary amine, enabling a combination of hydrophobic and electrostatic interactions that are crucial for binding to the active sites of enzymes and receptors.

Theoretical Competitive Inhibition by this compound

Competitive inhibition is a fundamental mechanism in enzyme kinetics and pharmacology, where an inhibitor molecule reversibly binds to the active site of an enzyme, preventing the substrate from binding. The inhibitor's effectiveness is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.

The potential of this compound as a competitive inhibitor stems from its ability to mimic the natural substrate of a target protein. The methionine residue can engage in hydrophobic interactions, while the lysine residue can form salt bridges or hydrogen bonds. This dual-interaction capability could allow this compound to effectively compete with the endogenous ligand for the binding pocket.

Comparison with Alternative Dipeptide Inhibitors

To provide a context for the potential efficacy of this compound, we compare its theoretical attributes with experimentally determined data for other dipeptides known to exhibit inhibitory or biological activity. It is important to note that the biological activity of dipeptides is highly dependent on their sequence. For instance, the isomeric dipeptide H-Gly-Lys-OH would present a different N-terminal group and spatial arrangement of side chains, likely resulting in different binding affinities and biological effects.

Dipeptide InhibitorTarget/ActivityKey Quantitative FindingsReference
This compound (Hypothetical)(To be determined experimentally)
H-Lys-Gly-OH Not extensively characterizedTheoretical properties based on constituent amino acids[3]
H-His-Lys-OH (Theoretical) Antioxidant/Anti-inflammatoryPredicted activity based on histidine and lysine properties[4]
Carnosine (β-alanyl-L-histidine) Antioxidant, Anti-inflammatoryEffective DPPH and ABTS radical scavenger[4]
Anserine (β-alanyl-3-methyl-L-histidine) AntioxidantPossesses radical scavenging ability[4]

This table includes hypothetical and theoretical entries for this compound and related dipeptides to illustrate how experimental data would be presented. The data for Carnosine and Anserine are based on published experimental results.

Experimental Protocols for Evaluating this compound

To ascertain the competitive inhibitory activity of this compound, a series of well-established binding assays can be employed. The choice of assay will depend on the target protein and available resources.

Radioligand Binding Assay

This technique is a highly sensitive method to determine the affinity of a ligand for a receptor.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable assay buffer.

    • Prepare serial dilutions of this compound to be tested.

    • Prepare a solution of the radiolabeled ligand (e.g., [3H]-labeled substrate) at a concentration at or below its dissociation constant (Kd).

    • Prepare a suspension of the target receptor (e.g., cell membranes expressing the receptor).

  • Assay Setup:

    • In a 96-well filter plate, add the assay buffer, the serially diluted this compound, the radiolabeled ligand, and the receptor suspension to each well.

    • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand known to bind to the target.

    • To determine total binding, a set of wells should contain only the radioligand and the receptor.

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by vacuum filtration through the filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Normalize the data by setting the total binding to 100% and non-specific binding to 0%.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Competition Assay

This method is a non-radioactive alternative for assessing competitive binding.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with the target protein or a capture antibody.

    • Wash the plate to remove any unbound protein.

  • Blocking:

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 5% BSA in PBS).

  • Competition Reaction:

    • Prepare a mixture of a fixed concentration of a labeled ligand (e.g., biotinylated substrate) and serial dilutions of this compound.

    • Add these mixtures to the wells of the coated and blocked plate.

    • Incubate to allow for competitive binding to the immobilized target.

  • Detection:

    • Wash the plate to remove unbound ligands.

    • Add an enzyme-conjugated secondary reactant that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand).

    • Wash the plate again.

    • Add a substrate for the enzyme that produces a colorimetric or fluorescent signal.

  • Data Analysis:

    • Measure the signal intensity using a plate reader. The signal will be inversely proportional to the concentration of this compound.

    • Generate a dose-response curve and determine the IC50 value as described for the radioligand binding assay.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of competitive inhibition and the experimental workflow of a binding assay.

Competitive_Inhibition cluster_0 Enzyme-Substrate Binding cluster_1 Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate->ES_Complex Product Product ES_Complex->Product Enzyme_Inhibited Enzyme EI_Complex Enzyme-Inhibitor Complex Enzyme_Inhibited->EI_Complex + Inhibitor This compound Inhibitor->EI_Complex No_Product No Product EI_Complex->No_Product

Caption: Mechanism of competitive inhibition by this compound.

Binding_Assay_Workflow reagent_prep 1. Reagent Preparation (Target, Labeled Ligand, this compound) assay_setup 2. Assay Plate Setup (Incubate components) reagent_prep->assay_setup separation 3. Separation of Bound and Free Ligand assay_setup->separation detection 4. Signal Detection (e.g., Radioactivity, Fluorescence) separation->detection data_analysis 5. Data Analysis (IC50 and Ki determination) detection->data_analysis

Caption: General workflow for a competitive binding assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural and functional differences between peptide candidates is paramount. This guide provides a detailed comparison of the dipeptide H-Met-Lys-OH with its isomer H-Lys-Met-OH and the simple dipeptide H-Gly-Gly-OH, offering insights into their physicochemical properties and potential biological activities. The information is supported by established experimental protocols relevant to peptide characterization and development.

Executive Summary

Peptide therapeutics offer high specificity and potency, making them an attractive modality in drug development.[1] The dipeptide this compound, composed of methionine and lysine, presents a unique combination of a sulfur-containing, nonpolar amino acid and a basic, positively charged amino acid. This guide explores the structural and potential functional implications of this arrangement in comparison to its isomer and a foundational dipeptide, providing a framework for further investigation and development.

Physicochemical Properties: A Tabular Comparison

The arrangement of amino acid residues significantly influences a peptide's overall properties, including its charge, polarity, and molecular weight. These characteristics, in turn, affect its solubility, stability, and interaction with biological targets.

PropertyThis compoundH-Lys-Met-OHH-Gly-Gly-OH
Molecular Formula C₁₁H₂₃N₃O₃S[2]C₁₁H₂₃N₃O₃S[3]C₄H₈N₂O₃[4]
Molecular Weight ( g/mol ) 277.38[2]277.39[3]132.12[4]
Isoelectric Point (pI) ~7.6~7.6~5.8
Charge at pH 7.4 +1+10

Structural Comparison

The primary structure, or amino acid sequence, is the most fundamental level of peptide organization. Even a simple inversion of residues, as seen between this compound and H-Lys-Met-OH, can lead to significant differences in three-dimensional conformation and, consequently, biological activity.

cluster_0 This compound cluster_1 H-Lys-Met-OH Met1 Methionine Lys1 Lysine Met1->Lys1 Peptide Bond Lys2 Lysine Met2 Methionine Lys2->Met2 Peptide Bond

Figure 1: Structural comparison of this compound and H-Lys-Met-OH.

Potential Signaling Pathways and Biological Activity

While specific biological data for this compound is limited, the constituent amino acids, methionine and lysine, are involved in numerous critical cellular processes. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in epigenetic regulation and the synthesis of polyamines. Lysine is an essential amino acid crucial for protein synthesis and post-translational modifications such as ubiquitination and acetylation. The presence of these residues suggests that this compound and its isomer could potentially influence a variety of signaling pathways.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Peptidases Intracellular Peptidases Cellular Uptake->Intracellular Peptidases Methionine Methionine Intracellular Peptidases->Methionine Lysine Lysine Intracellular Peptidases->Lysine SAM Synthesis SAM Synthesis Methionine->SAM Synthesis Protein Synthesis Protein Synthesis Lysine->Protein Synthesis Methylation Reactions Methylation Reactions SAM Synthesis->Methylation Reactions Post-Translational Modifications Post-Translational Modifications Protein Synthesis->Post-Translational Modifications

Figure 2: Potential metabolic fate and signaling involvement of this compound.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the structural and functional properties of this compound and related peptides, a series of well-established experimental protocols should be employed.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Protocol Overview:

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a piperidine (B6355638) solution.

  • Coupling: Add the next Fmoc-protected amino acid, along with activating agents, to couple it to the free N-terminus of the previous residue.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Characterization

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized peptide, confirming its identity and assessing its purity.

Protocol Overview:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Ionization: Introduce the sample into the mass spectrometer where it is ionized (e.g., using electrospray ionization - ESI).

  • Mass Analysis: The ionized peptide is then separated based on its mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, one can estimate the content of α-helices, β-sheets, and random coils.

Protocol Overview:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • Measurement: Place the sample in a quartz cuvette and record the CD spectrum, typically in the far-UV region (190-250 nm).

  • Data Analysis: Analyze the resulting spectrum to determine the percentage of different secondary structural elements.

Biological Activity Assessment

Cell Viability Assays (e.g., MTT, XTT): These assays are used to assess the cytotoxic or cytostatic effects of a peptide on cultured cells. They measure the metabolic activity of the cells, which is generally proportional to the number of viable cells.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of the peptide.

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the assay reagent (e.g., MTT) to the wells and incubate to allow for the conversion of the substrate by metabolically active cells.

  • Measurement: Solubilize the formazan (B1609692) product (in the case of MTT) and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

cluster_workflow Experimental Workflow for Peptide Comparison Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification MS Mass Spectrometry Purification->MS CD Circular Dichroism Purification->CD Viability Cell Viability Assays Purification->Viability Data Data Analysis & Comparison MS->Data CD->Data Viability->Data

Figure 3: A typical experimental workflow for the comparative analysis of peptides.

Conclusion

The comparative analysis of this compound with its isomer and a simple dipeptide highlights the importance of amino acid sequence and composition in determining the physicochemical and potential biological properties of a peptide. While in silico predictions and comparisons provide a valuable starting point, empirical validation through the experimental protocols outlined in this guide is essential for advancing peptide-based drug development. Further investigation into the specific biological activities of this compound and its analogs is warranted to unlock their therapeutic potential.

References

In Vivo Validation of H-Met-Lys-OH Function: A Comparative Guide for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the tripeptide H-Met-Lys-OH. Due to the limited direct experimental data on this specific peptide, this document establishes a proposed research plan, inferring potential biological functions from its constituent amino acids, Methionine and Lysine. For comparative analysis, the well-characterized immunomodulatory peptide, N-formyl-Met-Leu-Phe (fMLP), is used as a benchmark. The experimental protocols and data tables presented herein are intended to serve as a comprehensive template for future in vivo studies.

Introduction: Hypothesized Function of this compound

The biological activities of short peptides can be distinct from their individual amino acids, with the peptide bond itself contributing to novel functions.[1] this compound is a tripeptide composed of L-Methionine and L-Lysine.

  • L-Methionine is an essential sulfur-containing amino acid. It is a precursor for critical molecules such as S-adenosylmethionine (SAM), a universal methyl donor, and cysteine, which is a rate-limiting component of the major intracellular antioxidant, glutathione.[2][3] Methionine plays roles in regulating metabolic processes and the innate immune system.[2][4]

  • L-Lysine is an essential amino acid vital for protein synthesis, collagen formation, and calcium homeostasis.[5][6] It is also a precursor to carnitine, which is essential for fatty acid metabolism.[6][7] Lysine has been shown to be important for proper immune function.[5][[“]]

Based on these functions, it is hypothesized that This compound may possess immunomodulatory, antioxidant, and metabolic regulatory properties. The N-terminal methionine is structurally similar to that of N-formylated peptides, suggesting a potential interaction with formyl peptide receptors (FPRs) which are key mediators of the innate immune response.

Comparative Benchmark: N-formyl-Met-Leu-Phe (fMLP)

N-formyl-Met-Leu-Phe (fMLP) is a potent, well-studied bacterial-derived tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[9] It activates these cells by binding to formyl peptide receptors (FPRs), a class of G protein-coupled receptors.[10] Its defined in vivo effects make it an ideal positive control and benchmark for assessing the potential immunomodulatory activity of this compound.

Data Presentation: Comparative In Vivo Effects

The following tables summarize the known in vivo effects of the benchmark, fMLP, and the hypothesized, testable effects of this compound.

Table 1: Comparative Effects on Immune Cell Recruitment

ParameterN-formyl-Met-Leu-Phe (fMLP) (Known Effects)This compound (Hypothesized Effects)Negative Control (Scrambled Peptide)
Neutrophil Chemotaxis Potent chemoattractant; causes rapid recruitment to injection site.[9]Potential chemoattractant activity.No significant effect.
Macrophage Activation Activates macrophages.[9]May influence macrophage polarization (M1/M2).No significant effect.
Circulating Granulocytes Intravenous infusion causes a transient, sharp decrease in circulating granulocytes within minutes due to vascular adhesion.[11]May cause a transient decrease if it promotes endothelial adhesion.No significant effect.

Table 2: Comparative Systemic and Inflammatory Effects

ParameterN-formyl-Met-Leu-Phe (fMLP) (Known Effects)This compound (Hypothesized Effects)Negative Control (Vehicle)
Pro-inflammatory Cytokines (TNF-α, IL-6) Can induce release at physiological concentrations.[12][13]May modulate cytokine release (pro- or anti-inflammatory).No significant effect.
Anti-inflammatory Effects Exerts neuroprotective and anti-inflammatory roles in specific contexts (e.g., status epilepticus models).[10]Potential for anti-inflammatory or antioxidant effects due to Met/Cys/GSH pathway.No significant effect.
Mean Blood Pressure Intravenous infusion causes a transient, rapid decrease.[11]To be determined; potential for cardiovascular effects.No significant effect.
Respiratory Rate Intravenous infusion causes a transient increase.[11]To be determined.No significant effect.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.

This model is used to quantify chemoattractant-induced leukocyte migration into a localized space.

  • Animal Model: 8-10 week old male C57BL/6 mice.

  • Pouch Formation: Inject 3 mL of sterile air subcutaneously on the dorsum of the mice to create an air pouch. Repeat the injection with 2 mL of air three days later to maintain the pouch.

  • Treatment Administration: On day 6, inject 1 mL of one of the following solutions directly into the pouch:

    • Vehicle Control (Sterile Saline)

    • This compound (e.g., 1, 10, 100 µM in saline)

    • fMLP (Positive Control; e.g., 1 µM in saline)

    • Scrambled Met-Lys Peptide (Negative Control; e.g., 100 µM in saline)

  • Sample Collection: After 4-6 hours, euthanize the mice and collect the pouch exudate by washing the pouch with 2 mL of sterile PBS.

  • Cellular Analysis:

    • Determine the total number of leukocytes in the exudate using a hemocytometer.

    • Perform differential cell counts using flow cytometry with specific markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) to quantify the recruitment of specific immune cell populations.

  • Cytokine Analysis: Centrifuge the exudate and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

This is a standard model for evaluating the anti-inflammatory potential of a compound.

  • Animal Model: 8-10 week old male Wistar rats.

  • Treatment Administration: Administer one of the following via intraperitoneal (i.p.) injection 30 minutes before the carrageenan challenge:

    • Vehicle Control (Sterile Saline)

    • This compound (e.g., 1, 5, 25 mg/kg body weight)

    • Dexamethasone (Positive Control; e.g., 1 mg/kg body weight)

  • Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Histological Analysis: At the end of the experiment, euthanize the animals, collect the paw tissue, and process for histological staining (e.g., H&E) to assess inflammatory cell infiltration.

Mandatory Visualizations

H-Met-Lys-OH_Signaling_Pathway cluster_membrane Cell Membrane Receptor Peptide Receptor (e.g., FPR) G_Protein G-Protein Activation Receptor->G_Protein HML This compound PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK (ERK, p38) G_Protein->MAPK DAG_IP3 DAG / IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NFkB NF-κB Akt->NFkB Ca_Flux->NFkB Cell_Response Cellular Response (Chemotaxis, Phagocytosis, Antioxidant Production) Ca_Flux->Cell_Response Gene_Expression Gene Expression (Cytokines, Adhesion Molecules) NFkB->Gene_Expression MAPK->Gene_Expression Gene_Expression->Cell_Response In_Vivo_Workflow Grouping Randomization into Treatment Groups (n=8-10 per group) Treatment Administer Compound (i.p. or local) - this compound - fMLP (Control) - Vehicle (Control) Grouping->Treatment Inflammation Induce Inflammation (e.g., Carrageenan Injection) Monitoring Monitor & Measure (e.g., Paw Volume) (0-5 hours) Inflammation->Monitoring Treatment->Inflammation Termination Euthanasia & Sample Collection Monitoring->Termination Analysis Downstream Analysis: - Cellular (Flow Cytometry) - Biochemical (ELISA) - Histology Termination->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data

References

Head-to-Head Comparison: H-Met-Lys-OH vs. Metformin in Cellular Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the dipeptide H-Met-Lys-OH and the well-established anti-diabetic drug, Metformin (B114582). The focus of this comparison is on their putative effects on cellular metabolism, specifically through the lens of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][2][3][4] While Metformin is a widely studied AMPK activator, the specific biological activities of this compound are less characterized.[5][6][7][8][9] This document presents hypothetical, yet plausible, experimental data for this compound, extrapolated from the known metabolic roles of its constituent amino acids, L-methionine and L-lysine, and related dipeptides, to provide a framework for potential research and development.[10][11][12][13][14][15][16][17][18][19]

Introduction to the Compounds

This compound is a dipeptide composed of L-methionine and L-lysine.[20][21][22] Dipeptides are known to be absorbed more efficiently than free amino acids and can exert unique biological effects.[13] Methionine, a sulfur-containing amino acid, is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous metabolic and regulatory processes.[19] Lysine (B10760008) is an essential amino acid vital for protein synthesis and post-translational modifications.[23] The combined potential of these two amino acids within a single molecule suggests a possible role for this compound in modulating cellular metabolism and stress responses.

Metformin is a biguanide (B1667054) oral hypoglycemic agent and a first-line treatment for type 2 diabetes.[5][6][7] Its primary mechanism of action involves the activation of the AMPK pathway, leading to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[5][8][9]

Quantitative Data Summary

The following tables summarize hypothetical comparative data for this compound and Metformin across key in vitro assays relevant to cellular metabolism.

Table 1: Effect on Cell Viability in HepG2 Cells

CompoundConcentration (mM)Cell Viability (%)
Vehicle Control -100 ± 4.5
This compound 0.198 ± 5.1
195 ± 4.8
1092 ± 6.2
Metformin 0.199 ± 3.9
196 ± 4.2
1088 ± 5.5

Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation.

Table 2: Effect on Glucose Uptake in L6 Myotubes

CompoundConcentration (mM)Glucose Uptake (Fold Change)
Vehicle Control -1.0 ± 0.1
Insulin (B600854) (100 nM) -2.5 ± 0.3
This compound 11.3 ± 0.2
101.8 ± 0.25
Metformin 11.6 ± 0.2
102.2 ± 0.3

Glucose uptake was measured using a fluorescently labeled glucose analog (2-NBDG). Data are presented as fold change relative to the vehicle control (mean ± standard deviation).

Table 3: Effect on AMPK Phosphorylation in C2C12 Myotubes

CompoundConcentration (mM)p-AMPKα (Thr172) / Total AMPKα (Relative Intensity)
Vehicle Control -1.0 ± 0.15
This compound 11.5 ± 0.2
102.1 ± 0.3
Metformin 12.5 ± 0.4
104.0 ± 0.5

The ratio of phosphorylated AMPKα (at Threonine 172) to total AMPKα was determined by Western blot analysis and densitometry. Data are presented as relative intensity compared to the vehicle control (mean ± standard deviation).

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cellular Stress (e.g., increased AMP/ATP ratio) cluster_1 AMPK Activation cluster_2 Downstream Effects This compound This compound AMPK AMPK This compound->AMPK putative activation Metformin Metformin Metformin->AMPK known activation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased AMPK->Gluconeogenesis Lipid_Synthesis Decreased Lipid Synthesis AMPK->Lipid_Synthesis

Caption: Putative signaling pathway of this compound and Metformin via AMPK activation.

cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis Cell_Seeding Seed Cells (e.g., HepG2, L6, C2C12) Treatment Treat with This compound or Metformin Cell_Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Glucose_Uptake Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake Western_Blot Western Blot (p-AMPK/AMPK) Treatment->Western_Blot Data_Quantification Quantify Results Viability->Data_Quantification Glucose_Uptake->Data_Quantification Western_Blot->Data_Quantification Comparison Compare Effects of Compounds Data_Quantification->Comparison

Caption: General experimental workflow for comparing this compound and Metformin.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound and Metformin.[24][25][26][27]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Metformin (0.1, 1, 10 mM) or vehicle control. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of glucose into cells, a key indicator of metabolic activity.[28][29][30][31][32]

  • Cell Differentiation: Differentiate L6 myoblasts into myotubes by growing them in a low-serum medium for 5-7 days.

  • Serum Starvation: Serum starve the differentiated myotubes for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Treat the cells with this compound (1, 10 mM), Metformin (1, 10 mM), insulin (100 nM, positive control), or vehicle for 1 hour.

  • Glucose Analog Incubation: Add 100 µM of the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes.

  • Wash: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission: ~485/535 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein content of each well and express the results as a fold change relative to the vehicle control.

Western Blot for AMPK Phosphorylation

This protocol quantifies the activation of the AMPK pathway by measuring the phosphorylation of its catalytic subunit.[33][34][35][36]

  • Cell Culture and Treatment: Culture C2C12 myotubes and treat with this compound (1, 10 mM), Metformin (1, 10 mM), or vehicle for 1 hour.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPKα (Thr172) and total AMPKα.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPKα to total AMPKα and normalize to the vehicle control.

Conclusion

This guide provides a comparative framework for evaluating the potential metabolic effects of the dipeptide this compound against the established compound Metformin. The hypothetical data and detailed protocols offer a starting point for researchers interested in exploring the bioactivity of novel dipeptides in the context of metabolic regulation. Further experimental validation is necessary to confirm the here-proposed activities of this compound. The presented methodologies provide a robust approach for such investigations.

References

H-Met-Lys-OH: A Statistical and Mechanistic Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. This guide provides a comparative analysis of H-Met-Lys-OH (Methionyl-Lysine), a dipeptide composed of the essential amino acids L-methionine and L-lysine, against other relevant dipeptides and free amino acid supplementation. Due to the limited direct experimental data on this compound, this guide synthesizes information on its constituent amino acids and related dipeptides to provide a comprehensive overview of its potential applications and performance.

Comparative Performance Analysis

Table 1: Comparative Efficacy of Lysine-Containing Dipeptides
DipeptideBiological ActivityModel SystemKey Quantitative FindingsReference
This compound (inferred) Potential to support protein synthesis and cell proliferation.In vitro cell culturesData not available. Performance can be inferred from studies on Lys/Met ratios.
Lys-Lys Improved Gut Structure and FunctionNeonatal Piglets with Intestinal Atrophy- Increased villus height and mucosal weight (P < 0.05) compared to free lysine (B10760008).- Greater whole-body protein synthesis (P < 0.05) compared to free lysine.[2][3]
Leu-Lys Antioxidant and Anti-agingCaenorhabditis elegans- Prolonged mean lifespan by 20.9% and maximum lifespan.- Higher superoxide (B77818) radical scavenging activity (20.49% ± 0.95%) compared to Lys-Leu (4.06% ± 0.49%).[4]
Gly-His-Lys (GHK) Wound Healing and Anti-inflammatoryHuman Dermal Fibroblasts- Decreased TNF-α-dependent IL-6 secretion.[4]
Table 2: Effect of Lysine to Methionine Ratio on Casein Synthesis in Bovine Mammary Epithelial Cells (BMEC)
Lysine:Methionine RatioKey OutcomesReference
3.0:1 - Stimulatory effect on total and phosphorylated mTOR.- Upregulated mRNA levels of JAK2, ELF5, and RPS6KB1.- Downregulated mRNA levels of EIF4EBP1.[5]
2.3:1 - Lower abundance of αS1-casein and β-casein compared to the 3.0:1 ratio.[5]

These data suggest that the specific ratio of lysine to methionine, as found in the this compound dipeptide, can significantly influence cellular signaling pathways related to protein synthesis.

Experimental Protocols

To facilitate further research into the biological effects of this compound and its comparison with other supplements, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound and other test compounds

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare various concentrations of this compound and control peptides in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][6][7]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protein Synthesis Assay

This protocol measures the rate of new protein synthesis in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound and control compounds

  • Amino acid-free medium

  • 35S-methionine or a non-radioactive alternative like O-propargyl-puromycin (OP-Puro)

  • Lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA)

  • Scintillation counter or fluorescence detection system

Procedure:

  • Culture cells to the desired confluency and then incubate in an amino acid-free medium for a short period to deplete intracellular amino acid pools.

  • Replace the medium with a medium containing a low concentration of methionine and the test compounds (this compound or controls).

  • Add the labeling reagent (e.g., 35S-methionine or OP-Puro) and incubate for a defined period (e.g., 1-4 hours).[8]

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Precipitate the total protein from the cell lysate using TCA.

  • Wash the protein pellet to remove any unincorporated labeled amino acids.

  • Quantify the amount of incorporated label using a scintillation counter for radioactivity or a fluorescence-based method for non-radioactive tags.[8]

Western Blot Analysis of mTOR Pathway Activation

This protocol is used to determine the effect of this compound on the activation of key proteins in the mTOR signaling pathway.

Materials:

  • Cells treated with this compound and controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Cell Seeding (96-well plate) Adherence Overnight Adherence Cell_Culture->Adherence Treatment Cell Treatment (24-72h) Adherence->Treatment Compound_Prep Prepare this compound & Controls Compound_Prep->Treatment MTT_Addition MTT Addition (2-4h) Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance

Experimental workflow for a cell viability assay.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids (e.g., Lysine, Methionine) Amino_Acids->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway activated by amino acids.

Conclusion

While direct experimental evidence for the comparative performance of this compound is limited, the available data on its constituent amino acids and related dipeptides suggest its potential as a valuable supplement in research and development. Its use may offer advantages in terms of stability and solubility, and it is likely to influence key cellular processes such as protein synthesis and cell growth through pathways like the mTOR signaling cascade. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the specific biological functions of this compound.

References

Safety Operating Guide

Navigating the Disposal of H-Met-Lys-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible handling and disposal of chemical reagents like the dipeptide H-Met-Lys-OH are critical for maintaining a safe and compliant work environment. This guide provides essential procedural information for the proper disposal of this compound, ensuring both personal safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including chemical-resistant gloves (such as nitrile), a lab coat, and safety glasses or goggles when handling this compound.[1]

  • Avoid Inhalation and Contact: Handle the solid, lyophilized form of the peptide in a well-ventilated area or a fume hood to prevent the inhalation of fine particles.[1] Direct contact with the skin and eyes should be avoided.[1] In the event of accidental contact, flush the affected area with plenty of water.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[1]

    • Liquid Waste: Unused solutions of this compound should be collected in a dedicated liquid chemical waste container.[1]

    • Sharps: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated sharps container.[1]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" and list the contents, including "this compound".[1] This ensures that all handlers are aware of the container's contents.

  • Storage of Waste:

    • Store all waste containers in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's guidelines.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and disposal of the chemical waste.[1] This will be managed by a licensed hazardous waste disposal service.[1]

Chemical and Physical Properties

Understanding the properties of this compound can inform safe handling and disposal practices.

PropertyValueSource
Molecular FormulaC11H23N3O3SPubChem[2][3]
Molecular Weight277.39 g/mol PubChem[2][3]
IUPAC Name(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acidPubChem[3]
Physical DescriptionSolidHuman Metabolome Database (HMDB)[2]
LogP-2.98 (Extrapolated)Human Metabolome Database (HMDB)[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Segregate Waste B->C D Solid Waste (Unused peptide, contaminated consumables) C->D E Liquid Waste (Unused solutions) C->E F Sharps Waste (Contaminated needles, etc.) C->F G Place in Designated, Labeled Solid Chemical Waste Container D->G H Place in Designated, Labeled Liquid Chemical Waste Container E->H I Place in Designated Sharps Container F->I J Store Waste in a Secure, Designated Area G->J H->J I->J K Contact EHS for Pickup and Disposal J->K L End: Waste Disposed by Licensed Service K->L

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for the dipeptide H-Met-Lys-OH (Methionyl-Lysine). The following procedural guidance outlines operational and disposal plans to ensure the safe and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE) and Hazard Analysis

Recommended Personal Protective Equipment:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder Safety glasses with side shields or chemical splash goggles.[3][4]Disposable nitrile gloves.[3][4]Laboratory coat.[3][4]N95 respirator if weighing outside of a ventilated enclosure.[4]
Working with Solutions Chemical splash goggles. A face shield may be necessary if there is a significant splash hazard.[4]Chemical-resistant gloves (e.g., nitrile). Double gloving may provide added protection.[4]Chemical-resistant lab coat.[4]Work within a certified chemical fume hood.[3][4]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store lyophilized (powdered) peptides in a cool, dry, and dark environment, typically at -20°C or below for long-term stability.[1][5]

  • Reconstituted solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles.[1]

  • Clearly label all containers with the compound name, concentration, and date of preparation.[1]

2. Preparation of Solutions (Reconstitution):

  • Work in a designated clean area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of airborne powder.[3]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.[5]

  • Use high-purity water or a recommended buffer to reconstitute the peptide, adding the solvent slowly to avoid splashing.[1][4]

  • Ensure all equipment, such as pipettes and vials, is sterile to prevent contamination.[3]

3. Handling and Use:

  • Avoid direct contact, inhalation, or ingestion of the compound.[1]

  • Use appropriate tools, like spatulas, to handle the solid powder and avoid creating dust.[4]

  • After handling, thoroughly wash hands and any exposed skin.

4. Spill Response:

  • In the event of a spill, restrict access to the area.

  • Wear appropriate PPE and use absorbent materials to clean the spill.

  • Decontaminate the area with a suitable cleaning agent.[2]

Disposal Plan

Proper disposal of this compound and associated materials is crucial to protect personnel and the environment.

  • Waste Segregation: All peptide waste, including unused solutions, contaminated gloves, wipes, and vials, should be treated as laboratory chemical waste.[3][6]

  • Containment: Collect all waste in designated, clearly labeled hazardous waste containers.[3][6]

  • Institutional Protocols: Never pour peptide solutions down the sink.[1][6] Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[1][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_handling Handling & Use cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Store at appropriate temperature (-20°C or below) B->C D Equilibrate to Room Temp C->D E Work in Fume Hood D->E F Reconstitute with appropriate solvent E->F G Wear Full PPE F->G H Perform Experiment G->H I Segregate Waste H->I J Dispose via EH&S Protocol I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-Lys-OH
Reactant of Route 2
Reactant of Route 2
H-Met-Lys-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.